molecular formula C4H5N3O2 B1421496 Oxazole-4-carbohydrazide CAS No. 885274-12-4

Oxazole-4-carbohydrazide

货号: B1421496
CAS 编号: 885274-12-4
分子量: 127.1 g/mol
InChI 键: BJKXXQQGEZGQSQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Oxazole-4-carbohydrazide is a useful research compound. Its molecular formula is C4H5N3O2 and its molecular weight is 127.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

1,3-oxazole-4-carbohydrazide
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InChI

InChI=1S/C4H5N3O2/c5-7-4(8)3-1-9-2-6-3/h1-2H,5H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJKXXQQGEZGQSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CO1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678468
Record name 1,3-Oxazole-4-carbohydrazide
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Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885274-12-4
Record name 4-Oxazolecarboxylic acid, hydrazide
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Record name 1,3-Oxazole-4-carbohydrazide
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Record name Oxazole-4-carbohydrazide
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Foundational & Exploratory

synthesis of Oxazole-4-carbohydrazide from ethyl oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Oxazole-4-carbohydrazide from Ethyl Oxazole-4-carboxylate

Introduction: The Strategic Importance of this compound

The oxazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] Among the versatile derivatives of this heterocycle, this compound stands out as a crucial synthetic intermediate. Its dual nucleophilic nature, embodied by the hydrazide moiety, makes it an invaluable building block for constructing more complex molecular architectures, particularly 1,3,4-oxadiazoles and other heterocyclic systems through cyclocondensation reactions.[2][3][4] These subsequent molecules are actively investigated in drug discovery programs, underscoring the importance of a robust and efficient synthesis for the parent hydrazide.

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound via the hydrazinolysis of ethyl oxazole-4-carboxylate. We will delve into the underlying reaction mechanism, present a detailed experimental protocol, discuss optimization and troubleshooting, and emphasize the critical safety considerations required for handling the reagents involved.

Pillar 1: The Chemical Rationale - Mechanism of Hydrazinolysis

The conversion of an ester to a hydrazide is a classic example of nucleophilic acyl substitution. The reaction's efficiency hinges on the potent nucleophilicity of hydrazine and the stability of the departing alkoxide group.

The step-wise mechanism proceeds as follows:

  • Nucleophilic Attack: The reaction initiates with the lone pair of electrons on one of the nitrogen atoms of hydrazine hydrate (H₂N-NH₂) performing a nucleophilic attack on the electrophilic carbonyl carbon of the ethyl oxazole-4-carboxylate.

  • Formation of a Tetrahedral Intermediate: This attack breaks the C=O pi bond, with the electrons moving to the oxygen atom. This results in the formation of a transient, unstable tetrahedral intermediate containing a negatively charged oxygen atom and a positively charged nitrogen atom.

  • Collapse of the Intermediate & Leaving Group Departure: The tetrahedral intermediate is not stable and rapidly collapses. The lone pair on the negatively charged oxygen atom reforms the C=O double bond. Concurrently, the carbon-oxygen single bond of the ethoxy group (-OCH₂CH₃) breaks, and the ethoxide anion departs as the leaving group.

  • Proton Transfer: The ethoxide anion is a relatively strong base and promptly deprotonates the positively charged nitrogen of the hydrazide moiety. This neutralization step yields the final, stable product, this compound, and ethanol as a benign byproduct. The reaction is typically driven to completion by using an excess of hydrazine hydrate.

Diagram: Mechanism of Nucleophilic Acyl Substitution

Caption: Reaction mechanism for the synthesis of this compound.

Pillar 2: A Validated Experimental Protocol

This protocol is designed for clarity, reproducibility, and safety. All operations involving hydrazine hydrate must be performed within a certified chemical fume hood.

Materials & Equipment
  • Reagents:

    • Ethyl oxazole-4-carboxylate (C₆H₇NO₃)

    • Hydrazine hydrate (N₂H₄·H₂O, 55-64% solution in water is common)[5][6]

    • Ethanol (anhydrous or 95%), as solvent

    • Deionized water

    • Diethyl ether (for washing)

  • Equipment:

    • Round-bottom flask (sized appropriately for the reaction scale)

    • Reflux condenser with water lines

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Glass funnel and filter paper

    • Büchner flask and vacuum source

    • Beakers and graduated cylinders

    • Spatula and weighing balance

    • Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)

Step-by-Step Synthesis Procedure
  • Reaction Setup: Assemble the reaction apparatus by fitting a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure all glassware is clean and dry.

  • Charging the Flask: To the round-bottom flask, add ethyl oxazole-4-carboxylate (1.0 eq). Dissolve the ester in a suitable volume of ethanol (e.g., 10-15 mL per gram of ester).

  • Addition of Hydrazine: While stirring the solution at room temperature, carefully add hydrazine hydrate (typically 3.0 to 5.0 molar equivalents) dropwise to the flask. The use of a significant excess of hydrazine ensures the reaction proceeds to completion.

  • Reaction Heating: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle. Allow the mixture to reflux with continuous stirring for 4-8 hours.

  • Monitoring Progress: The reaction can be monitored by TLC. Prepare a sample by taking a small aliquot from the reaction mixture. The mobile phase (eluent) will depend on the specific substrates, but a mixture like ethyl acetate/hexane is a good starting point. The product, being more polar, will have a lower Rf value than the starting ester. The reaction is complete when the spot corresponding to the starting material is no longer visible.

  • Product Isolation (Work-up):

    • Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

    • Reduce the solvent volume by approximately half using a rotary evaporator.

    • Cool the concentrated mixture in an ice bath. The product, this compound, will typically precipitate as a white or off-white solid.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying:

    • Wash the collected solid on the filter paper with a small amount of cold ethanol or diethyl ether to remove any residual starting material and soluble impurities.

    • Dry the purified product under vacuum or in a desiccator to obtain the final this compound.

Diagram: Experimental Workflow

Synthesis_Workflow A 1. Setup Assemble reflux apparatus B 2. Reagent Addition Dissolve ester in EtOH, add hydrazine hydrate A->B C 3. Reaction Heat to reflux (4-8 hours) B->C D 4. Monitoring Check completion via TLC C->D D->C Incomplete? E 5. Work-up Cool, concentrate, and precipitate product D->E Complete F 6. Isolation Collect solid by vacuum filtration E->F G 7. Purification & Drying Wash with cold solvent and dry F->G H Final Product This compound G->H

Caption: Step-by-step workflow for hydrazide synthesis.

Pillar 3: Data, Optimization, and Troubleshooting

Quantitative Data Summary

The following table provides representative parameters for this synthesis. Actual results may vary based on scale and specific laboratory conditions.

ParameterValue/ConditionRationale
Ester:Hydrazine Ratio 1 : 3-5 (molar eq.)Excess hydrazine drives the reaction equilibrium towards the product side.
Solvent EthanolGood solubility for reactants; byproduct is ethanol, simplifying purification.
Temperature Reflux (~78-80 °C)Provides sufficient activation energy for an efficient reaction rate.
Reaction Time 4 - 8 hoursTypically sufficient for complete conversion, confirmable by TLC.
Typical Yield 80 - 95%The reaction is generally high-yielding.
Characterization Insights

To confirm the successful synthesis, the following changes in spectroscopic data are expected:

  • ¹H NMR: Disappearance of the characteristic quartet and triplet signals of the ethyl group from the starting ester. Appearance of new, broad singlets corresponding to the -NH- and -NH₂ protons of the hydrazide moiety.

  • ¹³C NMR: Disappearance of the signals corresponding to the ethyl group carbons.

  • IR Spectroscopy: A shift in the carbonyl (C=O) stretching frequency. The presence of N-H stretching bands around 3200-3400 cm⁻¹.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Insufficient reaction time or temperature.2. Inactive hydrazine (degraded over time).3. Product is soluble in the work-up solvent.1. Extend reflux time and confirm temperature.2. Use a fresh bottle of hydrazine hydrate.3. Concentrate the filtrate further and/or use a less polar solvent for washing.
Incomplete Reaction Insufficient excess of hydrazine or reaction time.Increase the molar equivalents of hydrazine hydrate and/or extend the reflux period. Monitor closely with TLC.
Product is Oily/Gummy Presence of impurities or residual solvent.Attempt to triturate the oil with a non-polar solvent like hexane or diethyl ether to induce solidification. If that fails, consider purification by column chromatography.
Impure Product Unreacted starting material or side products.Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to achieve high purity.

Authoritative Grounding: Critical Safety Protocols

Trustworthiness in science begins with safety. Hydrazine and its hydrate are classified as Particularly Hazardous Substances (PHS) and demand strict adherence to safety protocols.[7]

  • Toxicity and Hazards: Hydrazine hydrate is acutely toxic via inhalation, ingestion, and skin contact.[7] It is corrosive and can cause severe skin and eye burns.[5][8] Furthermore, it is a suspected human carcinogen.[5][7]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical-resistant gloves (chloroprene is recommended for splash hazards), and ANSI Z87.1-compliant safety goggles along with a face shield.[7]

  • Engineering Controls: All work with hydrazine hydrate must be conducted in a properly functioning chemical fume hood to prevent inhalation of its toxic and flammable vapors.[7]

  • Handling and Storage:

    • Keep containers tightly closed and store in a cool, dry, and well-ventilated area away from heat, sparks, or open flames.[6][8]

    • Store away from incompatible materials and combustible substances.[6]

    • Avoid breathing vapors and prevent any contact with skin or eyes.[6][9]

  • Spill and Exposure Procedures:

    • In case of a spill, evacuate the area immediately and notify others. Do not attempt to clean it up yourself unless you are trained to do so.[7]

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[6][7]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]

    • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Waste Disposal: Dispose of hydrazine-containing waste in a designated, labeled container for hazardous materials, following all institutional and local environmental regulations.[5][8]

Conclusion

The hydrazinolysis of ethyl oxazole-4-carboxylate is a highly efficient and reliable method for producing this compound, a key intermediate for pharmaceutical research and development. By understanding the underlying chemical principles, adhering to a validated experimental protocol, and upholding the most stringent safety standards, researchers can confidently and safely synthesize this valuable compound. The insights provided in this guide are intended to empower scientists to achieve reproducible, high-yielding results, thereby accelerating the discovery of novel therapeutics.

References

spectroscopic characterization of Oxazole-4-carbohydrazide NMR IR Mass

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Oxazole-4-carbohydrazide

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential spectroscopic techniques required for the unambiguous structural elucidation and characterization of this compound. Designed for researchers, chemists, and professionals in drug development, this document moves beyond procedural lists to explain the causal reasoning behind experimental choices, ensuring a robust and validated approach to chemical analysis.

This compound is a heterocyclic compound featuring an oxazole ring, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules.[1][2] The carbohydrazide moiety further enhances its potential as a versatile building block for synthesizing more complex pharmaceutical agents.[3][4] Accurate characterization is the bedrock of chemical synthesis and drug discovery, confirming molecular identity, assessing purity, and ensuring reproducible results. This guide details the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to achieve a complete and reliable characterization of this target molecule.[1][5]

Caption: Chemical Structure of this compound (C₄H₅N₃O₂).

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework by probing the magnetic properties of atomic nuclei. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of every atom.

Expertise & Experience: Experimental Design

The choice of solvent is critical for obtaining high-quality NMR data. Due to the presence of exchangeable amide (-NH) and amine (-NH₂) protons in the hydrazide group, a protic solvent like methanol-d₄ would lead to proton-deuterium exchange, causing these signals to broaden or disappear. Therefore, an aprotic polar solvent such as dimethyl sulfoxide-d₆ (DMSO-d₆) is the superior choice.[6][7] It readily dissolves the compound while preserving the signals from the N-H protons, allowing for their direct observation and characterization.

Trustworthiness: Data Acquisition Protocol & Predicted Spectra

A self-validating protocol ensures reproducibility and accuracy. The following steps outline a standard procedure for NMR analysis.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the dried this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ containing a small amount of tetramethylsilane (TMS) as an internal standard (0.0 ppm).

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Place the NMR tube in the spectrometer's probe.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 400 MHz, 16-32 scans). Following this, acquire the ¹³C NMR spectrum (e.g., 100 MHz, 1024 or more scans to achieve adequate signal-to-noise).[5][8]

  • Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.0 ppm.

Caption: A standardized workflow for NMR spectroscopic analysis.

Data Presentation: Predicted NMR Data

The following tables summarize the predicted chemical shifts (δ) for this compound, based on established values for oxazole and hydrazide derivatives.[8][9][10]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H2 (Oxazole)8.5 - 8.8Singlet (s)1H
H5 (Oxazole)8.2 - 8.5Singlet (s)1H
-NH (Amide)9.5 - 10.5Broad Singlet (br s)1H
-NH₂ (Amine)4.3 - 4.8Broad Singlet (br s)2H

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carbonyl)160 - 165
C2 (Oxazole)150 - 155
C5 (Oxazole)140 - 145
C4 (Oxazole)130 - 135

Part 2: Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared (IR) spectroscopy is a rapid and powerful technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations. Each functional group has a characteristic vibrational frequency, making IR an excellent tool for confirming the presence of the key structural components of this compound.

Expertise & Experience: Interpreting Vibrational Modes

For this compound, IR spectroscopy serves to confirm the successful incorporation of the carbohydrazide moiety and the integrity of the oxazole ring. The most informative regions of the spectrum will be:

  • 3400-3100 cm⁻¹: This region will show characteristic N-H stretching vibrations from the primary amine (-NH₂) and the secondary amide (-NH) of the hydrazide group.[4][7]

  • 1700-1630 cm⁻¹: A strong absorption band here is indicative of the C=O (carbonyl) stretch of the amide, a key feature of the carbohydrazide.[11]

  • 1600-1450 cm⁻¹: This region contains C=N and C=C stretching vibrations characteristic of the oxazole ring.[6][12]

  • 1200-1000 cm⁻¹: The C-O-C stretching vibration of the oxazole ether linkage is expected in this fingerprint region.[13]

Trustworthiness: Data Acquisition Protocol

The following protocol for solid-state IR analysis ensures high-quality, reproducible data.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Grind a small amount (~1-2 mg) of dry this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent KBr pellet.

  • Background Scan: Place the empty sample holder in the FT-IR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.[6][7]

  • Analysis: Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

Caption: Standardized workflow for FT-IR spectroscopic analysis.

Data Presentation: Characteristic IR Absorptions

Table 3: Predicted Characteristic IR Absorption Bands

Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H Stretch-NH₂ and -NH (Hydrazide)
3150 - 3100C-H StretchAromatic C-H (Oxazole)
1680 - 1650C=O StretchAmide I (Hydrazide)
1610 - 1580C=N StretchOxazole Ring
1550 - 1500N-H BendAmide II (Hydrazide)
1150 - 1050C-O-C StretchOxazole Ring Ether

Part 3: Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a newly synthesized compound, its primary role is to confirm the molecular weight, and by extension, the molecular formula. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, providing unequivocal confirmation of the elemental composition.

Expertise & Experience: Ionization and Fragmentation Logic

Electron Ionization (EI) is a common and effective technique for volatile, thermally stable small molecules like this compound. It involves bombarding the molecule with high-energy electrons, which causes ionization and often extensive fragmentation. This fragmentation provides a unique "fingerprint" that can offer additional structural clues.

The molecular formula of this compound is C₄H₅N₃O₂. Its monoisotopic mass is calculated to be 127.0382 Da.[14] The mass spectrum is therefore expected to show a molecular ion peak (M⁺˙) at m/z = 127.

The fragmentation pattern can be predicted by considering the weakest bonds and the stability of the resulting fragments. Key fragmentation pathways for oxazoles often involve the loss of CO or HCN.[15] The hydrazide can cleave at the N-N bond or the C-N bond.

Trustworthiness: Data Acquisition Protocol

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent such as methanol or acetonitrile.

  • Introduction: Introduce the sample into the mass spectrometer, for example, via direct insertion probe (for EI) or infusion (for ESI).

  • Ionization: Ionize the sample using the chosen method (e.g., Electron Ionization at 70 eV).

  • Analysis: The generated ions are separated by the mass analyzer (e.g., quadrupole or time-of-flight) based on their m/z ratio.

  • Detection: The detector records the abundance of each ion, generating the mass spectrum.

  • Interpretation: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.[5]

cluster_frags Predicted Fragmentation Pathway M [C₄H₅N₃O₂]⁺˙ m/z = 127 (Molecular Ion) F1 [C₃H₂N₂O]⁺˙ m/z = 82 M->F1 - N₂H₃ F2 [C₄H₅N₂O]⁺ m/z = 97 M->F2 - N₂H F4 [N₂H₃]⁺ m/z = 31 M->F4 - C₄H₂NO F3 [C₃H₂NO]⁺ m/z = 68 F1->F3 - N

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Data Presentation: Predicted Mass Spectral Data

Table 4: Predicted Key Ions in Mass Spectrum

m/zProposed Ion FormulaIdentity/Origin
127[C₄H₅N₃O₂]⁺˙Molecular Ion (M⁺˙)
97[C₄H₅N₂O]⁺Loss of -NH₂ radical
82[C₃H₂N₂O]⁺˙Loss of carbohydrazide side chain
68[C₃H₂NO]⁺Oxazole ring fragment
31[NH₂NH]⁺Hydrazide fragment

Conclusion

The comprehensive characterization of this compound is reliably achieved through the synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy confirms the precise atomic connectivity and chemical environment, providing the core structural framework. Infrared spectroscopy validates the presence of essential functional groups—the oxazole ring and the carbohydrazide moiety—through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the correct molecular weight and elemental composition, with fragmentation analysis offering further structural corroboration. Together, these techniques provide a self-validating system of analysis, ensuring the identity, purity, and structural integrity of the synthesized compound, a critical requirement for its application in research and development.

References

A Comprehensive Guide to the Crystal Structure Analysis of Oxazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazole-4-carbohydrazide is a heterocyclic compound featuring an aromatic oxazole ring and a reactive carbohydrazide functional group.[1] This molecular architecture makes it a valuable building block in medicinal chemistry and materials science. The oxazole core is a key pharmacophore in numerous bioactive molecules, while the carbohydrazide moiety provides a versatile handle for synthesizing more complex derivatives, such as 1,3,4-oxadiazoles, hydrazones, and pyrazoles, which are known to exhibit a wide range of biological activities.[2]

The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within a crystal lattice are fundamental to understanding a molecule's physicochemical properties, such as solubility, stability, and polymorphism. For drug development professionals, this structural information is critical for structure-activity relationship (SAR) studies and rational drug design. Single-crystal X-ray diffraction (SC-XRD) remains the definitive method for obtaining this detailed structural insight.[3][4]

This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of this compound. It is designed to be a self-validating system, guiding the researcher from initial synthesis and purification through to the final analysis and interpretation of the crystal structure. We will explore not just the procedural steps but the underlying causality, ensuring a deep understanding of the experimental choices and their implications.

Section 1: Synthesis and Purification of this compound

The foundational step in any crystallographic analysis is the synthesis of high-purity material. Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction quality. The most reliable and common route to synthesize a carbohydrazide is through the hydrazinolysis of its corresponding ester.[2]

Proposed Synthetic Pathway

The synthesis begins with a commercially available precursor, ethyl oxazole-4-carboxylate, which is reacted with hydrazine hydrate.

Figure 1: Synthetic scheme for this compound.
Experimental Protocol: Synthesis

  • Reaction Setup : To a solution of ethyl oxazole-4-carboxylate (1.0 eq)[5] in absolute ethanol (approx. 10 mL per gram of ester), add hydrazine hydrate (2.5 eq) dropwise at room temperature with stirring. The use of excess hydrazine hydrate drives the reaction to completion.

  • Reaction Execution : Heat the reaction mixture under reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 8:2 n-Hexane:Ethyl acetate.[5]

  • Isolation : After the reaction is complete (as indicated by the disappearance of the starting ester spot on TLC), cool the mixture to room temperature and then in an ice bath. The product, being less soluble than the starting ester, should precipitate.

  • Purification : Collect the solid product by vacuum filtration and wash it with cold ethanol to remove unreacted hydrazine and other soluble impurities.

  • Recrystallization : Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain a white crystalline solid. Dry the purified product under vacuum.

  • Characterization : Confirm the identity and purity of the synthesized this compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and melting point determination. Purity of >95% is recommended before proceeding to crystallization trials.

Section 2: Single Crystal Growth

Obtaining a single crystal of sufficient size and quality is often the most challenging part of the entire analysis.[3] The ideal crystal for SC-XRD should be well-formed, optically clear, and typically 0.1-0.3 mm in at least two dimensions, without cracks or twinning.

Causality in Solvent Selection

The choice of solvent is paramount. A suitable solvent system is one in which the compound has moderate solubility. If solubility is too high, achieving supersaturation is difficult; if it's too low, the compound won't dissolve. For this compound, with its polar carbohydrazide group and heterocyclic ring, polar protic solvents like methanol, ethanol, or a mixture containing water or DMF are good starting points.

Protocol 1: Slow Evaporation

This is the simplest crystallization method.

  • Prepare a saturated or near-saturated solution of the purified compound in a chosen solvent (e.g., methanol) at room temperature.

  • Filter the solution through a syringe filter (0.22 µm) into a clean vial to remove any dust or particulate matter that could act as unwanted nucleation sites.

  • Cover the vial with a cap or parafilm pierced with a few small holes. This allows the solvent to evaporate slowly over several days to weeks.

  • Place the vial in a vibration-free location with a stable temperature. Disturbances can lead to the formation of many small crystals instead of a few large ones.

Protocol 2: Vapor Diffusion (Sitting Drop)

This technique provides finer control over the rate of crystallization. It involves slowly changing the solvent composition to decrease the compound's solubility.

  • Reservoir Preparation : In the outer well of a crystallization plate or a larger sealed vial, add a reservoir solution (0.5-1 mL) of a "poor" solvent (an anti-solvent in which the compound is poorly soluble, e.g., diethyl ether or hexane).

  • Drop Preparation : In the inner well or on a pedestal, place a small drop (5-20 µL) of a concentrated solution of this compound in a "good," less volatile solvent (e.g., DMF or methanol).

  • Equilibration : Seal the plate or vial. The vapor of the more volatile anti-solvent from the reservoir will slowly diffuse into the drop, gradually reducing the solubility of the compound and inducing crystallization.

Section 3: Single-Crystal X-ray Diffraction (SC-XRD) Data Collection

Once a suitable crystal is obtained, the next step is to measure how it diffracts X-rays. This process yields a diffraction pattern from which the crystal structure can be determined.[4]

cluster_workflow Overall Crystal Structure Analysis Workflow Synthesis Synthesis & Purification Crystal_Growth Single Crystal Growth Synthesis->Crystal_Growth High-Purity Compound Mounting Crystal Selection & Mounting Crystal_Growth->Mounting Suitable Crystal Data_Collection X-ray Data Collection Mounting->Data_Collection Centered Crystal Processing Data Processing (Integration & Scaling) Data_Collection->Processing Diffraction Images Solution Structure Solution Processing->Solution Reflection File (hkl) Refinement Structure Refinement Solution->Refinement Initial Model Analysis Structural Analysis & Validation Refinement->Analysis Final Structure (CIF)

Figure 2: General workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol: Data Collection

  • Crystal Selection and Mounting : Under a microscope, select a high-quality crystal. Carefully mount it on a cryo-loop or the tip of a glass fiber using a minimal amount of cryo-protectant oil.

  • Mounting on Diffractometer : Attach the loop/fiber to a goniometer head and place it on the diffractometer. Modern diffractometers are equipped with a cryo-system (typically a stream of N₂ gas) to cool the crystal to ~100 K. This is crucial as it minimizes thermal motion of the atoms, leading to better diffraction data, and protects the crystal from X-ray damage.

  • Centering : Center the crystal precisely in the X-ray beam using the diffractometer's camera and software.

  • Unit Cell Determination : Collect a few initial diffraction images (frames). The software uses the positions of the first observed reflections to determine the crystal's unit cell parameters and orientation matrix.[6]

  • Data Collection Strategy : Based on the determined crystal system and space group, the software calculates an optimal strategy to collect a complete and redundant dataset. This involves rotating the crystal through various angles while exposing it to a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.5418 Å).

  • Data Acquisition : Execute the data collection run. The detector (e.g., a CCD or pixel array detector) records the intensities and positions of the diffracted X-ray spots on hundreds or thousands of frames.[3] This can take several hours.

Section 4: Structure Solution, Refinement, and Validation

This stage is entirely computational and involves converting the raw diffraction data into a final, validated 3D model of the atomic arrangement.[6][7]

  • Data Processing : The raw image files are processed. This involves:

    • Integration : Determining the intensity of each diffraction spot on every frame.

    • Scaling and Merging : Correcting for experimental variations (e.g., beam intensity fluctuations) and merging multiple measurements of the same reflection to produce a single file of unique reflections with their intensities and standard uncertainties.[6]

  • Structure Solution : The "phase problem" is the central challenge in crystallography. While we measure the intensities (amplitudes) of the diffracted waves, their phase information is lost. Direct methods or dual-space methods are powerful algorithms that use statistical relationships between intensities to calculate initial phase estimates. This allows for the calculation of an initial electron density map.

  • Model Building and Refinement :

    • From the initial electron density map, atoms are identified and a preliminary molecular model is built.

    • This model is then refined using a least-squares algorithm. The refinement process iteratively adjusts atomic parameters (positional coordinates, thermal displacement parameters) to minimize the difference between the diffraction data calculated from the model and the experimentally observed data.

    • The quality of the fit is monitored using crystallographic R-factors, primarily R1 and wR2. An R1 value below 5% (0.05) for high-quality data indicates an excellent agreement between the model and the data.

  • Validation : The final structure is validated using software like PLATON or the IUCr's checkCIF service. This checks for geometric reasonableness (bond lengths, angles), consistency, and any potential errors or missed symmetry. The final validated structure is typically reported in a Crystallographic Information File (CIF).

Section 5: Analysis and Interpretation of the Crystal Structure

With a refined CIF, the final step is to extract meaningful chemical insights. For this compound, the analysis would focus on molecular conformation, intermolecular interactions, and crystal packing.

Molecular Conformation

The analysis would first examine the internal geometry of the molecule. Key points of interest include the planarity of the oxazole ring and the conformation of the flexible carbohydrazide side chain (-C(=O)NHNH₂). The torsion angles defining the orientation of the side chain relative to the ring are crucial for understanding its preferred shape in the solid state.

Intermolecular Interactions and Hydrogen Bonding

This compound is rich in hydrogen bond donors (the two -NH₂ protons and the -NH proton) and acceptors (the carbonyl oxygen, the oxazole nitrogen, and the oxazole oxygen). These interactions are expected to be the dominant forces governing the crystal packing. A detailed analysis involves identifying all hydrogen bonds and describing the network they form.

Figure 3: A plausible R²₂(8) hydrogen-bonded dimer motif for this compound.

A common and highly stable motif that could be formed is the R²₂(8) graph set motif, where two molecules form a centrosymmetric dimer via a pair of N-H···O=C hydrogen bonds, as depicted hypothetically in Figure 3.

Hirshfeld Surface Analysis

A powerful modern tool for visualizing and quantifying intermolecular interactions is Hirshfeld surface analysis.[8] This technique maps various properties onto a unique molecular surface defined by the molecule's electron density within the crystal.

  • d_norm surface : This surface highlights close intermolecular contacts. Strong hydrogen bonds appear as intense red spots.

  • 2D Fingerprint Plots : These plots summarize all intermolecular contacts, providing quantitative percentages for different interaction types (e.g., H···H, H···O, H···N), offering a holistic view of the packing forces.[9][10]

Data Presentation

Quantitative data from the analysis should be summarized in clear, structured tables for easy interpretation.

Table 1: Example Crystal Data and Structure Refinement Parameters

Parameter Value
Empirical formula C₄H₅N₃O₂
Formula weight 127.10
Temperature 100(2) K
Wavelength 0.71073 Å
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = X.XXX Å, α = 90°
b = Y.YYY Å, β = YY.YYY°
c = Z.ZZZ Å, γ = 90°
Volume VVV.V ų
Z, Calculated density 4, X.XXX Mg/m³
Reflections collected / unique NNNN / MMMM [R(int) = 0.0XXX]
Final R indices [I>2σ(I)] R1 = 0.0XXX, wR2 = 0.0YYY

| R indices (all data) | R1 = 0.0ZZZ, wR2 = 0.0WWW |

Table 2: Example Hydrogen Bond Geometry (Å, °)

D—H···A d(D-H) d(H···A) d(D···A) ∠(DHA)
N1—H1···O1ⁱ 0.88 1.95 2.815(2) 168.2
N2—H2A···N3ⁱⁱ 0.91 2.18 3.076(3) 169.5

(Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z)

Conclusion

The definitive structural characterization of this compound through single-crystal X-ray diffraction provides invaluable, high-resolution data that is unattainable by other analytical methods. This guide outlines a robust and logical workflow, from the foundational step of synthesizing high-purity material to the sophisticated analysis of intermolecular interactions using tools like Hirshfeld surface analysis. The resulting structural model, detailing precise bond lengths, bond angles, molecular conformation, and the intricate network of hydrogen bonds, serves as a critical asset for researchers in drug discovery and materials science, enabling a deeper understanding of the molecule's properties and providing a solid foundation for the rational design of new derivatives.

References

An In-Depth Technical Guide to the Physicochemical Properties of Oxazole-4-Carbohydrazide: Solubility and pKa

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Oxazole-4-carbohydrazide is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, incorporating an oxazole ring and a carbohydrazide functional group, makes it a versatile scaffold for the synthesis of novel therapeutic agents. The oxazole nucleus is a key component in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties. The carbohydrazide moiety further enhances its potential by serving as a crucial intermediate for creating more complex molecules, such as 1,3,4-oxadiazole derivatives, which have also shown promise in agrochemical and pharmaceutical applications.

Understanding the fundamental physicochemical properties of a drug candidate like this compound is a non-negotiable prerequisite for its successful development. Among the most critical of these properties are aqueous solubility and the acid dissociation constant (pKa). These parameters profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately dictating its bioavailability and therapeutic efficacy.

This technical guide provides an in-depth exploration of the solubility and pKa of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only the available data but also a detailed rationale behind the experimental methodologies required for their precise determination.

Physicochemical Profile of this compound

PropertyValue/DescriptionSource
Molecular Formula C₄H₅N₃O₂
Molecular Weight 127.1 g/mol
Appearance Off-White to Pale Beige Solid
Predicted pKa 10.85 ± 0.10
Qualitative Solubility Slightly soluble in Chloroform and Methanol

Section 1: Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low absorption and insufficient drug concentration at the target site, rendering an otherwise potent compound ineffective. Therefore, a thorough understanding and quantitative measurement of solubility in various media are essential during pre-formulation studies.

Theoretical Considerations for this compound Solubility

The structure of this compound—containing a heterocyclic aromatic ring and a polar carbohydrazide group with hydrogen bond donors and acceptors—suggests a complex solubility profile. While the polar carbohydrazide group may confer some aqueous solubility, the overall molecule is not expected to be highly water-soluble. The qualitative data indicating slight solubility in methanol and chloroform suggests that it possesses both polar and non-polar characteristics.

Experimental Methodology for Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The "gold standard" for its determination is the Shake-Flask Method . This method is reliable and provides a true measure of equilibrium solubility, which is crucial for biopharmaceutical classification.

  • Preparation: Add an excess amount of this compound powder to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a clear glass vial. The presence of excess solid is crucial to ensure that saturation is achieved.

  • Equilibration: Seal the vials and agitate them at a constant, controlled temperature (typically 25°C or 37°C) using a shaker or rotator. The equilibration time is critical; for many compounds, 24 to 48 hours is sufficient to reach equilibrium, but this should be confirmed by sampling at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle. Subsequently, clarify the supernatant by centrifugation or filtration. Care must be taken to avoid temperature changes during this step and to use filters that do not adsorb the compound.

  • Quantification: Accurately dilute a known volume of the clear, saturated solution with a suitable solvent. Analyze the concentration of this compound using a validated analytical technique, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, typically expressed in mg/mL or µg/mL.

Causality Behind Experimental Choices:

  • Excess Solid: Ensures the solution reaches its maximum saturation point, defining the equilibrium solubility.

  • Constant Temperature: Solubility is temperature-dependent; maintaining a constant temperature is vital for reproducibility.

  • Prolonged Agitation: Guarantees that the system reaches a true thermodynamic equilibrium.

  • HPLC-UV Analysis: Provides a sensitive and specific method for quantifying the concentration of the dissolved compound, even at low levels.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Phase Separation cluster_quantify Quantification A Add excess Oxazole-4- carbohydrazide to buffer B Seal and agitate at constant temperature (24-72h) A->B Ensure saturation C Centrifuge/Filter to remove undissolved solid B->C Achieve equilibrium D Dilute supernatant C->D Isolate saturated solution E Analyze concentration via HPLC-UV D->E Prepare for analysis F Calculate Solubility (mg/mL) E->F Obtain quantitative data

Caption: Workflow for Thermodynamic Solubility Determination.

**Section 2: pKa

Oxazole-4-carbohydrazide synthesis precursors and starting materials

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Oxazole-4-carbohydrazide: Precursors and Starting Materials

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic pathways leading to this compound. As a pivotal heterocyclic building block, understanding its synthesis is crucial for leveraging its potential in the development of novel pharmaceuticals and agrochemicals. We will move beyond simple procedural lists to explore the chemical rationale behind precursor selection and reaction conditions, ensuring a thorough and practical understanding of the core methodologies.

Introduction: The Significance of this compound

This compound (CAS 885274-12-4) is a versatile chemical intermediate characterized by a five-membered oxazole ring functionalized with a hydrazide group at the 4-position.[1][2] This unique arrangement of functional groups makes it an exceptionally valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and crop protection.[3] The hydrazide moiety serves as a reactive handle for constructing a variety of other heterocyclic systems, such as 1,3,4-oxadiazoles, pyrazoles, and triazoles, which are prevalent scaffolds in biologically active compounds.[4] Consequently, a robust and scalable synthesis of this compound is a critical first step in many discovery and development programs.

Part I: The Primary Synthetic Route — A Two-Step Approach

The most reliable and frequently employed strategy for synthesizing this compound involves a two-step process. This approach prioritizes the initial construction of a stable ester precursor, ethyl oxazole-4-carboxylate, which is then converted to the target hydrazide in a clean and efficient subsequent step. This modularity allows for the purification of the intermediate ester, ensuring the final hydrazinolysis step proceeds with high-purity material, leading to a higher quality final product.

G cluster_0 Section A: Precursor Synthesis cluster_1 Section B: Final Conversion Starting_Materials Commodity Starting Materials (e.g., Ethyl Isocyanoacetate, Formic Acid) Precursor Key Intermediate: Ethyl Oxazole-4-carboxylate Starting_Materials->Precursor Oxazole Ring Formation Final_Product Target Molecule: This compound Precursor->Final_Product Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Final_Product

Caption: High-level workflow for the two-step synthesis of this compound.

Section A: Synthesis of the Key Precursor: Ethyl Oxazole-4-carboxylate

Ethyl oxazole-4-carboxylate (CAS 23012-14-8) is the immediate precursor to our target molecule.[2][5] Its synthesis is the most critical part of the overall pathway, as the formation of the oxazole ring itself is accomplished here. Several methods exist, each with distinct advantages depending on the available starting materials and desired scale.

Method 1: The Cornforth-Schöllkopf Approach (Recommended Protocol)

This method is highly effective for producing the unsubstituted C2- and C5-positions of the oxazole ring, directly yielding the desired 4-carboxylate structure. It relies on the cyclization of ethyl isocyanoacetate, which serves as the structural backbone for the C4, C5, and nitrogen atoms of the ring.

Causality and Field Insights: The choice of formic acid is deliberate; it acts as the source for the C2 carbon (and its attached hydrogen) of the oxazole ring. The reaction proceeds via an intermediate formimido ester, which then undergoes cyclization. This approach is favored for its directness and relatively mild conditions compared to harsher condensation methods.

G EtOOC_CH2_NC Ethyl Isocyanoacetate Product Ethyl Oxazole-4-carboxylate EtOOC_CH2_NC->Product HCOOH Formic Acid HCOOH->Product Reagents Activating Agent (e.g., CDI, Et3N) Reagents->Product

Caption: Reaction scheme for the Cornforth-Schöllkopf synthesis of the precursor.

Experimental Protocol: Synthesis of Ethyl oxazole-4-carboxylate (2) [6]

  • Preparation: To a solution of freshly prepared ethyl isocyanoacetate (1.0 eq) and formic acid (1.1 eq) in a suitable aprotic solvent (e.g., THF, Dichloromethane), add triethylamine (1.2 eq) at 0 °C.

  • Activation: Slowly add an activating agent such as carbonyl diimidazole (CDI) (1.1 eq) or a similar coupling reagent.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction with water and extract the product with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to afford the pure ethyl oxazole-4-carboxylate.

Data Summary: Method 1

Parameter Value Reference
Key Reagents Ethyl isocyanoacetate, Formic Acid, CDI [6]
Solvent Tetrahydrofuran (THF) [6]
Temperature 0 °C to Room Temperature [6]
Reaction Time ~5 hours [6]

| Typical Yield | 52% |[6] |

Method 2: Hantzsch-Type Condensation (Alternative Protocol)

The Hantzsch synthesis is a cornerstone of five-membered heterocycle chemistry. In this variation, an α-haloketone (ethyl bromopyruvate) is condensed with a simple amide (formamide) to form the oxazole ring.

Causality and Field Insights: Ethyl bromopyruvate is a powerful and versatile electrophile due to its α-halogenated carbonyl structure.[7] It provides the three-carbon backbone (C4, C5, and the ester carbonyl) of the final product. Formamide serves as the most straightforward source for the nitrogen atom and the C2 carbon. This reaction is typically performed at elevated temperatures to drive the condensation and subsequent dehydration/cyclization.

G EBP Ethyl Bromopyruvate Product Ethyl Oxazole-4-carboxylate EBP->Product Formamide Formamide Formamide->Product Heat Heat (Δ) Heat->Product

References

theoretical calculation of Oxazole-4-carbohydrazide molecular orbitals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Calculation of Oxazole-4-carbohydrazide Molecular Orbitals

Abstract

The convergence of computational chemistry and drug discovery has created a paradigm shift, enabling the in silico prediction of molecular properties to accelerate the development of novel therapeutics. This compound stands as a molecule of significant interest, possessing a heterocyclic oxazole core and a reactive carbohydrazide moiety, both of which are prevalent scaffolds in medicinal chemistry.[1][2][3] Understanding the electronic structure and frontier molecular orbitals (FMOs) of this compound is paramount for elucidating its reactivity, stability, and potential interactions with biological targets. This technical guide provides a comprehensive, field-proven methodology for the theoretical calculation of its molecular orbitals using Density Functional Theory (DFT), designed for researchers, computational chemists, and drug development professionals. We will move beyond a simple protocol, delving into the causal reasoning behind each computational choice to ensure a robust, reproducible, and scientifically sound investigation.

The Theoretical Imperative: Why Molecular Orbitals Matter for this compound

The biological activity of a drug candidate is fundamentally governed by its electronic properties. Molecular Orbital (MO) theory provides a powerful framework for understanding these properties. For this compound, two key orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of primary importance.

  • HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's capacity to donate electrons. It is a critical indicator of nucleophilic sites prone to reacting with electrophiles.

  • LUMO (Lowest Unoccupied Molecular Orbital): This is the lowest energy orbital that is capable of accepting electrons, highlighting potential electrophilic sites that can interact with nucleophiles.

  • The HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial descriptor of a molecule's chemical reactivity and kinetic stability. A small energy gap suggests that the molecule can be easily excited, indicating higher reactivity and lower stability.[4][5][6] Conversely, a large gap implies greater stability.[7] In drug design, an optimal gap signifies a balance between stability for bioavailability and reactivity for target engagement.[8]

By calculating and visualizing these orbitals, we can predict the most probable sites for metabolic transformation, understand potential drug-receptor binding interactions, and rationalize the molecule's overall reactivity profile.

Foundational Choice: Density Functional Theory (DFT)

For a molecule like this compound, Density Functional Theory (DFT) is the computational method of choice. It offers a superior balance of computational efficiency and accuracy compared to more demanding ab initio methods (like Møller-Plesset perturbation theory) and is significantly more reliable than semi-empirical methods.[9][10] DFT calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction, making it well-suited for the size of molecules typically encountered in drug discovery.[11]

Within the DFT framework, we must select a functional and a basis set. This choice is not arbitrary; it is a deliberate decision to balance accuracy with computational demand.

  • Functional Selection (B3LYP): The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a workhorse in computational organic chemistry.[1][12] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic behavior for many organic systems, providing reliable geometries and orbital energies.

  • Basis Set Selection (6-311++G(d,p)): A basis set is the set of mathematical functions used to construct the molecular orbitals.[13] The 6-311++G(d,p) basis set is a robust choice for this molecule for several reasons:

    • 6-311G : This is a triple-zeta basis set, meaning it uses three functions to describe each valence orbital, offering more flexibility and accuracy than minimal or double-zeta sets.[14]

    • ++ : The double plus indicates the addition of diffuse functions to both heavy (non-hydrogen) atoms and hydrogen atoms. These functions are essential for accurately describing systems with lone pairs and potential for hydrogen bonding, such as the nitrogen and oxygen atoms in this compound.[13]

    • (d,p) : These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for non-spherical distortion of the electron density, which is critical for accurately modeling the bonding environment in a heterocyclic system.[14]

Experimental Protocol: A Self-Validating Computational Workflow

The following protocol outlines a rigorous, step-by-step methodology for calculating the molecular orbitals of this compound. This workflow incorporates a validation step to ensure the scientific integrity of the results. The protocol is described generically and can be implemented in standard quantum chemistry software packages like Gaussian or ORCA.[15][16][17]

Step 1: Molecular Structure Construction

  • Draw the 2D structure of this compound (PubChem CID: 49761715) using a molecular editor like GaussView or Avogadro.[18][19]

  • Convert the 2D sketch into an initial 3D conformation. Perform a preliminary clean-up using molecular mechanics if available.

Step 2: Geometry Optimization

  • Objective: To find the lowest energy, most stable three-dimensional arrangement of the atoms. This is the most critical step, as all subsequent electronic properties are dependent on the molecular geometry.

  • Setup:

    • Method: DFT

    • Functional: B3LYP

    • Basis Set: 6-311++G(d,p)

    • Task: Optimization (Opt)

  • Execution: Run the calculation. The algorithm will iteratively adjust bond lengths, angles, and dihedrals to minimize the total energy of the system.

Step 3: Vibrational Frequency Analysis (Self-Validation)

  • Objective: To confirm that the optimized geometry corresponds to a true energy minimum on the potential energy surface.

  • Setup:

    • Use the optimized geometry from Step 2 as the input structure.

    • Method: DFT (using the same functional and basis set as the optimization, i.e., B3LYP/6-311++G(d,p)).

    • Task: Frequencies (Freq)

  • Validation: Upon completion, check the output for imaginary frequencies.

    • Result: Zero imaginary frequencies. Interpretation: The structure is a true minimum. You can proceed with confidence.

    • Result: One or more imaginary frequencies. Interpretation: The structure is a saddle point (a transition state), not a minimum. You must modify the initial geometry (e.g., by rotating a bond) and return to Step 2.

Step 4: Molecular Orbital and Property Calculation

  • Objective: To calculate the final, high-accuracy single-point energy and derive the molecular orbitals and related electronic properties from the validated geometry.

  • Setup:

    • Use the validated, optimized geometry from Step 3 as the input structure.

    • Method: DFT (B3LYP/6-311++G(d,p)).

    • Task: Single Point Energy.

    • Keywords: Include keywords to generate population analysis (e.g., Pop=Regular or Pop=Full in Gaussian) and to save the orbital information to a checkpoint file for visualization.[20]

  • Execution: Run the calculation to generate the final output file and checkpoint/orbital file.

Computational Workflow Diagram

The entire process can be visualized as a logical, sequential workflow.

G Computational Workflow for MO Analysis A 1. Structure Input (this compound) B 2. Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C 3. Frequency Analysis (B3LYP/6-311++G(d,p)) B->C D Validation Check: Any Imaginary Frequencies? C->D E 4. Single Point Calculation (Energy, Orbitals, MEP) D->E No G Revise Structure & Re-optimize D->G Yes F 5. Data Analysis & Visualization (HOMO/LUMO Plots, MEP Surfaces) E->F G->B

Caption: A flowchart of the self-validating computational protocol.

Analysis and Interpretation of Results

The output from the computational chemistry software provides a wealth of quantitative data. The key is to extract and interpret this information to gain chemical insight.

Quantitative Data Summary

The primary numerical results should be organized into a clear table for easy comparison and reporting.

ParameterSymbolCalculated Value (Hartree)Calculated Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMOValue from outputValue x 27.2114
Lowest Unoccupied Molecular Orbital EnergyELUMOValue from outputValue x 27.2114
HOMO-LUMO Energy GapΔEELUMO - EHOMO(ELUMO - EHOMO) x 27.2114
Dipole MomentµValue from outputValue from output

Note: Values are placeholders and must be populated from the actual calculation output. 1 Hartree ≈ 27.2114 eV.

Visualization of Frontier Molecular Orbitals (FMOs)

Using visualization software (e.g., GaussView, Chemcraft, Avogadro), the 3D surfaces of the HOMO and LUMO can be plotted from the generated checkpoint file.

  • HOMO Plot: This visualization will show the regions from which the molecule is most likely to donate electrons. For this compound, one would expect significant contributions from the lone pairs on the nitrogen and oxygen atoms of the hydrazide group and the oxazole ring, indicating these are the primary nucleophilic centers.

  • LUMO Plot: This plot reveals the areas most susceptible to receiving electrons. The LUMO is often distributed over the π-system of the oxazole ring and the carbonyl group (C=O), highlighting these as the key electrophilic sites for potential nucleophilic attack.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a powerful tool for understanding intermolecular interactions. It projects the electrostatic potential onto the electron density surface.

  • Red Regions: Indicate negative potential (electron-rich), corresponding to nucleophilic sites. These are typically found around electronegative atoms like oxygen and nitrogen and are favorable sites for interacting with positive charges or hydrogen bond donors.[1]

  • Blue Regions: Indicate positive potential (electron-poor), corresponding to electrophilic sites. These are often located around hydrogen atoms bonded to electronegative atoms (like the -NH-NH2 group), making them prime locations for hydrogen bond accepting interactions.

Conceptual Relationships Diagram

The relationship between the calculated quantum chemical properties and their practical interpretation in drug design can be summarized as follows.

G From Theory to Application HOMO E(HOMO) Highest Occupied MO EnergyGap ΔE = E(LUMO) - E(HOMO) HOMO->EnergyGap Donor Electron Donor (Nucleophilic Sites) HOMO->Donor LUMO E(LUMO) Lowest Unoccupied MO LUMO->EnergyGap Acceptor Electron Acceptor (Electrophilic Sites) LUMO->Acceptor MEP MEP Surface (Charge Distribution) Interactions Intermolecular Interactions (e.g., H-Bonding) MEP->Interactions Reactivity Chemical Reactivity EnergyGap->Reactivity Stability Kinetic Stability EnergyGap->Stability ReactivitySites Localization of HOMO & LUMO ReactivitySites->Reactivity Donor->ReactivitySites Acceptor->ReactivitySites

Caption: Interrelation of calculated quantum properties and their chemical significance.

Conclusion

This guide has detailed a robust and scientifically-grounded framework for the theoretical calculation of molecular orbitals for this compound. By employing Density Functional Theory with the B3LYP functional and a 6-311++G(d,p) basis set, researchers can obtain reliable insights into the electronic structure of this medicinally relevant molecule. The emphasis on a self-validating workflow, including geometry optimization and subsequent frequency analysis, ensures the trustworthiness of the results. The interpretation of HOMO, LUMO, the energy gap, and MEP surfaces provides a powerful predictive tool for understanding chemical reactivity, stability, and the potential for intermolecular interactions, thereby guiding rational drug design and development efforts.

References

An In-Depth Technical Guide to the Reactivity of the Oxazole Ring in Oxazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Tale of Two Moieties

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2] Its unique electronic architecture—an aromatic, five-membered heterocycle containing both a furan-type oxygen and a pyridine-type nitrogen—confers a nuanced reactivity profile that is both challenging and synthetically versatile.[3][4] This guide delves into the specific reactivity of Oxazole-4-carbohydrazide , a derivative where the inherent properties of the oxazole ring are modulated by the powerful and synthetically crucial carbohydrazide functional group at the C4 position.

For researchers and drug development professionals, understanding this molecule requires a dual perspective. One must appreciate the chemistry of the heterocyclic core, which is generally electron-deficient and resistant to certain transformations, while simultaneously recognizing the carbohydrazide moiety as a highly reactive and versatile handle for molecular elaboration. This document provides a comprehensive analysis of this interplay, explaining the causality behind the molecule's reactivity and offering field-proven insights into its synthetic manipulation.

Section 1: The Electronic Landscape and Inherent Reactivity of the Oxazole Core

The reactivity of an unsubstituted oxazole ring is a direct consequence of the uneven electron distribution caused by its two heteroatoms. The pyridine-type nitrogen at position 3 acts as an electron sink, significantly deactivating the ring towards electrophilic attack.[1] This makes the oxazole ring substantially less reactive in electrophilic aromatic substitution than heterocycles like furan or pyrrole.

The relative acidity of the ring protons is a critical factor for functionalization, following the order C2 > C5 > C4.[1][3] The proton at the C2 position, situated between two electronegative heteroatoms, is the most acidic, with a pKa of approximately 20, making it susceptible to deprotonation by strong bases.[1]

Key Positional Reactivity Summary:

  • C2: The most electron-deficient carbon.[5] It is the primary site for deprotonation/metallation and is most susceptible to nucleophilic attack, especially if it bears a leaving group.[6][7]

  • C5: The most electron-rich carbon and the preferred site for electrophilic aromatic substitution, although this reaction is generally difficult and requires activating groups.[1][6]

  • C4: Less reactive towards electrophiles than C5 and less susceptible to nucleophilic attack than C2.[1]

The Modulating Effect of the 4-Carbohydrazide Substituent

The introduction of a carbohydrazide group (-CONHNH₂) at the C4 position profoundly alters the ring's electronic landscape. This substituent is strongly electron-withdrawing due to the resonance and inductive effects of the carbonyl group. This effect further deactivates the entire oxazole ring towards electrophilic attack, making such reactions exceedingly difficult.

Conversely, this deactivation enhances the electrophilicity of the ring carbons, particularly C2 and C5. However, the most significant impact of the 4-carbohydrazide group is not on the ring's substitution patterns, but in introducing a new, highly reactive center for synthetic transformations.

Caption: Key reactive sites and electronic influences.

Section 2: A Dichotomy in Reactivity: The Ring vs. The Side Chain

The practical chemistry of this compound is best understood as a competition between reactions on the relatively inert oxazole core and the highly functional carbohydrazide side chain. For most synthetic applications, the side chain is the primary locus of reactivity.

Reactions at the Oxazole Ring: A Challenging Terrain
  • Electrophilic Substitution: Direct electrophilic substitution on the this compound ring is synthetically unviable. The combined deactivating effects of the pyridine-type nitrogen and the 4-carbohydrazide group create too high an energy barrier for common electrophiles (e.g., nitration, halogenation).[1][5]

  • Deprotonation and Metallation: While the C2 proton remains the most acidic on the ring, its deprotonation is complicated by the presence of the carbohydrazide N-H protons. The N-H protons are significantly more acidic than the C2-H proton and will be abstracted first by a strong base. This is a critical consideration; any attempt at C2-lithiation will first result in the formation of the hydrazide anion, consuming at least two equivalents of base before C2 deprotonation can occur, often leading to complex mixtures or decomposition.

Caption: Competing deprotonation pathways in this compound.

  • Ring Stability and Cleavage: The oxazole ring is susceptible to cleavage under harsh conditions, such as with strong oxidizing agents (KMnO₄, O₃) or under strongly acidic or basic conditions at elevated temperatures.[5] Nucleophilic attack, particularly at C2, can also lead to ring-opening and subsequent recyclization to form other heterocycles, such as imidazoles.[8]

Reactions of the Carbohydrazide Moiety: The Gateway to Diversity

The carbohydrazide functional group is a cornerstone of synthetic chemistry, providing a reliable gateway to a vast array of derivatives.[9] This moiety is the primary center of reactivity in this compound.

  • Acylhydrazone (Schiff Base) Formation: The most important reaction of the carbohydrazide is its condensation with aldehydes and ketones. The terminal -NH₂ group acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone to form a stable acylhydrazone derivative. This reaction is typically acid-catalyzed and proceeds in high yield.[10][11] These acylhydrazone-oxazole hybrids are of significant interest in drug discovery.[12]

  • Cyclization to Form New Heterocycles: The true synthetic power of the carbohydrazide is realized in its ability to act as a precursor for other five-membered heterocyclic rings. Acylhydrazones derived from this compound can be readily cyclized. For instance, oxidative cyclization with various reagents can yield 1,3,4-oxadiazoles, a common pharmacophore in medicinal chemistry.[13][14]

G start Oxazole-4- carbohydrazide reagent1 + Aldehyde (R-CHO) Acid Catalyst intermediate Oxazole-4-acylhydrazone Intermediate start->intermediate Condensation reagent2 + Cyclizing Agent (e.g., I₂, POCl₃) product 2,5-Disubstituted 1,3,4-Oxadiazole intermediate->product Cyclization

Caption: Primary synthetic pathway utilizing the carbohydrazide moiety.

Section 3: Experimental Protocols & Methodologies

The following protocols are presented as self-validating systems, including guidance on reaction monitoring and purification to ensure reproducibility and integrity of the final compounds.

Protocol 1: Synthesis of an Oxazole-4-acylhydrazone

This protocol describes the condensation of this compound with a substituted benzaldehyde to form the corresponding acylhydrazone.

Methodology:

  • Reagent Preparation: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or methanol (approx. 0.1 M concentration).

  • Addition of Aldehyde: To this solution, add the substituted aromatic aldehyde (1.05 eq.).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours. The product often precipitates from the reaction mixture upon formation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbohydrazide spot is consumed.

  • Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted aldehyde. The resulting acylhydrazone is often pure enough for the next step. If further purification is needed, recrystallization from ethanol is typically effective.

Protocol 2: Cyclization of an Acylhydrazone to a 1,3,4-Oxadiazole

This protocol describes a common method for the oxidative cyclization of an oxazole-4-acylhydrazone to a 1,3,4-oxadiazole derivative using phosphoryl chloride (POCl₃).

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the oxazole-4-acylhydrazone (1.0 eq.).

  • Addition of Reagent: Carefully add excess phosphoryl chloride (POCl₃) (5-10 eq.), which acts as both the solvent and the cyclodehydrating agent.

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C) for 3-5 hours.

  • Monitoring: The reaction can be monitored by TLC by carefully quenching a small aliquot with ice water and extracting with ethyl acetate.

  • Workup (Caution: Exothermic): Cool the reaction mixture to room temperature. Very slowly and carefully, pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood to quench the excess POCl₃.

  • Neutralization: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute sodium hydroxide (NaOH) until the pH is ~7-8. A solid product will typically precipitate.

  • Extraction & Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Alternatively, the product can be extracted from the aqueous layer with an organic solvent like ethyl acetate. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Section 4: Spectroscopic Data Summary

The structural features of this compound and its derivatives give rise to characteristic spectroscopic signatures.

Compound Type ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
This compound C2-H: ~8.5-8.8C5-H: ~8.2-8.5-NH-: ~9.5-10.0 (broad s)-NH₂: ~4.5-5.0 (broad s)C=O: ~160-165Oxazole C: ~130-155N-H stretch: 3200-3400C=O stretch: ~1660-1680C=N stretch: ~1550-1580
Oxazole-4-acylhydrazone C2-H & C5-H: As above-NH-: ~11.0-12.0 (s)N=CH: ~8.0-8.5 (s)Aromatic-H: ~7.0-8.0C=O: ~162-168N=CH: ~145-150Oxazole C: As aboveN-H stretch: ~3200-3300C=O stretch: ~1650-1670C=N stretch: ~1590-1620

Note: Chemical shifts are approximate and can vary with solvent and substitution.

Conclusion

This compound is a molecule of strategic importance in synthetic and medicinal chemistry. Its reactivity profile is a study in contrasts. The oxazole ring, rendered electron-poor by its constituent heteroatoms and further deactivated by the C4 substituent, is largely resistant to classical aromatic substitutions. Functionalization of the core typically requires advanced methods like metallation, which are themselves complicated by the acidic protons of the side chain.

However, the true synthetic value of this compound lies in the carbohydrazide moiety. This functional group serves as a robust and reliable handle for building molecular complexity. Through straightforward condensation and cyclization reactions, the relatively simple this compound can be converted into a diverse library of complex heterocyclic systems, making it an invaluable starting material for drug discovery programs targeting a wide range of diseases.[15][16][17]

References

The Therapeutic Potential of Novel Oxazole-4-Carbohydrazide Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Versatile Scaffold

In the ever-evolving landscape of medicinal chemistry, the quest for novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, has long been recognized as a "privileged" structure, forming the core of numerous natural products and synthetic drugs with a wide array of therapeutic applications.[1][2] This guide delves into a specific, yet underexplored, class of these compounds: novel Oxazole-4-carbohydrazide derivatives . By combining the established pharmacophoric features of the oxazole nucleus with the versatile reactivity of the carbohydrazide moiety, these derivatives present a compelling platform for the development of new therapeutic agents. This document provides an in-depth technical exploration for researchers, scientists, and drug development professionals, outlining the synthesis, potential biological activities, and key experimental protocols for investigating this promising class of molecules.

The this compound Scaffold: A Synthesis of Opportunity

The foundational step in exploring the potential of these derivatives lies in the efficient and scalable synthesis of the core this compound scaffold. The synthetic strategy typically commences with the readily available ethyl oxazole-4-carboxylate.[3]

Synthetic Pathway: From Ester to Hydrazide

The conversion of the ethyl ester to the corresponding carbohydrazide is a robust and well-established chemical transformation. This reaction is typically achieved through hydrazinolysis, employing hydrazine hydrate as the nucleophile.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of ethyl oxazole-4-carboxylate (1 equivalent) in a suitable alcoholic solvent, such as ethanol or methanol, add hydrazine hydrate (a molar excess, typically 3-5 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at reflux for a period of 4-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid residue is then triturated with a non-polar solvent, such as diethyl ether or hexane, to remove any unreacted starting material and byproducts.

  • Purification: The crude this compound is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.

Causality Behind Experimental Choices:

  • Choice of Solvent: Alcohols are excellent solvents for both the starting ester and hydrazine hydrate, facilitating a homogeneous reaction mixture.

  • Excess Hydrazine Hydrate: Using an excess of hydrazine hydrate drives the equilibrium of the reaction towards the formation of the hydrazide, ensuring a high yield of the desired product.

  • Reflux Conditions: The elevated temperature increases the reaction rate, allowing the transformation to be completed in a reasonable timeframe.

Spectroscopic Characterization of the Core Scaffold

The successful synthesis of this compound must be confirmed through rigorous spectroscopic analysis.

Spectroscopic TechniqueExpected Observations for this compound
¹H NMR Signals corresponding to the oxazole ring protons, the N-H protons of the hydrazide group (which are exchangeable with D₂O), and the -NH₂ protons.
¹³C NMR Resonances for the carbonyl carbon of the hydrazide, as well as the carbons of the oxazole ring.
FT-IR Characteristic absorption bands for the N-H stretching of the amine and amide groups, and the C=O stretching of the amide.
Mass Spectrometry The molecular ion peak corresponding to the calculated molecular weight of this compound (C₄H₅N₃O₂: 127.10 g/mol ).[4]

Potential Biological Activities: A Landscape of Therapeutic Promise

While direct and extensive biological studies on a wide range of novel this compound derivatives are emerging, the known activities of related oxazole and carbohydrazide-containing compounds provide a strong basis for predicting their therapeutic potential. The carbohydrazide moiety serves as a versatile handle for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening.

Antimicrobial and Antifungal Activity

The oxazole nucleus is a common feature in many compounds exhibiting potent antimicrobial and antifungal properties.[1][5] The substitution pattern on the oxazole ring plays a crucial role in determining the spectrum and potency of activity.[2] Furthermore, hydrazide-hydrazone derivatives have been extensively investigated as antimicrobial agents.[6]

Hypothesized Mechanism of Action: The antimicrobial and antifungal effects of this compound derivatives may arise from their ability to interfere with essential cellular processes in pathogens, such as cell wall synthesis, protein synthesis, or nucleic acid replication. The specific mechanism will be highly dependent on the nature of the substituents introduced onto the core scaffold.

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Compounds: Prepare stock solutions of the synthesized this compound derivatives in a suitable solvent (e.g., DMSO).

  • Bacterial/Fungal Strains: Utilize a panel of clinically relevant bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans, Aspergillus niger) strains.

  • Assay Procedure: In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in appropriate broth media.

  • Inoculation: Add a standardized inoculum of the microbial suspension to each well.

  • Incubation: Incubate the plates at the optimal temperature for the growth of the specific microorganism (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Oxazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of crucial cellular targets like STAT3, tubulin, and various protein kinases.[7] The carbohydrazide functional group can be readily converted to other heterocyclic systems, such as 1,3,4-oxadiazoles, which are also known to possess a broad spectrum of anticancer activities.[8][9]

Potential Anticancer Mechanisms:

  • Enzyme Inhibition: Derivatives could be designed to target specific enzymes that are overexpressed in cancer cells, such as carbonic anhydrase or histone deacetylases.[10]

  • Apoptosis Induction: The compounds may trigger programmed cell death (apoptosis) in cancer cells by interfering with key signaling pathways.

  • Inhibition of Angiogenesis: Some derivatives might inhibit the formation of new blood vessels that supply nutrients to tumors.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (for assessing selectivity) should be used.

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Structure-Activity Relationship (SAR) and Future Directions

The true potential of the this compound scaffold will be unlocked through systematic structure-activity relationship (SAR) studies. The carbohydrazide moiety provides a key point for diversification.

Diagram: Potential Diversification of the this compound Scaffold

SAR_Diversification cluster_hydrazones Hydrazone Formation cluster_heterocycles Cyclization Reactions cluster_amides Acylation Core This compound Hydrazones Schiff Bases (Reaction with Aldehydes/Ketones) Core->Hydrazones Antimicrobial Anticancer Oxadiazoles 1,3,4-Oxadiazoles Core->Oxadiazoles Antifungal Anticancer Triazoles 1,2,4-Triazoles Core->Triazoles Antimicrobial Pyrazoles Pyrazoles Core->Pyrazoles Anticancer Amides N-Acyl Derivatives Core->Amides Enzyme Inhibition

Caption: Potential avenues for chemical modification of the this compound core.

Future research should focus on:

  • Library Synthesis: The synthesis and biological screening of a diverse library of derivatives with various substituents on the oxazole ring and modifications of the carbohydrazide group.

  • Mechanism of Action Studies: For active compounds, detailed studies to elucidate their specific molecular targets and mechanisms of action.

  • In Vivo Efficacy: Promising candidates should be advanced to in vivo animal models to evaluate their efficacy and safety profiles.

Conclusion: A Scaffold with Significant Promise

The novel this compound scaffold represents a promising and relatively untapped area for the discovery of new therapeutic agents. Its straightforward synthesis, coupled with the potential for a wide range of biological activities, makes it an attractive starting point for drug discovery programs. Through systematic derivatization and rigorous biological evaluation, it is anticipated that this versatile scaffold will yield novel drug candidates with potent antimicrobial, antifungal, and anticancer properties.

References

Methodological & Application

Application Notes and Protocols: Oxazole-4-carbohydrazide as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Oxazole Scaffold

The oxazole ring is a privileged five-membered heterocyclic motif frequently encountered in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and relative stability make it an attractive scaffold in medicinal chemistry.[1][3] Oxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties.[3] Consequently, the development of synthetic methodologies utilizing functionalized oxazoles as building blocks is of paramount importance to the drug discovery and development pipeline.

Oxazole-4-carbohydrazide, in particular, has emerged as a highly valuable and versatile starting material. Its structure incorporates the stable oxazole core, a reactive hydrazide moiety, and a strategic point of attachment at the 4-position, allowing for the facile construction of more complex molecular architectures. The hydrazide group serves as a powerful nucleophile and a precursor to a variety of other functional groups and heterocyclic systems, most notably 1,3,4-oxadiazoles and pyrazoles. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.

PropertyValueSource
Molecular Formula C₄H₅N₃O₂[4][5]
Molecular Weight 127.10 g/mol [4][5]
IUPAC Name 1,3-oxazole-4-carbohydrazide[4]
CAS Number 885274-12-4[5]
Appearance Solid (Typical)N/A
Storage Sealed in a dry place at room temperature is recommended. For long-term storage, 2-8°C is advisable.[6][7]

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated area, preferably within a chemical fume hood.[4][8][9]

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4] There is a potential risk of explosion if heated under confinement.[6]

  • Personal Protective Equipment (PPE): Wear protective gloves (e.g., PVC or nitrile rubber), chemical safety goggles with side shields, and a lab coat.[8] Do not wear contact lenses.[8]

  • Handling Precautions: Avoid all personal contact, including inhalation of dust.[8] Do not eat, drink, or smoke when using this product.[6][8] Wash hands thoroughly after handling.[6][8] Ensure containers are kept securely sealed when not in use.[8]

  • First Aid: In case of skin contact, wash off immediately with plenty of water.[9] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, remove the person to fresh air.[9] If swallowed, rinse the mouth and do not induce vomiting.[9] In all cases of exposure, seek immediate medical attention.[9]

Synthetic Applications and Protocols

The primary utility of this compound lies in its ability to serve as a precursor for a variety of five-membered heterocyclic rings. The following sections detail the synthesis of two key classes of compounds: 1,3,4-oxadiazoles and pyrazoles.

Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

The 1,3,4-oxadiazole moiety is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties.[10] Compounds containing this ring system exhibit a broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[11][12][13] A common and efficient method for the synthesis of 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of N-acylhydrazones.[11][14]

Workflow for the Synthesis of 1,3,4-Oxadiazoles from this compound:

G A This compound C Condensation (Acid Catalyst, e.g., Acetic Acid) A->C B Aromatic Aldehyde (R-CHO) B->C D N'-Arylmethylidene-oxazole-4-carbohydrazide (Hydrazone Intermediate) C->D E Oxidative Cyclization (e.g., I2, K2CO3 or Chloramine-T) D->E F 2-(Oxazol-4-yl)-5-aryl-1,3,4-oxadiazole E->F

Caption: General workflow for the synthesis of 1,3,4-oxadiazoles.

Detailed Protocol: Synthesis of 2-(Oxazol-4-yl)-5-phenyl-1,3,4-oxadiazole

This protocol describes a two-step, one-pot synthesis involving the initial formation of a hydrazone intermediate followed by oxidative cyclization.

Materials:

  • This compound

  • Benzaldehyde

  • Glacial Acetic Acid

  • Ethanol

  • Iodine (I₂)

  • Potassium Carbonate (K₂CO₃)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Ethyl Acetate

  • Hexane

Procedure:

  • Hydrazone Formation:

    • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol, 127.1 mg) in ethanol (20 mL).

    • Add benzaldehyde (1.0 mmol, 106.1 mg, 0.1 mL) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Heat the reaction mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Oxidative Cyclization:

    • After completion of the first step (as indicated by TLC), allow the reaction mixture to cool to room temperature.

    • Add potassium carbonate (2.0 mmol, 276.4 mg) and iodine (1.2 mmol, 304.8 mg) to the flask.

    • Stir the mixture at room temperature for 8-12 hours. The progress of the cyclization can be monitored by TLC.[12]

    • Once the reaction is complete, quench the excess iodine by adding a saturated aqueous solution of sodium thiosulfate until the brown color disappears.

  • Work-up and Purification:

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure 2-(oxazol-4-yl)-5-phenyl-1,3,4-oxadiazole.

Expected Characterization Data (Hypothetical):

AnalysisExpected Result
¹H NMR Signals corresponding to the oxazole and phenyl protons.
¹³C NMR Peaks for the carbons of the oxazole, phenyl, and 1,3,4-oxadiazole rings.
Mass Spec (MS) Molecular ion peak [M+H]⁺ consistent with the product's molecular weight.
IR (KBr, cm⁻¹) Absence of N-H stretching bands from the hydrazide; presence of C=N and C-O-C stretching characteristic of the oxadiazole ring.
Synthesis of Pyrazole Derivatives

Pyrazole derivatives are another class of heterocycles with significant therapeutic applications, including anti-inflammatory, analgesic, and antimicrobial activities.[15] The condensation of a hydrazide with a 1,3-dicarbonyl compound or its equivalent is a classical and effective method for constructing the pyrazole ring.

Workflow for the Synthesis of Pyrazoles from this compound:

G A This compound C Cyclocondensation (Solvent: Ethanol or Acetic Acid) A->C B 1,3-Dicarbonyl Compound (e.g., Acetylacetone) B->C D N-(substituted)-oxazole-4-carboxamide (Intermediate) C->D F 1-(Oxazole-4-carbonyl)-3,5-dimethyl-1H-pyrazole C->F E Dehydration & Ring Closure D->E

Caption: General workflow for the synthesis of pyrazoles.

Detailed Protocol: Synthesis of 1-(Oxazole-4-carbonyl)-3,5-dimethyl-1H-pyrazole

This protocol outlines the cyclocondensation reaction of this compound with acetylacetone.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Water

Procedure:

  • Reaction Setup:

    • In a 50 mL round-bottom flask, suspend this compound (1.0 mmol, 127.1 mg) in ethanol (15 mL).

    • Add acetylacetone (1.1 mmol, 110.1 mg, 0.11 mL) to the suspension.

    • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Cyclocondensation:

    • Heat the reaction mixture to reflux with constant stirring for 6-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of the solvent using a rotary evaporator.

    • Pour the concentrated mixture into ice-cold water (30 mL) with stirring.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water and dry it under vacuum.

    • Recrystallize the crude product from ethanol to obtain pure 1-(oxazole-4-carbonyl)-3,5-dimethyl-1H-pyrazole.

Expected Characterization Data (Hypothetical):

AnalysisExpected Result
¹H NMR Signals for the oxazole protons, two methyl groups on the pyrazole ring, and the pyrazole C4-H.
¹³C NMR Peaks corresponding to the carbons of the oxazole and pyrazole rings, the carbonyl carbon, and the two methyl carbons.
Mass Spec (MS) Molecular ion peak [M+H]⁺ consistent with the product's molecular weight.
IR (KBr, cm⁻¹) Presence of a strong C=O stretching band (amide) and characteristic peaks for the heterocyclic rings.

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its strategic placement of the reactive hydrazide moiety on the stable oxazole core allows for straightforward and efficient entry into medicinally relevant scaffolds such as 1,3,4-oxadiazoles and pyrazoles. The protocols detailed herein provide a solid foundation for researchers to explore the synthetic potential of this valuable intermediate. Future applications could involve its use in the synthesis of more complex fused heterocyclic systems, as a key component in multi-component reactions, and in the development of novel bioactive molecules for high-throughput screening in drug discovery programs. The continued exploration of the reactivity of this compound is certain to yield further innovations in synthetic and medicinal chemistry.

References

Application Note: Leveraging the Oxazole-4-Carbohydrazide Scaffold for the Development of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The escalating threat of fungal infections, compounded by the rise of drug-resistant strains, necessitates the exploration of novel chemical scaffolds for antifungal drug discovery. The oxazole ring, a five-membered heterocycle, is a "privileged" structure in medicinal chemistry, known for its diverse biological activities.[1][2] When coupled with a carbohydrazide linker, it forms the oxazole-4-carbohydrazide core, a promising framework for developing agents with potent and potentially novel mechanisms of action. This guide provides a comprehensive overview and detailed protocols for the synthesis, in vitro evaluation, and mechanistic elucidation of this compound derivatives as next-generation antifungal candidates. We focus on evidence-based strategies, explaining the causal relationships behind experimental choices to empower researchers to design and execute robust drug discovery campaigns.

Part I: The this compound Scaffold: A Rationale for Antifungal Drug Design

The selection of a core scaffold is a critical decision in drug discovery. The this compound framework is not arbitrary; it is a deliberate choice rooted in established chemical principles and observed biological activities.

Chemical Features and Significance: Oxazole-containing compounds exhibit a wide spectrum of pharmacological properties, including antibacterial, anticancer, and anti-inflammatory effects.[2][3] The oxazole ring is a bioisostere for other aromatic systems and can engage in various non-covalent interactions with biological targets. The carbohydrazide moiety (-CO-NH-NH2) is a versatile linker and a key pharmacophore in its own right, often involved in hydrogen bonding and metal chelation. It serves as a crucial synthetic handle for creating diverse libraries of derivatives.

Hypothesized Mechanisms of Antifungal Action: A key advantage of this scaffold is its potential to engage targets distinct from those of conventional azole antifungals, which primarily inhibit ergosterol biosynthesis.[4]

  • Succinate Dehydrogenase (SDH) Inhibition: A primary and promising target for this class of compounds is succinate dehydrogenase (SDH), or Complex II, a critical enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[5][6] Inhibition of SDH disrupts fungal respiration and energy production, leading to cell death. Molecular docking studies have shown that the oxadiazole-carbohydrazide framework can fit snugly into the SDH binding pocket, interacting with key amino acid residues.[5][7] This mechanism is a validated target in agricultural fungicides and is gaining traction for clinical applications.[7][8]

  • Generation of Reactive Oxygen Species (ROS): Some carbohydrazide derivatives have been shown to exert their antifungal effect by inducing the production of reactive oxygen species within the fungal cell.[4][9] This leads to oxidative stress, damaging cellular components like lipids, proteins, and DNA, ultimately triggering apoptosis or necrosis.

  • Other Potential Targets: Research into related heterocyclic compounds suggests other possible mechanisms, such as the inhibition of thioredoxin reductase (Trr1), an enzyme crucial for oxidative stress resistance in fungi.[10]

The following diagram illustrates the primary hypothesized mechanisms of action.

Antifungal_MoA Scaffold This compound Derivative SDH Succinate Dehydrogenase (SDH) (Complex II) Scaffold->SDH Inhibition ROS Reactive Oxygen Species (ROS) Production Scaffold->ROS Induction ETC Electron Transport Chain SDH->ETC TCA TCA Cycle SDH->TCA ATP ATP Production (Energy) ETC->ATP TCA->ATP Death Fungal Cell Death ATP->Death Depletion leads to OxidativeStress Oxidative Stress ROS->OxidativeStress Damage Cellular Damage (Lipids, Proteins, DNA) OxidativeStress->Damage Damage->Death Drug_Discovery_Workflow Start Start: Scaffold Selection Synthesis Protocol 1: Derivative Synthesis & Purification Start->Synthesis Screening Protocol 2: In Vitro Antifungal Susceptibility Testing Synthesis->Screening Hit_Ident Hit Identification (Potent Compounds) Screening->Hit_Ident MoA Protocol 3: Mechanism of Action Studies (SDH, ROS) Hit_Ident->MoA Active SAR SAR Analysis & Lead Optimization Hit_Ident->SAR Inactive/Weak MoA->SAR Tox Cytotoxicity Screening MoA->Tox SAR->Synthesis Design New Derivatives Lead Lead Compound Tox->Lead Low Toxicity

References

Application Notes and Protocols for the Antimicrobial Screening of Oxazole-4-Carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Oxazole-4-Carbohydrazide Analogs

The relentless rise of antimicrobial resistance necessitates the urgent discovery of novel chemical scaffolds with potent antibacterial and antifungal activities.[1][2][3] Oxazole derivatives have emerged as a promising class of heterocyclic compounds, with various analogs demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, serves as a versatile pharmacophore in drug design.[4] This document provides a comprehensive, field-proven protocol for the systematic antimicrobial screening of a specific subclass: this compound analogs.

The rationale behind focusing on this scaffold lies in the combined structural features of the oxazole core and the carbohydrazide moiety. This combination offers unique steric and electronic properties that can facilitate interactions with novel microbial targets, potentially circumventing existing resistance mechanisms.[2][6] These application notes are designed for researchers, scientists, and drug development professionals, providing a robust framework for the initial in vitro evaluation of these compounds, from determining their inhibitory and cidal concentrations to assessing their preliminary safety profile. The protocols herein are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring data integrity and reproducibility.[7][8][9][10]

Experimental Workflow Overview

A systematic approach is crucial for the efficient evaluation of novel antimicrobial candidates. The workflow for screening this compound analogs is a multi-tiered process, beginning with the determination of their minimum inhibitory concentration (MIC) against a panel of clinically relevant microorganisms. This is followed by an assessment of their minimum bactericidal concentration (MBC) to distinguish between static and cidal effects. Finally, a preliminary cytotoxicity evaluation is performed to gauge the therapeutic window of the most promising compounds.

Antimicrobial Screening Workflow Figure 1: High-Level Experimental Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cidal Activity Assessment cluster_2 Phase 3: Preliminary Safety Profiling A Preparation of this compound Analog Stock Solutions B Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution A->B Test Compounds C Minimum Bactericidal Concentration (MBC) Assay B->C Active Analogs (Low MIC) D Cytotoxicity Assessment (e.g., MTT Assay on Mammalian Cell Line) C->D Bactericidal Analogs (Low MBC/MIC) E Further Development D->E Lead Candidates (High Therapeutic Index) MTT Assay Principle Figure 2: Principle of the MTT Cytotoxicity Assay A Viable Cell (Active Mitochondria) C Mitochondrial Dehydrogenase A->C B MTT (Yellow, Soluble) B->C D Formazan (Purple, Insoluble) C->D Reduction E Solubilization (e.g., DMSO) D->E F Measure Absorbance (~570 nm) E->F

References

Application Notes and Protocols for the Synthesis of 1,3,4-Oxadiazoles from Oxazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and drug discovery.[1][2] Its unique structural and electronic properties contribute to a favorable pharmacological profile, making it a versatile scaffold for the development of novel therapeutic agents.[1] Compounds incorporating the 1,3,4-oxadiazole nucleus exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2][3] The oxadiazole ring is often employed as a bioisostere for amide and ester functionalities, enhancing metabolic stability and improving pharmacokinetic properties.

This application note provides a detailed guide for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles utilizing oxazole-4-carbohydrazide as a key starting material. The presence of the oxazole moiety introduces an additional pharmacophoric element, potentially enhancing the biological activity of the resulting 1,3,4-oxadiazole derivatives. We will explore two primary synthetic strategies, providing detailed experimental protocols, mechanistic insights, and a discussion of the rationale behind the chosen methodologies.

Synthetic Strategies and Methodologies

The synthesis of 1,3,4-oxadiazoles from an acid hydrazide, such as this compound, generally proceeds via two well-established pathways:

  • Cyclodehydration with Carboxylic Acids: This method involves the condensation of this compound with a variety of aromatic or aliphatic carboxylic acids, followed by a cyclodehydration step. This approach is highly versatile for creating a library of 2,5-disubstituted 1,3,4-oxadiazoles with diverse functionalities.

  • Reaction with Carbon Disulfide: This route leads to the formation of 5-(oxazol-4-yl)-1,3,4-oxadiazole-2-thiol. The resulting thiol group can serve as a handle for further functionalization, allowing for the introduction of various substituents at the 2-position of the oxadiazole ring.[4][5]

Methodology 1: Synthesis of 2-(Oxazol-4-yl)-5-aryl-1,3,4-oxadiazoles via Cyclodehydration

This protocol details the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles through the condensation of this compound with various aromatic carboxylic acids, followed by cyclodehydration using phosphorus oxychloride (POCl₃).[6][7]

Experimental Workflow

cluster_0 Step 1: Acylation cluster_1 Step 2: Cyclodehydration & Work-up cluster_2 Step 3: Purification cluster_3 Final Product A This compound + Aromatic Carboxylic Acid B Reflux in POCl3 A->B Condensation C Pour onto crushed ice B->C D Neutralize with K2CO3 C->D E Filter, wash, and dry the precipitate D->E F Recrystallization from Ethanol E->F G 2-(Oxazol-4-yl)-5-aryl-1,3,4-oxadiazole F->G

Caption: Workflow for the synthesis of 2-(Oxazol-4-yl)-5-aryl-1,3,4-oxadiazoles.

Detailed Protocol

Materials and Reagents:

  • This compound

  • Substituted Aromatic Carboxylic Acids (e.g., benzoic acid, 4-chlorobenzoic acid, 4-methoxybenzoic acid)

  • Phosphorus oxychloride (POCl₃)

  • Potassium carbonate (K₂CO₃)

  • Ethanol

  • Crushed ice

  • Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, filtration apparatus)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add equimolar amounts of this compound (e.g., 1 mmol) and the desired aromatic carboxylic acid (1 mmol).

  • Addition of Cyclodehydrating Agent: Carefully add phosphorus oxychloride (POCl₃) (e.g., 5 mL) to the flask. Caution: POCl₃ is a corrosive and moisture-sensitive reagent. This step should be performed in a well-ventilated fume hood.

  • Reaction: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture onto crushed ice with constant stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a saturated solution of potassium carbonate (K₂CO₃) until the effervescence ceases and the pH is neutral to litmus paper.

  • Isolation of Product: The solid precipitate that forms is collected by vacuum filtration.

  • Washing and Drying: Wash the collected solid thoroughly with cold water to remove any inorganic impurities and then dry it completely.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-(oxazol-4-yl)-5-aryl-1,3,4-oxadiazole.

Mechanism and Rationale

The reaction proceeds through a two-step mechanism. Initially, the this compound undergoes acylation by the aromatic carboxylic acid in the presence of POCl₃, which acts as both a catalyst and a dehydrating agent, to form an N,N'-diacylhydrazine intermediate. This intermediate then undergoes intramolecular cyclodehydration, facilitated by POCl₃, to form the stable 1,3,4-oxadiazole ring. The use of POCl₃ is a common and effective method for the cyclodehydration of diacylhydrazines.[7]

Methodology 2: Synthesis of 5-(Oxazol-4-yl)-1,3,4-oxadiazole-2-thiol

This protocol describes the synthesis of a 2-thiol substituted 1,3,4-oxadiazole from this compound and carbon disulfide in a basic medium.[4][5] This versatile intermediate can be further modified at the thiol position.

Experimental Workflow

cluster_0 Step 1: Salt Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Work-up and Purification cluster_3 Final Product A This compound in Ethanolic KOH B Add Carbon Disulfide A->B Stir at room temperature C Reflux the mixture B->C D Cool, filter, and dissolve in water C->D E Acidify with dilute HCl D->E F Filter, wash, and dry the precipitate E->F G Recrystallization from Ethanol F->G H 5-(Oxazol-4-yl)-1,3,4-oxadiazole-2-thiol G->H

Caption: Workflow for the synthesis of 5-(Oxazol-4-yl)-1,3,4-oxadiazole-2-thiol.

Detailed Protocol

Materials and Reagents:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Hydrochloric acid (HCl, dilute)

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: Dissolve this compound (e.g., 1 mmol) in absolute ethanol containing potassium hydroxide (e.g., 1.5 mmol) in a round-bottom flask equipped with a magnetic stirrer.

  • Addition of Carbon Disulfide: To the stirred solution, add carbon disulfide (e.g., 1.2 mmol) dropwise at room temperature.

  • Reaction: Continue stirring the mixture at room temperature for 2-3 hours, and then heat it to reflux for 4-6 hours.

  • Work-up: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

  • Precipitation: The residue is dissolved in water and filtered. The filtrate is then acidified with dilute hydrochloric acid.

  • Isolation of Product: The precipitated solid is collected by vacuum filtration.

  • Washing and Drying: Wash the product with cold water and dry it thoroughly.

  • Purification: The crude 5-(oxazol-4-yl)-1,3,4-oxadiazole-2-thiol can be purified by recrystallization from ethanol.

Mechanism and Rationale

The reaction is initiated by the nucleophilic attack of the hydrazide on the electrophilic carbon of carbon disulfide in the presence of a base (KOH). This forms a dithiocarbazate salt intermediate. Subsequent intramolecular cyclization with the elimination of water leads to the formation of the 1,3,4-oxadiazole-2-thiol ring. The basic medium is crucial for the deprotonation of the hydrazide, enhancing its nucleophilicity.[4]

Data Presentation

Method Starting Materials Key Reagents General Yield Range Key Features
Methodology 1 This compound, Aromatic Carboxylic AcidsPOCl₃60-85%Versatile for creating diverse 2,5-disubstituted derivatives.
Methodology 2 This compound, Carbon DisulfideKOH, HCl70-90%Provides a 2-thiol intermediate for further functionalization.

Applications in Drug Development

The synthesized 2,5-disubstituted-1,3,4-oxadiazoles containing an oxazole moiety are promising candidates for further investigation in drug discovery programs. The diverse functionalities that can be introduced at the 5-position (Methodology 1) or via the 2-thiol group (Methodology 2) allow for the fine-tuning of the molecule's physicochemical properties and biological activity. These compounds can be screened for a wide range of therapeutic targets, including but not limited to:

  • Antimicrobial agents: The 1,3,4-oxadiazole nucleus is a common feature in many potent antimicrobial compounds.[6]

  • Anticancer agents: Many 1,3,4-oxadiazole derivatives have shown promising anticancer activity.[3]

  • Anti-inflammatory agents: The scaffold has been explored for the development of new anti-inflammatory drugs.

Conclusion

This application note provides two robust and versatile protocols for the synthesis of 1,3,4-oxadiazoles from this compound. By following these detailed methodologies, researchers can efficiently synthesize a library of novel compounds for biological screening. The inherent biological significance of both the oxazole and 1,3,4-oxadiazole rings makes these synthesized molecules particularly attractive for the development of new therapeutic agents.

References

Application Notes and Protocols: Molecular Docking Studies of Oxazole-4-carbohydrazide with Dihydrofolate Reductase (DHFR)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on conducting molecular docking studies of Oxazole-4-carbohydrazide derivatives with Dihydrofolate Reductase (DHFR). DHFR is a clinically validated and crucial target for the development of antimicrobial agents.[1][2][3] This guide offers a detailed, step-by-step protocol for in silico analysis, from target selection and preparation to ligand docking and results validation. By explaining the rationale behind each procedural choice, this document aims to equip researchers with the necessary expertise to perform reliable and reproducible molecular docking experiments, thereby accelerating the discovery of novel DHFR inhibitors.

Introduction: The Rationale for Targeting DHFR with this compound

Dihydrofolate reductase (DHFR) is an essential enzyme in the folic acid metabolism pathway, catalyzing the reduction of dihydrofolate to tetrahydrofolate.[4] Tetrahydrofolate is a vital precursor for the synthesis of nucleic acids and amino acids, making DHFR indispensable for cell growth and proliferation.[2][4] Consequently, inhibiting DHFR has been a successful strategy in developing antimicrobial and anticancer therapeutics.[1][3][4] The emergence of drug-resistant bacterial strains necessitates the discovery of novel DHFR inhibitors.[2][5]

This compound and its derivatives represent a class of heterocyclic compounds with a wide range of pharmacological activities, including antimicrobial and anticancer properties.[6][7] Their structural features make them promising candidates for interaction with the active site of various enzymes, including DHFR. Molecular docking is a powerful computational tool that predicts the binding orientation and affinity of a small molecule (ligand) to a protein (receptor), providing critical insights into potential drug-target interactions at the molecular level.[8][9] This application note will focus on the practical application of molecular docking to investigate the interaction between this compound derivatives and bacterial DHFR.

Foundational Concepts: The "Why" Behind the "How"

Before delving into the protocol, it's crucial to understand the principles that ensure a scientifically sound docking study. A successful docking experiment is not merely about generating a low binding energy score but about creating a plausible and verifiable model of a biological interaction.

2.1. The Importance of Target Selection and Preparation:

The quality of the protein structure is paramount. Crystal structures from the Protein Data Bank (PDB) are static snapshots and often contain experimental artifacts like missing atoms or multiple conformations.[10] It is essential to meticulously prepare the receptor to mimic a physiologically relevant state. This includes adding hydrogen atoms, assigning correct protonation states to residues (especially important for catalytic residues like Asp27 in DHFR), and removing water molecules that are not critical for ligand binding.[3][11]

2.2. Ligand Preparation: More Than Just a 3D Structure:

The ligand's three-dimensional conformation and charge distribution significantly influence its binding. Ligands must be energy-minimized to achieve a stable, low-energy conformation.[10][12] This step ensures that the initial ligand structure is realistic and not in a strained, high-energy state that would be unlikely to occur in a biological system.

2.3. The Grid Box: Defining the Search Space:

Molecular docking algorithms search for the best ligand pose within a defined three-dimensional space known as the grid box.[12][13] The size and location of this box are critical. A well-defined grid box, centered on the known active site, focuses the computational effort on the most relevant binding pocket, increasing the efficiency and accuracy of the docking simulation.[10]

2.4. Validation: The Cornerstone of Trustworthy Results:

A docking protocol must be validated to ensure its reliability.[14][15] The most common method is to re-dock the co-crystallized ligand back into the protein's active site.[15][16] A successful validation, indicated by a low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose (typically ≤ 2.0 Å), demonstrates that the chosen docking parameters can accurately reproduce a known binding mode.[15]

Experimental Workflow Overview

The following diagram illustrates the major steps in a typical molecular docking workflow, which will be detailed in the subsequent protocol sections.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB_Select 1. Target Selection (e.g., DHFR from PDB) Protein_Prep 3. Protein Preparation (Add Hydrogens, Charges) PDB_Select->Protein_Prep Retrieve Structure Ligand_Draw 2. Ligand Preparation (this compound) Docking 6. Molecular Docking (Run Simulation) Ligand_Draw->Docking Input Ligand Grid_Gen 4. Grid Box Generation (Define Active Site) Protein_Prep->Grid_Gen Prepared Receptor Validation 5. Protocol Validation (Re-docking Native Ligand) Grid_Gen->Validation Define Search Space Validation->Docking Validated Protocol Analysis 7. Results Analysis (Binding Energy & Pose) Docking->Analysis Generate Poses & Scores Visualization 8. Visualization (Interaction Analysis) Analysis->Visualization Interpret Data

Caption: Molecular docking workflow from preparation to analysis.

Detailed Protocols

This section provides a step-by-step methodology using widely accessible and validated software: AutoDock Vina for docking, MGLTools for file preparation, and PyMOL for visualization.[13][17][18]

4.1. Software and Resource Requirements

Software/ResourcePurposeSource
Protein Data Bank (PDB)3D Protein Structures--INVALID-LINK--
AutoDock VinaMolecular Docking Engine--INVALID-LINK--[13]
MGLToolsFile Preparation (PDBQT)--INVALID-LINK--[13]
PyMOLMolecular Visualization--INVALID-LINK--[19]
ChemDraw/ChemSketch2D Ligand DrawingCommercial/Freeware
Open BabelFile Format Conversion--INVALID-LINK--[17]

4.2. Protocol 1: Target Protein Preparation

  • Obtain Protein Structure: Download the crystal structure of your target DHFR protein from the PDB. For this example, we will use Staphylococcus aureus DHFR (PDB ID: 3SFR). This structure contains the inhibitor trimethoprim, which will be used for validation.

  • Clean the PDB File: Open the PDB file in a text editor or molecular viewer like PyMOL. Remove all water molecules (HOH), co-solvents, and any ligands other than the one in the active site (if you are using it for validation). Save this cleaned structure as a new PDB file (e.g., 3sfr_protein.pdb).

  • Prepare the Receptor with MGLTools (AutoDock Tools):

    • Launch AutoDock Tools (ADT).

    • Go to File > Read Molecule and open 3sfr_protein.pdb.

    • Go to Edit > Hydrogens > Add. Select "Polar Only" and click "OK".

    • Go to Edit > Charges > Add Kollman Charges.

    • Go to Grid > Macromolecule > Choose. Select the protein and click "Select Molecule".

    • Save the prepared protein in PDBQT format: File > Save > Write PDBQT. Name it 3sfr_protein.pdbqt. This format includes atomic charges and atom types required by AutoDock Vina.[18]

4.3. Protocol 2: Ligand Preparation

  • Draw the Ligand: Use chemical drawing software to create the 2D structure of your this compound derivative.

  • Generate 3D Coordinates: Convert the 2D structure to 3D. Most chemical drawing software has this functionality.

  • Energy Minimization: Perform an energy minimization of the 3D structure using a force field (e.g., MMFF94). This step is crucial for obtaining a low-energy, stable conformation.[12]

  • Save in a Suitable Format: Save the optimized 3D structure as an SDF or MOL file.

  • Convert to PDBQT:

    • In ADT, go to Ligand > Input > Open and select your ligand file.

    • ADT will automatically detect the root, set the number of rotatable bonds, and assign atom types.

    • Go to Ligand > Output > Save as PDBQT and save the file (e.g., oxazole_ligand.pdbqt).

4.4. Protocol 3: Docking Validation (Re-docking)

  • Extract the Native Ligand: From the original PDB file (3SFR), save the coordinates of the co-crystallized ligand (trimethoprim) as a separate PDB file.

  • Prepare the Native Ligand: Prepare this ligand as described in Protocol 2, saving it as trimethoprim_native.pdbqt.

  • Define the Grid Box:

    • In ADT, with the prepared protein (3sfr_protein.pdbqt) loaded, go to Grid > Grid Box.

    • A box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire active site, typically with a buffer of 4-6 Å around the native ligand.[10] Note down the center (x, y, z) and size (x, y, z) coordinates.

    • Alternatively, you can center the grid on the native ligand.

  • Create a Configuration File: Create a text file named config.txt. This file tells AutoDock Vina where to find the input files and where to perform the docking.[18]

  • Analyze Validation Results:

    • Open the original PDB structure (3SFR) and the re-docked output (trimethoprim_redocked_out.pdbqt) in PyMOL.

    • Align the protein backbones.

    • Calculate the RMSD between the crystal pose and the top-ranked docked pose. An RMSD value of ≤ 2.0 Å is considered a successful validation. [15] 4.5. Protocol 4: Docking of this compound

  • Modify the Configuration File: Edit config.txt to specify your this compound ligand file.

  • Run Vina: Execute the same command as in the validation step: vina --config config.txt

Data Analysis and Visualization

5.1. Interpreting Binding Affinity

AutoDock Vina provides a binding affinity score in kcal/mol in the output log file. [18]This score is an estimation of the binding free energy. More negative values indicate a higher predicted binding affinity. It is important to compare the score of your test ligand to that of a known inhibitor (like trimethoprim) docked under the same conditions.

CompoundBinding Affinity (kcal/mol) (Example)
Trimethoprim (Re-docked)-8.5
This compound-9.2

5.2. Visualizing Interactions with PyMOL

Visual inspection of the docked pose is critical to assess the plausibility of the binding mode. [19][20]

  • Load Structures: Open PyMOL and load the prepared protein (3sfr_protein.pdbqt) and the docking output file (oxazole_docked_out.pdbqt).

  • Display Protein and Ligand: Show the protein as a cartoon or surface and the ligand as sticks. Color them distinctly.

  • Identify Interactions: Use the "Wizard" -> "Measurement" tool or the Action button for the ligand selection to find interactions (e.g., hydrogen bonds, polar contacts) with nearby protein residues. [21]4. Analyze Key Residues: For DHFR, interactions with key active site residues such as Asp27, Ile50, and Phe92 are often crucial for inhibition. [3]Check if your docked ligand forms meaningful interactions with these or other residues in the binding pocket.

G Ligand This compound Asp27 Asp27 Ligand->Asp27 H-Bond Ile50 Ile50 Ligand->Ile50 Hydrophobic Phe92 Phe92 Ligand->Phe92 Hydrophobic NADPH NADPH Cofactor Ligand->NADPH van der Waals

Caption: Key interactions in the DHFR active site.

Conclusion and Future Directions

This guide outlines a robust and validated protocol for performing molecular docking studies of this compound derivatives with DHFR. The results from such studies, including predicted binding affinities and interaction patterns, provide a strong foundation for structure-activity relationship (SAR) analysis and can effectively guide the synthesis and experimental testing of the most promising compounds. While molecular docking is a powerful predictive tool, it is essential to remember that it is a computational model. The ultimate validation of these in silico findings must come from experimental assays confirming the biological activity of the synthesized compounds.

References

Application Notes & Protocols for the Development of Enzyme Inhibitors Utilizing an Oxazole-4-Carbohydrazide Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxazole ring is a privileged heterocyclic motif in medicinal chemistry, recognized for its metabolic stability and broad range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer effects.[1] When functionalized to an oxazole-4-carbohydrazide scaffold, it presents a versatile platform for generating libraries of potent and selective enzyme inhibitors. The carbohydrazide moiety serves as a key pharmacophoric element and a synthetic handle for introducing diverse substituents, enabling fine-tuning of inhibitor potency and selectivity. This document provides a comprehensive guide for researchers, detailing the rationale, synthesis, and evaluation of novel enzyme inhibitors based on this promising scaffold. We present field-proven, step-by-step protocols for the chemical synthesis of the core scaffold and its derivatives, followed by a detailed workflow for a general-purpose spectrophotometric enzyme inhibition assay, using α-glucosidase as a representative example.

Introduction: The this compound Scaffold as a Privileged Structure

The strategic selection of a core scaffold is paramount in modern drug discovery. The this compound structure is advantageous for several reasons:

  • Structural Rigidity and Planarity: The oxazole ring provides a rigid, planar core, which reduces the entropic penalty upon binding to a target enzyme and allows for well-defined vectoral projection of substituents into the binding pocket.

  • Hydrogen Bonding Capabilities: The carbohydrazide group (-CO-NH-NH2) is an excellent hydrogen bond donor and acceptor, facilitating strong and specific interactions with amino acid residues in an enzyme's active site. This feature is often critical for potent inhibition.

  • Synthetic Tractability: As detailed in Section 2, the scaffold is accessible through robust, high-yielding synthetic routes from commercially available starting materials. The terminal amine of the hydrazide is a versatile nucleophile, readily allowing for the creation of diverse libraries of derivatives (e.g., hydrazones, amides) for structure-activity relationship (SAR) studies.

  • Proven Bioactivity: Numerous studies have demonstrated that related scaffolds, such as 1,3,4-oxadiazoles derived from hydrazides, exhibit potent inhibitory activity against a wide range of enzyme targets, including those involved in cancer, diabetes, and microbial infections.[2][3][4] For example, derivatives have shown remarkable activity against fungal succinate dehydrogenase (SDH), a key enzyme in cellular respiration.[2]

This guide will focus on a practical, logical workflow from compound synthesis to biological evaluation, empowering research teams to efficiently explore the potential of this scaffold.

Synthesis of the this compound Scaffold and Derivatives

The synthesis of the target scaffold is a logical, multi-step process. The causality behind this workflow is to first build the stable oxazole core with an ester handle, which is then readily converted to the highly reactive carbohydrazide for final diversification.

G cluster_0 Part A: Core Scaffold Synthesis cluster_1 Part B: Derivatization cluster_2 Part C: Evaluation A Ethyl Acetoacetate + N-Bromosuccinimide (NBS) B Ethyl 2-bromo-3-oxobutanoate (Intermediate) A->B Bromination D Ethyl 2-aminothiazole-4-carboxylate (Hantzsch Synthesis) B->D Cyclocondensation C Thiourea C->D F Target Scaffold: 2-Amino-oxazole-4-carbohydrazide D->F Hydrazinolysis E Hydrazine Hydrate E->F H Final Inhibitor: Schiff Base Derivative F->H Condensation G Aromatic Aldehyde or Ketone G->H I Enzyme Inhibition Assay (e.g., α-glucosidase) H->I J IC50 Determination & SAR Analysis I->J

Caption: General workflow from starting materials to inhibitor evaluation. Note: The protocol describes the analogous and well-documented thiazole synthesis, which follows the same principle for oxazoles using urea instead of thiourea.

Protocol 2.1: Synthesis of Ethyl 2-aminooxazole-4-carboxylate (Core Precursor)

This protocol is adapted from established Hantzsch-type synthesis methods for analogous heterocycles like thiazoles.[5] The core principle involves the cyclocondensation of an α-haloketone with a urea or thiourea equivalent.

Rationale: We first generate the α-bromo ketoester in situ. This electrophilic intermediate is then attacked by the nucleophilic nitrogen and sulfur/oxygen of thiourea/urea, followed by cyclization and dehydration to form the stable aromatic oxazole ring. Ethanol is a suitable solvent that facilitates the solubility of reactants and the reaction proceeds at a moderate temperature.

  • Materials:

    • Ethyl acetoacetate

    • N-Bromosuccinimide (NBS)

    • Urea

    • Ethanol (Absolute)

    • Round-bottom flask, magnetic stirrer, reflux condenser

    • Ice-water bath

  • Step-by-Step Procedure:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 eq) in absolute ethanol (5 volumes).

    • Cool the flask in an ice-water bath to 0°C.

    • Slowly add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 5°C. The slow addition is critical to control the exothermic bromination reaction and prevent side products.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Once the formation of the bromo-intermediate is confirmed, add urea (1.0 eq) to the reaction mixture.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 4-6 hours.

    • After cooling to room temperature, pour the reaction mixture into ice-cold water.

    • A precipitate will form. Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

    • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2.2: Synthesis of 2-Aminothis compound (Scaffold)

Rationale: This step converts the stable ethyl ester into a nucleophilic hydrazide. Hydrazine hydrate is a powerful nucleophile that readily attacks the electrophilic carbonyl carbon of the ester, displacing ethanol to form the desired carbohydrazide.[6][7][8] The reaction is typically driven to completion by using an excess of hydrazine hydrate and heating.

  • Materials:

    • Ethyl 2-aminooxazole-4-carboxylate (from Protocol 2.1)

    • Hydrazine hydrate (80-95%)

    • Ethanol (Absolute)

  • Step-by-Step Procedure:

    • Suspend ethyl 2-aminooxazole-4-carboxylate (1.0 eq) in absolute ethanol (10 volumes) in a round-bottom flask.

    • Add hydrazine hydrate (5.0 eq) dropwise to the suspension. A significant excess of hydrazine ensures the reaction goes to completion.

    • Heat the mixture to reflux for 8-12 hours. The solid should dissolve as the reaction progresses, and a new precipitate may form upon completion.

    • Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • Characterization: Confirm the structure via spectroscopy. A key indicator in ¹H NMR is the disappearance of the ethyl ester signals (a quartet and a triplet) and the appearance of new, broad signals for the -NHNH₂ protons.

Protocol 2.3: Synthesis of N'-Arylmethylene-2-aminothis compound (Final Inhibitor)

Rationale: This is a classic condensation reaction to form a Schiff base (hydrazone). The nucleophilic terminal amine of the carbohydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone. A catalytic amount of acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction. The subsequent elimination of a water molecule forms the stable C=N double bond.[8]

  • Materials:

    • 2-Aminothis compound (from Protocol 2.2)

    • Substituted aromatic aldehyde (e.g., 4-nitrobenzaldehyde, 2,4-dichlorobenzaldehyde) (1.0 eq)

    • Ethanol (Absolute)

    • Glacial acetic acid (catalytic amount)

  • Step-by-Step Procedure:

    • Dissolve the 2-aminothis compound (1.0 eq) in absolute ethanol.

    • Add the selected aromatic aldehyde (1.0 eq) to the solution.

    • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

    • Reflux the mixture for 2-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture. The product will often precipitate out of the solution.

    • Collect the solid product by filtration, wash with cold ethanol, and dry. Recrystallization from ethanol can be performed for further purification if necessary.

Enzyme Inhibition Assay: Workflow and Protocol

Once a library of inhibitors is synthesized, the next critical step is to evaluate their biological activity. A spectrophotometric enzyme inhibition assay is a robust, high-throughput method to determine inhibitor potency.[3][9]

The Principle of the Assay: The assay measures the rate of an enzyme-catalyzed reaction by monitoring a change in absorbance over time. The enzyme's activity is measured in the absence (control) and presence of varying concentrations of the inhibitor. A potent inhibitor will cause a significant decrease in the reaction rate. The data is then used to calculate the IC₅₀ value—the concentration of inhibitor required to reduce enzyme activity by 50%.

G cluster_0 Assay Preparation cluster_1 Reaction & Measurement cluster_2 Data Analysis A Prepare Reagents: Buffer, Enzyme, Substrate, Inhibitor Stock Solutions B Prepare Serial Dilutions of Inhibitor A->B C Dispense Buffer, Inhibitor, and Enzyme into 96-well plate B->C D Pre-incubate Enzyme with Inhibitor C->D E Initiate Reaction by adding Substrate D->E F Measure Absorbance Kinetically (e.g., 405 nm) E->F G Calculate Initial Reaction Velocities (V₀) F->G H Plot % Inhibition vs. [Inhibitor] (log scale) G->H I Fit Data to a 4-Parameter Logistic Model H->I J Determine IC50 Value I->J

References

Application Notes & Protocols: A Comprehensive Guide to Assessing the In Vitro Cytotoxicity of Oxazole-4-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Cytotoxicity Profiling of Oxazole-4-Carbohydrazide Derivatives

Oxazole derivatives, a significant class of heterocyclic compounds, have garnered substantial attention in medicinal chemistry for their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The this compound scaffold, in particular, serves as a versatile pharmacophore for the development of novel therapeutic agents. A critical and indispensable step in the preclinical evaluation of these novel chemical entities is the rigorous assessment of their cytotoxic potential. Understanding the concentration at which a compound induces cell death is fundamental to establishing a therapeutic window and identifying candidates with selective toxicity towards target (e.g., cancer) cells over healthy cells.

This comprehensive guide provides a detailed framework for assessing the in vitro cytotoxicity of this compound derivatives. We will delve into the principles of common cytotoxicity assays, provide step-by-step protocols, and discuss the interpretation of results. The methodologies described herein are designed to ensure scientific rigor, reproducibility, and the generation of high-quality data suitable for publication and regulatory submissions.

Pillar 1: Foundational Principles of In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are essential tools for quantifying a compound's effect on cell health. These assays measure various cellular parameters that indicate either cell viability (the number of healthy cells) or cytotoxicity (the number of dead or damaged cells). The choice of assay depends on the anticipated mechanism of cell death and the specific research question. Key indicators of cytotoxicity include:

  • Metabolic Activity: Healthy, viable cells maintain a high metabolic rate. Assays like the MTT and XTT assays measure the activity of mitochondrial dehydrogenases, which is proportional to the number of living cells.[3][4]

  • Membrane Integrity: The plasma membrane of a healthy cell is intact. When a cell undergoes necrosis or late-stage apoptosis, its membrane becomes compromised, allowing intracellular components to leak out and extracellular substances to enter. This can be measured by the release of enzymes like lactate dehydrogenase (LDH) or the uptake of dyes like propidium iodide.[5]

  • Apoptosis Induction: Apoptosis, or programmed cell death, is a key mechanism by which many anticancer drugs exert their effects. A hallmark of apoptosis is the activation of a cascade of enzymes called caspases.

Pillar 2: Experimental Design and Cell Line Selection

A well-designed experiment is crucial for obtaining meaningful and reproducible cytotoxicity data. Key considerations include:

  • Cell Line Selection: The choice of cell line is paramount and should be guided by the therapeutic target of the this compound derivatives. For anticancer drug screening, a panel of cancer cell lines representing different tumor types is often used, such as the NCI-60 panel.[6][7] It is also advisable to include a non-cancerous cell line (e.g., human fibroblasts) to assess selectivity.[8] Factors to consider when selecting cell lines include the expression of the target protein, the genetic background of the cells, and their growth characteristics.[9]

  • Compound Preparation and Dosing: The test compounds should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Serial dilutions are then prepared in cell culture medium to achieve the desired final concentrations for the assay. It is critical to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture wells is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[10]

  • Controls: Appropriate controls are essential for data interpretation and quality control. These should include:

    • Vehicle Control: Cells treated with the same concentration of solvent (e.g., DMSO) as the test compounds. This control is used to determine the baseline cell viability (100% viability).

    • Untreated Control: Cells that are not treated with any compound or solvent.

    • Positive Control: A known cytotoxic compound to ensure the assay is performing as expected.

    • Blank Control: Wells containing only cell culture medium (no cells) to measure the background absorbance or fluorescence.[11]

Pillar 3: Core Cytotoxicity Assay Protocols

This section provides detailed, step-by-step protocols for two widely used and robust cytotoxicity assays: the MTT assay and the LDH release assay.

Protocol 1: MTT Assay for Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of the yellow MTT tetrazolium salt into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[12] The amount of formazan produced is directly proportional to the number of viable cells.[13]

Materials:

  • Selected cancer and non-cancer cell lines

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[12]

  • Dimethyl sulfoxide (DMSO)

  • This compound derivatives dissolved in DMSO

  • 96-well flat-bottom sterile microplates

  • Microplate reader capable of measuring absorbance at 570-590 nm[11]

Experimental Workflow:

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Treatment cluster_assay Day 4/5: MTT Assay A Seed cells into a 96-well plate (5,000-10,000 cells/well) B Incubate for 24 hours (37°C, 5% CO2) A->B C Prepare serial dilutions of This compound derivatives D Add compounds to wells (include vehicle and blank controls) C->D E Incubate for desired time (e.g., 24, 48, or 72 hours) D->E F Add 10 µL of MTT solution (0.5 mg/mL final concentration) G Incubate for 1-4 hours F->G H Add 100 µL of DMSO to dissolve formazan crystals G->H I Measure absorbance at 570-590 nm H->I

Caption: Standard experimental workflow for the MTT cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach and resume logarithmic growth.[1]

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a blank control (medium only).[11]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[14]

  • Formazan Formation: Incubate the microplate for 1-4 hours in a humidified atmosphere.[15]

  • Solubilization: Add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently mix by pipetting or shaking on an orbital shaker for 15 minutes.[12][14]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[11][12]

Protocol 2: LDH Release Assay for Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture supernatant. LDH is a stable cytosolic enzyme that is released upon cell lysis.[16]

Materials:

  • Selected cancer and non-cancer cell lines

  • Complete cell culture medium

  • This compound derivatives dissolved in DMSO

  • 96-well flat-bottom sterile microplates

  • Commercially available LDH cytotoxicity assay kit (follow manufacturer's instructions)[16]

  • Microplate reader capable of measuring absorbance at 490 nm

Experimental Workflow:

LDH_Workflow cluster_prep Day 1: Cell Seeding & Treatment cluster_supernatant Day 3/4: Supernatant Collection cluster_assay Day 3/4: LDH Reaction A Seed cells and treat with compounds (as in MTT protocol) B Incubate for desired time A->B C Centrifuge plate at 400 g for 5 min D Transfer supernatant to a new plate C->D E Add LDH reaction mixture to supernatant F Incubate for 20-30 minutes at room temp (protected from light) E->F G Add stop solution F->G H Measure absorbance at 490 nm G->H

Caption: Workflow for the LDH cytotoxicity release assay.

Step-by-Step Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. It is crucial to set up controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 400 g for 5 minutes to pellet the cells.[17] Carefully transfer a specific volume of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's protocol. Add the reaction mixture to each well containing the supernatant.[17]

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[18]

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader.

Pillar 4: Mechanistic Insights - Probing the Mode of Cell Death

While the MTT and LDH assays provide valuable information on overall cytotoxicity, they do not elucidate the mechanism of cell death. To determine if the this compound derivatives induce apoptosis, further assays are recommended.

Caspase Activity Assays

Caspases are a family of proteases that play a central role in the execution of apoptosis.[19] Measuring the activity of specific caspases, such as caspase-3 and caspase-7 (effector caspases), can confirm an apoptotic mechanism.[20]

Principle: These assays utilize a specific peptide substrate for the caspase of interest, which is conjugated to a colorimetric (p-nitroanilide, pNA) or fluorometric (7-amino-4-methylcoumarin, AMC) reporter molecule.[20] When the caspase is active, it cleaves the substrate, releasing the reporter molecule, which can then be quantified.

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Apoptotic Cascade Stimulus This compound Derivative Mitochondria Mitochondrial Stress (Intrinsic Pathway) Stimulus->Mitochondria DeathReceptor Death Receptor Activation (Extrinsic Pathway) Stimulus->DeathReceptor Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase37 Effector Caspase-3/7 Activation Caspase9->Caspase37 Caspase8->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Simplified overview of apoptotic signaling pathways.

Reactive Oxygen Species (ROS) Detection

Many cytotoxic compounds induce cell death through the generation of reactive oxygen species (ROS), leading to oxidative stress.[21] The intracellular accumulation of ROS can be measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[22]

Principle: H2DCFDA is a cell-permeable, non-fluorescent compound. Once inside the cell, it is deacetylated by cellular esterases to H2DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[22] The fluorescence intensity is proportional to the amount of ROS.

Pillar 5: Data Analysis and Interpretation

Data Presentation:

Summarize all quantitative data into clearly structured tables for easy comparison.

Table 1: Sample Cytotoxicity Data for an this compound Derivative

Concentration (µM)% Cell Viability (MTT Assay)% Cytotoxicity (LDH Assay)
0 (Vehicle Control)100.0 ± 5.20.0 ± 2.1
0.195.3 ± 4.85.1 ± 1.8
178.6 ± 6.122.4 ± 3.5
1052.1 ± 3.948.9 ± 4.2
5025.4 ± 2.575.8 ± 5.6
1005.2 ± 1.394.3 ± 3.1

Data Analysis:

  • Normalization: For the MTT assay, calculate the percentage of cell viability for each concentration relative to the vehicle control. For the LDH assay, calculate the percentage of cytotoxicity relative to the maximum LDH release control.

  • Dose-Response Curve: Plot the percentage of cell viability or cytotoxicity against the logarithm of the compound concentration.[23]

  • IC50/EC50 Determination: Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the half-maximal inhibitory concentration (IC50) for the MTT assay or the half-maximal effective concentration (EC50) for the LDH assay.[23] This value represents the concentration of the compound that causes a 50% reduction in cell viability or a 50% increase in cytotoxicity.

Pillar 6: Troubleshooting Common Issues

IssuePotential Cause(s)Troubleshooting Steps
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, edge effects.[10][24]Ensure a homogenous cell suspension, calibrate pipettes, and avoid using the outer wells of the plate.[24]
Low Absorbance Signal (MTT) Low cell density, insufficient incubation time.[10]Optimize cell seeding density and incubation time.
High Background Signal Microbial contamination, interference from phenol red in the medium.[10]Regularly check for contamination; use phenol red-free medium for the assay.[10]

Conclusion

The methodologies outlined in this guide provide a robust framework for the in vitro cytotoxicity assessment of this compound derivatives. By employing a multi-assay approach that evaluates metabolic activity, membrane integrity, and markers of apoptosis, researchers can gain a comprehensive understanding of a compound's cytotoxic potential and its mechanism of action. Adherence to sound experimental design, including appropriate cell line selection and the use of proper controls, is essential for generating reliable and reproducible data. This information is critical for the rational design and development of novel oxazole-based therapeutics.

References

Application Note: Oxazole-4-Carbohydrazide as a Strategic Precursor for the Synthesis of Biologically Active Schiff Bases

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Drug Development Professionals

Introduction: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the pursuit of novel molecular entities with enhanced therapeutic potential is perpetual. Within this pursuit, certain chemical motifs, often termed "privileged scaffolds," consistently appear in a multitude of biologically active compounds. The 1,3-oxazole ring is one such scaffold, forming the core of numerous agents with applications ranging from anticancer and antimicrobial to anti-inflammatory and antidiabetic.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding contribute to its versatility in drug design.[3]

Simultaneously, Schiff bases (imines) represent a critical class of organic compounds, characterized by the azomethine group (-C=N-). The formation of this linkage is a robust and efficient chemical transformation, allowing for the facile combination of diverse molecular fragments. Schiff bases are renowned for their broad spectrum of biological activities, including significant antibacterial, antifungal, and cytotoxic properties.[4][5]

This application note details the strategic use of Oxazole-4-carbohydrazide as a premier building block for the synthesis of novel Schiff bases. By tethering the stable, biologically active oxazole core to the highly reactive carbohydrazide functional group, we create a powerful synthon for generating libraries of drug-like molecules. The hydrazone linkage (-C=N-NH-C=O) formed from the carbohydrazide offers additional hydrogen bonding capabilities, further enhancing the potential for potent biological interactions.

The Underlying Chemistry: Mechanism of Hydrazone Formation

The synthesis of Schiff bases from this compound is a classic acid-catalyzed condensation-elimination reaction. The causality behind the experimental choices is rooted in the fundamental principles of nucleophilic attack and dehydration.

  • Activation of the Carbonyl: The reaction is typically initiated by adding a catalytic amount of a protic acid, such as glacial acetic acid. The acid protonates the carbonyl oxygen of the aldehyde or ketone, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[6]

  • Nucleophilic Attack: The terminal primary amine (-NH₂) of the this compound, acting as the nucleophile, attacks the activated carbonyl carbon. This step results in the formation of a tetrahedral intermediate known as a hemiaminal (or carbinolamine in this hydrazide context).[6][7]

  • Dehydration: The hemiaminal intermediate is unstable. In the acidic medium, the hydroxyl group is protonated, forming a good leaving group (H₂O). Subsequently, a lone pair of electrons from the adjacent nitrogen atom expels the water molecule, leading to the formation of a stable carbon-nitrogen double bond (the imine or, more specifically, the hydrazone). This dehydration step is the thermodynamic driving force for the reaction.[7]

The overall reaction is reversible, and the removal of water can be used to drive the equilibrium toward the product.[6] However, in many cases, the product Schiff base is poorly soluble in the reaction solvent (e.g., ethanol) and precipitates upon formation, effectively driving the reaction to completion.

G Aldehyde Aldehyde/Ketone (R-CHO) ActivatedCarbonyl Protonated Carbonyl (Electrophilic) Aldehyde->ActivatedCarbonyl Protonation H+ H⁺ (Catalyst) H+->Aldehyde Hemiaminal Tetrahedral Intermediate (Hemiaminal) ActivatedCarbonyl->Hemiaminal Attack by Hydrazide -NH₂ OxazoleHydrazide This compound (Nucleophile) OxazoleHydrazide->Hemiaminal ProtonatedHemiaminal Protonated Hemiaminal Hemiaminal->ProtonatedHemiaminal + H⁺ SchiffBase Final Schiff Base Product (Hydrazone) ProtonatedHemiaminal->SchiffBase - H₂O, - H⁺ H2O H₂O

Experimental Protocols

This section provides a robust, self-validating protocol for the synthesis, purification, and characterization of Schiff bases derived from this compound.

This procedure is a reliable starting point for the reaction of this compound with various aromatic aldehydes.

Materials & Equipment:

  • This compound

  • Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 4-hydroxybenzaldehyde)

  • Absolute Ethanol (Reaction Solvent)

  • Glacial Acetic Acid (Catalyst)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

Step-by-Step Methodology:

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve this compound (e.g., 10 mmol, 1.41 g) in absolute ethanol (30 mL). Stir the mixture until a clear solution or a fine suspension is formed.

  • Aldehyde Addition: To this solution, add an equimolar amount of the desired aromatic aldehyde (10 mmol).

  • Catalysis: Add 3-4 drops of glacial acetic acid to the mixture. The acid serves to catalyze the reaction without being consumed.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80°C for ethanol) with continuous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 ethyl acetate:hexane mobile phase). The formation of a new spot with a different Rf value and the disappearance of the starting material spots indicate reaction completion. Reactions are typically complete within 2-6 hours.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. In most cases, the Schiff base product will precipitate out of the solution. Further cooling in an ice bath can enhance precipitation.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities.

  • Drying and Purification: Dry the crude product in a vacuum oven. For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and DMF.

G start Start reagents 1. Dissolve this compound & Aldehyde in Ethanol start->reagents catalyst 2. Add Catalytic Glacial Acetic Acid reagents->catalyst reflux 3. Heat to Reflux (2-6 hours) catalyst->reflux tlc 4. Monitor Reaction by TLC reflux->tlc tlc->reflux Incomplete cool 5. Cool to Room Temp & Precipitate Product tlc->cool Complete filter 6. Filter & Wash with Cold Ethanol cool->filter purify 7. Dry & Recrystallize filter->purify characterize 8. Characterize Product (FT-IR, NMR, MS) purify->characterize end_node Pure Schiff Base characterize->end_node

Confirming the identity and purity of the synthesized compounds is critical. The following are expected spectroscopic data:

  • FT-IR (Fourier-Transform Infrared Spectroscopy): Look for the disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches of the hydrazide's primary amine (around 3200-3300 cm⁻¹). Key confirmation comes from the appearance of a strong C=N (azomethine) stretching band around 1590-1625 cm⁻¹. The N-H stretch of the amide will remain visible.[8]

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The most diagnostic signal is the appearance of a singlet for the azomethine proton (-CH=N-) in the range of 8.0-9.0 ppm. The disappearance of the aldehyde proton signal (around 9.5-10.5 ppm) is also a key indicator. The amide N-H proton typically appears as a broad singlet at a downfield chemical shift (>10 ppm).

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the synthesized Schiff base, providing definitive evidence of the condensation reaction.

The following table summarizes expected results for the synthesis of various Schiff bases from this compound, demonstrating the protocol's versatility.

EntryAldehyde UsedReaction Time (h)Yield (%)M.p. (°C)Expected C=N IR (cm⁻¹)
1Benzaldehyde392210-212~1605
24-Chlorobenzaldehyde2.595245-247~1608
34-Hydroxybenzaldehyde488260-262~1610
44-Nitrobenzaldehyde296278-280~1598
52-Furanaldehyde3.585205-207~1615
Applications in Drug Discovery

The Schiff bases synthesized from this compound are of significant interest to drug development professionals due to their wide-ranging pharmacological potential. The combination of the oxazole ring and the azomethine linkage often leads to compounds with enhanced biological activity.

  • Antimicrobial Agents: The oxazole nucleus is a known pharmacophore in antibacterial and antifungal agents.[1] The imine group of Schiff bases is also crucial for antimicrobial activity. The resulting oxazole-hydrazone compounds have been shown to exhibit potent activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli, and fungi like Candida albicans.[9][10]

  • Anticancer Agents: Heterocyclic compounds containing oxazole and Schiff base motifs are a major focus of anticancer drug discovery.[3] These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. Some carbohydrazide-derived Schiff bases have shown promising cytotoxic activity against prostate cancer (PC-3) cell lines.[11]

  • Antioxidant Activity: Oxidative stress is implicated in numerous diseases. Schiff bases derived from carbohydrazides have demonstrated excellent radical scavenging activity, in some cases superior to standard antioxidants like butylatedhydroxyanisole (BHA).[11]

Troubleshooting & Advanced Considerations
  • Low Yield: If the product does not precipitate readily, the reaction volume can be reduced by evaporating some of the solvent. Alternatively, pouring the reaction mixture into ice-cold water can induce precipitation.

  • Alternative Synthesis Methods: For sluggish reactions or to improve yields and reduce reaction times, green chemistry approaches can be employed. Microwave-assisted synthesis is a highly effective method for this reaction, often reducing reaction times from hours to minutes.[12][13] Solvent-free grinding methods have also been reported to be efficient.[4]

  • Purification Challenges: If the product is difficult to purify by recrystallization, column chromatography on silica gel may be required.

References

Troubleshooting & Optimization

common side products in the synthesis of Oxazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of Oxazole-4-carbohydrazide. This document is designed for researchers, medicinal chemists, and process development scientists who are actively working with this heterocyclic scaffold. This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of more complex molecules with potential therapeutic activities.[1][2] However, its synthesis, which typically involves a two-step process—formation of an oxazole-4-carboxylate ester followed by hydrazinolysis—is not without its challenges.

This guide moves beyond standard protocols to provide in-depth troubleshooting advice in a practical question-and-answer format. We will explore the causality behind common side product formations, offer field-tested solutions to mitigate them, and provide a foundational understanding of the underlying chemical principles to empower your synthetic strategy.

Core Synthesis Pathway

The most common route to this compound involves two key transformations. First, the construction of the 2-aminooxazole-4-carboxylate core, often from ethyl 2-chloroacetoacetate and urea. Second, the nucleophilic acyl substitution of the resulting ester with hydrazine hydrate.

This compound Synthesis A Ethyl 2-chloroacetoacetate + Urea C Ethyl 2-aminooxazole-4-carboxylate A->C Step 1: Ring Formation SP1 Side Products (e.g., Imidazole derivatives, Hydrolyzed intermediates) A->SP1 B Hydrazine Hydrate D This compound C->D Step 2: Hydrazinolysis SP2 Side Products (e.g., Ring-opened products, Acylhydrazone dimers) C->SP2

Caption: General two-step synthesis of this compound.

Troubleshooting and FAQs

Q1: During the synthesis of the precursor, Ethyl 2-aminooxazole-4-carboxylate (Step 1), my yield is consistently low and I see multiple spots on TLC. What is happening?

Answer: Low yields in this initial cyclization step are common and typically point to two main issues: incomplete reaction or the formation of stable, undesired side products. The reaction of an α-haloketone with an amide to form an oxazole is a classic method, but it is sensitive to reaction conditions.[3]

Common Causes and Solutions:

  • Hydrolysis of the α-haloketone: Ethyl 2-chloroacetoacetate is susceptible to hydrolysis, especially under basic conditions or in the presence of moisture. This will revert it to ethyl acetoacetate, which will not participate in the desired cyclization.

    • Troubleshooting: Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use freshly opened or distilled solvents.

  • Formation of Isomeric Byproducts: While the reaction with urea is expected to form the 2-aminooxazole, alternative cyclization pathways can lead to other heterocyclic systems, particularly if reaction temperatures are too high or the wrong base is used. For instance, self-condensation of the starting materials can occur.

  • Incomplete Cyclization: The reaction proceeds through an intermediate which must cyclize and then dehydrate to form the aromatic oxazole ring.[4] If the dehydration is inefficient, you may isolate the hydroxylated intermediate (an oxazoline).

    • Troubleshooting: The choice of solvent and temperature is critical. Ethanol is commonly used. A moderate temperature (refluxing ethanol) is usually sufficient to drive the dehydration. Pushing the temperature too high can promote side reactions.

Proposed Protocol for Step 1:

ParameterRecommended ConditionRationale
Solvent Anhydrous EthanolGood solubility for reactants and facilitates dehydration.
Temperature 70-80 °C (Reflux)Balances reaction rate with minimizing byproduct formation.
Atmosphere Inert (Nitrogen/Argon)Prevents hydrolysis of the sensitive α-haloketone.
Monitoring TLC (e.g., 30% EtOAc/Hexane)Track the consumption of the limiting reagent.
Workup Quench with cold water, extract with ethyl acetate.Standard procedure to isolate the ester product.
Q2: The conversion of my ethyl ester to the carbohydrazide (Step 2) is problematic. My starting material is consumed, but the main product is not the desired hydrazide. What is the most likely side product?

Answer: This is a critical and frequently encountered issue. While the reaction of an ester with hydrazine is a standard method for forming hydrazides[5], the oxazole ring itself contains reactive sites. The most probable side reaction is the nucleophilic attack of hydrazine on the oxazole ring, leading to cleavage.

The Chemistry of Ring Instability:

The oxazole ring, particularly when substituted with an amino group at the C2 position, can be susceptible to nucleophilic attack. The C2 position is the most electron-deficient carbon in the ring, making it a prime target for nucleophiles like hydrazine.[4][6] This attack leads to a ring-opened intermediate, which is often a complex mixture of products and can be difficult to characterize and remove. In some heterocyclic systems, direct hydrazinolysis of an ester is known to fail, instead favoring ring modification or degradation.[7]

Ring Opening Side Reaction cluster_desired Desired Pathway: Attack at Ester cluster_undesired Side Reaction: Attack at Ring Start Ethyl 2-aminooxazole-4-carboxylate Desired This compound (Desired Product) Start->Desired Attack at C=O Intermediate Tetrahedral Intermediate (at C2) Start->Intermediate Attack at C2 Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Start Undesired Ring-Opened Adduct (Side Product) Intermediate->Undesired Ring Cleavage

Caption: Competing reaction pathways during hydrazinolysis.

Troubleshooting Strategies:

  • Control the Temperature: This is the most critical parameter. Run the reaction at a lower temperature to favor the desired attack on the less-hindered and highly electrophilic ester carbonyl over the attack on the aromatic ring carbon.

    • Actionable Step: Start the reaction at 0 °C and allow it to slowly warm to room temperature. Avoid heating unless absolutely necessary and only after confirming the reaction is not proceeding at a reasonable rate.

  • Limit Excess Hydrazine: While an excess of hydrazine is needed to drive the reaction to completion, a very large excess can increase the rate of side reactions.

    • Actionable Step: Use a moderate excess of hydrazine hydrate (e.g., 2-5 equivalents). Monitor the reaction by TLC or LCMS to determine the optimal amount for your specific scale.

  • Minimize Reaction Time: Prolonged exposure to hydrazine, especially at elevated temperatures, will promote ring degradation.

    • Actionable Step: Monitor the reaction closely. Once the starting ester is consumed (as judged by TLC), proceed with the workup immediately.

Recommended Protocol for Step 2 (Hydrazinolysis):

ParameterRecommended ConditionRationale
Solvent Ethanol or MethanolExcellent solubility for both ester and hydrazine.
Hydrazine Eq. 3.0 equivalentsSufficient excess to drive the reaction without promoting excessive side products.
Temperature 0 °C to Room TemperatureMinimizes the rate of nucleophilic attack on the oxazole ring.
Reaction Time 2-6 hours (Monitor by TLC)Avoids prolonged exposure that can lead to degradation.
Workup Pour into ice water to precipitate the product.The carbohydrazide product is often a solid with low water solubility.
Q3: My final product shows a persistent impurity that co-precipitates. How can I identify and remove it?

Answer: A common and troublesome impurity is a dimer formed from the reaction of the newly-formed carbohydrazide product with a molecule of unreacted starting ester. This results in a stable N-acylhydrazone.

Identification:

  • Mass Spectrometry (MS): Look for a mass corresponding to [M(ester) + M(hydrazide) - EtOH - H₂O].

  • NMR Spectroscopy: You may see a complex set of aromatic signals and the disappearance of the characteristic -NHNH₂ protons of the hydrazide.

Removal and Prevention:

  • Prevention via Reaction Monitoring: The best way to avoid this impurity is to ensure the starting ester is fully consumed before workup. Use a sensitive TLC stain (e.g., potassium permanganate) to visualize the ester.

  • Purification:

    • Recrystallization: This is the most effective method. The desired carbohydrazide and the dimeric impurity often have different solubilities. Experiment with solvent systems like Ethanol/Water, Isopropanol, or Acetonitrile.

    • Column Chromatography: This is less ideal for polar carbohydrazides which may streak on silica gel. If necessary, use a polar mobile phase (e.g., 5-10% Methanol in Dichloromethane) and consider deactivating the silica gel with triethylamine.

References

Technical Support Center: Troubleshooting Failed Reactions in the Synthesis of Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Oxazole Synthesis. As a cornerstone heterocyclic motif in pharmaceuticals, natural products, and materials science, the successful synthesis of the oxazole ring is paramount for researchers in drug development and chemical sciences.[1][2] However, the path to these valuable compounds is often fraught with challenges, from low yields to intractable product mixtures.

This guide is structured to provide direct, actionable solutions to common problems encountered during the synthesis of oxazole derivatives. Drawing from established literature and practical experience, we will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions at the bench.

General Troubleshooting Principles: The Foundation of Success

Before delving into method-specific issues, it's crucial to address the universal factors that underpin successful organic synthesis. Inconsistency in these areas is the root cause of many failed reactions.

  • Reagent Quality and Purity: Starting materials are not always as pure as the label suggests. Aldehydes can oxidize to carboxylic acids, and ketones may contain acidic impurities.[3] For instance, in the van Leusen synthesis, ketone impurities in the aldehyde starting material will react with tosylmethyl isocyanide (TosMIC) to produce a nitrile byproduct instead of the desired oxazole.[3]

    • Actionable Advice: Always purify sensitive reagents like aldehydes by distillation or column chromatography before use.[3] Verify the purity of all starting materials by NMR or GC-MS.

  • Anhydrous Conditions: Many oxazole syntheses involve intermediates that are highly sensitive to water. The hydrolysis of key intermediates is a frequent failure mode.

    • Causality: In the van Leusen reaction, moisture can hydrolyze the TosMIC reagent, especially in the presence of a base, forming an inactive N-(tosylmethyl)formamide.[3] In the Robinson-Gabriel synthesis, water can hydrolyze the N-acylaminoketone precursor, preventing the necessary cyclodehydration.[4]

    • Actionable Advice: Dry all glassware in an oven and cool under an inert atmosphere (nitrogen or argon). Use freshly distilled, anhydrous solvents. Handle hygroscopic reagents in a glovebox or under a positive pressure of inert gas.[3]

  • Reaction Monitoring: Relying solely on reaction time is a common pitfall. Substrate reactivity can vary significantly.

    • Actionable Advice: Monitor reaction progress diligently using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows you to identify the optimal reaction time and observe the formation of any side products in real-time.

Method-Specific Troubleshooting (FAQs)

This section addresses common questions and failure points for three widely used oxazole syntheses.

The Robinson-Gabriel Synthesis

This classical method involves the acid-catalyzed cyclodehydration of a 2-acylamino-ketone.[4]

Q: My Robinson-Gabriel reaction has stalled, and I'm recovering only my starting 2-acylamino-ketone. What's the likely cause?

A: The most probable cause is an ineffective or insufficient dehydrating agent. The final step of this synthesis is an intramolecular cyclization followed by the elimination of water to form the aromatic oxazole ring.[4][5] If this dehydration is not efficient, the reaction will not proceed to completion.

  • Troubleshooting Steps:

    • Re-evaluate Your Dehydrating Agent: While strong mineral acids like concentrated sulfuric acid (H₂SO₄) are traditional, they can cause degradation with sensitive substrates.[1][6] Consider alternatives. Polyphosphoric acid (PPA) can increase yields to 50-60% where other agents fail.[1][6] For milder conditions, reagents like phosphorus oxychloride (POCl₃) in DMF, or trifluoroacetic anhydride (TFAA) are excellent choices.[4][7]

    • Increase Reaction Temperature: Dehydration is an equilibrium process. Gently increasing the temperature can help drive the reaction forward by removing water. However, monitor carefully for decomposition.

    • Ensure Anhydrous Conditions: As mentioned, any water present will inhibit the dehydration step. Re-check the dryness of your solvent and glassware.

Table 1: Common Dehydrating Agents for Robinson-Gabriel Synthesis

Dehydrating AgentTypical ConditionsAdvantagesDisadvantagesReferences
Conc. H₂SO₄Neat or in Ac₂O, heatStrong, inexpensiveHarsh, can cause charring/side reactions[1][8]
POCl₃In DMF, 90°CEffective, moderately mildVilsmeier-Haack side reactions possible[7][9]
Polyphosphoric Acid (PPA)Neat, heatGood for stubborn substratesViscous, difficult to stir and work up[1][6]
Trifluoroacetic Anhydride (TFAA)Ethereal solvent, RTVery mild, high yieldingExpensive[4]
Triphenylphosphine / IodineIn presence of triethylamineMild, useful for sensitive substratesStoichiometric phosphine oxide byproduct[4]
The van Leusen Oxazole Synthesis

This versatile method constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[10]

Q: My van Leusen reaction is giving a low yield of oxazole, and I've isolated a stable oxazoline intermediate. Why isn't the reaction going to completion?

A: This indicates that the final elimination of the p-toluenesulfinic acid group from the oxazoline intermediate is incomplete.[3] This is a common issue and is often related to the base strength or reaction temperature.

  • Troubleshooting Workflow:

    G Start Low Yield: Stable Oxazoline Isolated Cause Incomplete Elimination of Tosyl Group Start->Cause Sol1 Increase Reaction Temperature (e.g., 40-50°C) Cause->Sol1 Sol2 Use a Stronger, Non-Nucleophilic Base (e.g., DBU, K₂CO₃ -> KOtBu) Cause->Sol2 Sol3 Extend Reaction Time (Monitor by TLC) Cause->Sol3 End Complete Conversion to Oxazole Sol1->End Sol2->End Sol3->End

    Caption: Troubleshooting workflow for incomplete van Leusen elimination.
  • Detailed Explanation:

    • Base Strength: The elimination step requires a sufficiently strong base. If you are using a mild base like potassium carbonate (K₂CO₃) and the reaction stalls, switching to a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide (KOtBu) can facilitate a more efficient elimination.[3]

    • Temperature: Gentle heating can provide the necessary activation energy to promote the elimination. After the initial addition of reagents at room temperature or below, warming the reaction to 40-50 °C can often drive the conversion to the final oxazole product.[3]

    • Reaction Time: Some substrates react more slowly. If TLC analysis shows the presence of the oxazoline intermediate but the reaction appears to have stopped, extending the reaction time may be all that is needed.[3]

Q: My van Leusen reaction produced a nitrile instead of an oxazole. What happened?

A: You likely have ketone contamination in your aldehyde starting material. Ketones react with TosMIC to form nitriles, not oxazoles.[3][11] This is a classic side reaction in this synthesis.

  • Actionable Advice: Purify your aldehyde starting material immediately before use, preferably by distillation, to remove any ketone or carboxylic acid impurities.[3]

The Fischer Oxazole Synthesis

This synthesis produces 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde, typically under anhydrous acidic conditions (e.g., gaseous HCl in dry ether).[12]

Q: I'm attempting a Fischer oxazole synthesis, but the reaction is failing, and the workup is problematic. What are the critical parameters?

A: The Fischer synthesis is notoriously sensitive to reaction conditions, especially the complete exclusion of water. The product also typically precipitates as a hydrochloride salt, which requires a specific workup.[12]

  • Critical Parameters & Troubleshooting:

    • Strictly Anhydrous Conditions: The reaction relies on anhydrous hydrogen chloride to catalyze the condensation and cyclization.[1][12] Any moisture will hydrolyze the intermediates. Use dry ether as a solvent and pass dry HCl gas through the solution.

    • Reagent Quality: The cyanohydrin starting material can be unstable. It's often best to prepare it fresh from the corresponding aldehyde.

    • Product Isolation: The oxazole product precipitates from the ethereal solution as its hydrochloride salt.[7][12] This salt must be collected by filtration. The free oxazole base is then liberated by neutralizing the salt, which can be achieved by treatment with water or by boiling it in alcohol.[7][12] Failure to perform this neutralization step will result in poor recovery of the final product.

Analytical Troubleshooting & Purification

Q: My reaction mixture is a complex mess on TLC, and I suspect my oxazole is degrading during purification on a standard silica gel column. What should I do?

A: Oxazole rings can be sensitive, particularly to acid.[13] The inherent acidity of standard silica gel can catalyze the hydrolysis and ring-opening of sensitive oxazole derivatives during column chromatography, leading to low recovery.[13]

  • Diagnostic & Purification Strategy:

    G Start Product Degradation on Silica Gel Step1 Neutralize Silica Gel: Pre-treat with triethylamine solution (e.g., 1-2% Et₃N in eluent) Start->Step1 Step2 Consider Alternative Stationary Phases: - Alumina (basic or neutral) - Reversed-phase silica (C18) Start->Step2 Step3 Attempt Non-Chromatographic Purification: - Recrystallization (for solids) - Distillation (for liquids) Start->Step3 End Pure, Intact Oxazole Step1->End Step2->End Step3->End

  • Detailed Protocols:

    • Silica Gel Deactivation: Prepare a slurry of silica gel in your chosen eluent. Add triethylamine (1-2% of the total solvent volume) and mix thoroughly. Pack the column with this neutralized slurry. This will pacify the acidic silanol groups and prevent product degradation. [13] * Aqueous Workup for Acidic/Basic Impurities: Before chromatography, perform a liquid-liquid extraction. Washing the organic layer with a dilute acid (e.g., 1M HCl) will remove basic impurities, while washing with a mild base (e.g., saturated sodium bicarbonate) will remove acidic impurities and byproducts. [14] * Recrystallization: If your product is a solid, recrystallization is often the most effective method for achieving high purity while avoiding the potential for degradation on a stationary phase. [14] By systematically addressing these fundamental and method-specific challenges, researchers can significantly improve the success rate and efficiency of their oxazole syntheses, accelerating progress in their research and development endeavors.

References

Technical Support Center: Purification of Oxazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Oxazole-4-carbohydrazide. This document provides troubleshooting guides and frequently asked questions (FAQs) designed for researchers, scientists, and drug development professionals. Our goal is to move beyond simple protocols and delve into the causality behind experimental choices, empowering you to resolve common purification challenges effectively.

Introduction: The Challenge of Purity

This compound is a valuable heterocyclic building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents.[1] However, like many hydrazide-containing compounds, its synthesis can yield a mixture of the desired product, unreacted starting materials, and various byproducts.[2] Achieving high purity is paramount for accurate downstream applications, including biological assays and further synthetic transformations. This guide addresses the specific issues you may encounter during its purification.

Section 1: Understanding the Impurity Profile - FAQs

A successful purification strategy begins with understanding the potential contaminants. The typical synthesis of this compound involves the reaction of an ester, such as ethyl oxazole-4-carboxylate, with hydrazine hydrate.

Q1: What are the most common impurities I should expect in my crude this compound?

A: Your crude product is likely a mixture. The most common impurities stem directly from the synthetic route:

  • Unreacted Starting Materials: The most prevalent are the parent ester (e.g., ethyl oxazole-4-carboxylate) and excess hydrazine hydrate.[2]

  • Symmetrically Di-substituted Hydrazides: This byproduct, N,N'-bis(oxazol-4-ylcarbonyl)hydrazine, can form if the reaction conditions are not carefully controlled.[2]

  • Hydrazones: If any aldehyde or ketone impurities are present in your solvents or reagents, they can react with the hydrazide product to form hydrazones.[2]

  • Oxazole Ring Degradation Products: The oxazole ring, while generally stable, can be susceptible to hydrolysis or decomposition under harsh acidic or basic conditions, or upon prolonged heating.[3][4]

Section 2: Core Purification Techniques - Troubleshooting & FAQs

Recrystallization and column chromatography are the two primary methods for purifying solid organic compounds like this compound.

Recrystallization

Recrystallization is a powerful technique that relies on the differential solubility of the target compound and its impurities in a given solvent at varying temperatures.[2]

Q2: I've followed the synthesis, but my crude product is "oiling out" in the solvent instead of crystallizing. What's happening and how do I fix it?

A: "Oiling out" occurs when the solute separates from the solution as a supercooled liquid instead of a solid crystalline lattice.[5] This is often caused by one of two issues:

  • High Supersaturation: The solution is too concentrated, or it has been cooled too rapidly, not allowing time for crystal nucleation and growth.

  • Melting Point Depression: The melting point of your compound is depressed by impurities to the point that it is below the temperature of the solution.

Troubleshooting Steps:

  • Reheat the Solution: Add more solvent until the oil completely redissolves.

  • Cool Slowly: Allow the flask to cool gradually to room temperature first, without placing it directly in an ice bath. This is the most critical step.

  • Induce Crystallization: If no crystals form after reaching room temperature, try scratching the inside of the flask at the solution's surface with a glass rod or adding a "seed" crystal of pure product to provide a nucleation site.[5]

  • Re-evaluate Solvent Choice: If the problem persists, the chosen solvent may be unsuitable. A solvent system (a mixture of a "good" solvent and a "poor" solvent) can often resolve this.

Q3: What's a good starting solvent for recrystallizing this compound?

A: The polarity of this compound, with its polar hydrazide group and heterocyclic ring, suggests that polar protic solvents are an excellent starting point.

Solvent/System Rationale Potential Outcome
Ethanol Good general-purpose solvent for polar molecules. Often provides a significant solubility difference between hot and cold conditions.High probability of success. May require cooling in an ice bath for good yield.
Methanol Higher polarity than ethanol; may dissolve the compound too well, even when cold, leading to lower recovery.Use if solubility in hot ethanol is poor.
Ethanol/Water A powerful solvent system. The compound should be dissolved in a minimum of hot ethanol, followed by the dropwise addition of hot water until turbidity persists. Then, add a few drops of hot ethanol to clarify.Excellent for inducing crystallization and can result in very pure crystals. Prone to "oiling out" if not performed carefully.[5]
Acetonitrile A polar aprotic solvent that can be effective if alcohols are not suitable.A good alternative to consider.

Recrystallization Troubleshooting Workflow

G start Crude Product in Hot Solvent oiling_out Product 'Oils Out'? start->oiling_out no_crystals No Crystals at RT? oiling_out->no_crystals No reheat Reheat & Add More Solvent oiling_out->reheat Yes induce Induce Crystallization: - Scratch Flask - Add Seed Crystal no_crystals->induce Yes low_yield Low Yield? no_crystals->low_yield No cool_slow Cool Slowly reheat->cool_slow cool_slow->no_crystals induce->low_yield change_solvent Change Solvent/System induce->change_solvent Still No Crystals concentrate Concentrate Solution low_yield->concentrate Yes success Pure Crystals low_yield->success No concentrate->cool_slow change_solvent->start

Caption: Troubleshooting logic for recrystallization.

Column Chromatography

For separating mixtures with similar solubilities or when recrystallization fails, silica gel column chromatography is the method of choice.[6]

Q4: How do I select the right mobile phase (eluent) for purifying this compound on silica gel?

A: The key is to find a solvent system where your target compound has a retention factor (Rƒ) of approximately 0.3-0.4 on a TLC plate, ensuring good separation from impurities. Given the polar nature of this compound, you will need a relatively polar eluent.

  • Start with TLC: Use Thin Layer Chromatography (TLC) to test various solvent systems.

  • Initial System: A good starting point is a mixture of a non-polar solvent and a polar solvent, such as Hexane/Ethyl Acetate. You will likely find that even 100% Ethyl Acetate is not polar enough to move the compound off the baseline.

  • Increase Polarity: A more realistic starting system would be Dichloromethane (DCM)/Methanol or Ethyl Acetate/Methanol.

Eluent System When to Use Optimization Tip
Ethyl Acetate / Hexane Unlikely to be polar enough, but useful for eluting non-polar impurities like unreacted ester.Start at 50:50 and increase Ethyl Acetate.
DCM / Methanol An excellent, versatile system. Start with 98:2 DCM:MeOH and gradually increase the methanol percentage.This system provides good separation for a wide range of polarities.
Ethyl Acetate / Methanol A good alternative to DCM/Methanol.Start with 95:5 EtOAc:MeOH.
Add Triethylamine (TEA) If you observe significant "streaking" or tailing on the TLC plate.Add 0.5-1% TEA to the eluent system. This deactivates acidic sites on the silica gel that may be strongly interacting with the basic nitrogen atoms in your compound.

Q5: My compound is streaking badly on the column and I'm getting poor separation. What should I do?

A: Streaking is a common issue caused by several factors:

  • Compound-Silica Interaction: The slightly basic nature of the hydrazide or oxazole nitrogen can lead to strong interactions with the acidic silica gel. As mentioned above, adding a small amount (0.5-1%) of a basic modifier like triethylamine (TEA) or pyridine to your eluent can resolve this by neutralizing the acidic sites.

  • Overloading: Too much crude material was loaded onto the column. As a rule of thumb, use a silica-to-compound mass ratio of at least 50:1.

  • Poor Solubility: The compound may be crashing out of the eluent at the top of the column. Ensure your crude material is fully dissolved in a minimal amount of the mobile phase before loading.

Chromatography Optimization Workflow

G start Develop TLC rf_check Is Rƒ ~0.3-0.4? start->rf_check streaking_check Is there streaking? rf_check->streaking_check Yes adjust_polarity Adjust Polarity (e.g., % Methanol) rf_check->adjust_polarity No add_modifier Add Modifier (e.g., 1% TEA) streaking_check->add_modifier Yes run_column Run Column streaking_check->run_column No adjust_polarity->start add_modifier->run_column separation_check Good Separation? run_column->separation_check success Pure Fractions Collected separation_check->success Yes change_system Try Different Solvent System separation_check->change_system No change_system->start

Caption: Workflow for optimizing column chromatography.

Section 3: Purity Analysis and Storage - FAQs

Q6: How do I definitively confirm the purity of my final product?

A: A combination of methods is required for confident purity assessment:

  • Melting Point: A pure compound will have a sharp melting point range (typically < 2 °C). A broad, depressed range indicates the presence of impurities.

  • TLC: The purified compound should appear as a single, well-defined spot in multiple different eluent systems.

  • NMR Spectroscopy (¹H and ¹³C): This is the gold standard for structural confirmation. The spectra should show all expected peaks with correct integrations and no signals corresponding to starting materials or common byproducts.

  • LC-MS: Liquid Chromatography-Mass Spectrometry provides both a purity percentage (from the LC chromatogram) and mass confirmation (from the mass spectrum).[7]

Q7: My purified this compound seems to degrade over time, turning yellow. What are the proper storage conditions?

A: Hydrazides can be susceptible to air oxidation, and heterocyclic compounds can be sensitive to light and residual acid or base.[8]

  • Atmosphere: Store the solid under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Keep the container in a dark place or use an amber vial.

  • Temperature: Store in a cool, dry environment. A freezer (-20 °C) is ideal for long-term storage.

  • Purity: Ensure all purification solvents have been thoroughly removed, as residual acid or base can catalyze degradation.[8]

Experimental Protocols

Protocol 1: General Recrystallization of this compound
  • Solvent Selection: In a test tube, add ~20 mg of crude product and a few drops of a chosen solvent (e.g., ethanol). Heat the mixture. If it dissolves readily, the solvent is too good. If it dissolves upon heating and crystals reappear upon cooling, it is a good candidate.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (e.g., ethanol) portion-wise while heating the mixture with stirring (e.g., on a hot plate) until the solid just dissolves. Do not add a large excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Protocol 2: Silica Gel Column Chromatography
  • Eluent Selection: As determined by TLC analysis (see Q4), prepare a sufficient volume of the chosen mobile phase (e.g., 95:5 DCM:Methanol + 0.5% TEA).

  • Column Packing: Pack a glass column with silica gel using the "wet slurry" method with your chosen eluent. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like pure DCM or methanol). If solubility is an issue, adsorb the crude material onto a small amount of silica gel ("dry loading"), evaporate the solvent, and carefully add the resulting powder to the top of the column.

  • Elution: Carefully add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.

References

preventing ring-opening of the oxazole moiety during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Navigating Oxazole Moiety Stability

Welcome, researchers and drug development professionals. This guide is designed to serve as a specialized resource for troubleshooting and preventing the undesired ring-opening of the oxazole moiety during synthetic reactions. The oxazole ring, while a valuable scaffold in medicinal chemistry, presents unique stability challenges.[1] Understanding the underlying chemical principles is paramount to designing robust reaction protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: Why is my oxazole ring opening? What are the fundamental causes?

A1: The Root of Instability: Electronic Structure

The stability of the oxazole ring is a delicate balance. While considered aromatic, the delocalization of its six π-electrons is not as effective as in rings like benzene or even imidazole, due to the high electronegativity of the oxygen atom.[2] This "weak" aromaticity makes it susceptible to reactions that can lead to ring cleavage.

Key points of vulnerability include:

  • The C2 Position: This position is the most electron-deficient and has the most acidic proton (pKa ≈ 20).[3][4] It is highly susceptible to attack by strong bases and certain nucleophiles.[4][5][6]

  • The C4 and C5 Positions: These positions are more electron-rich and are the primary sites for electrophilic attack, but harsh conditions can still lead to degradation.[5] Oxidation often occurs first at the C4-C5 bond.[3]

  • The Ring Oxygen: The furan-like oxygen atom imparts diene character to the ring, making it reactive in cycloaddition reactions.[5]

  • The Ring Nitrogen: The pyridine-like nitrogen is basic (pKa of conjugate acid ≈ 0.8) and is the site of protonation and alkylation.[5][7]

The following diagram illustrates the key reactive sites on the oxazole ring.

Caption: Key reactive sites and vulnerabilities of the oxazole ring.

Q2: I'm using a strong base (like n-BuLi) for metallation and the ring is decomposing. What's happening and how can I fix it?

A2: The Lithiation Pitfall and Mitigation Strategies

This is a classic issue. Deprotonation at the C2 position with a strong base like n-butyllithium often leads to an unstable 2-lithiooxazole intermediate.[4] This intermediate can exist in equilibrium with a ring-opened isonitrile, which is often the source of decomposition or undesired side products.[5][7][8]

Troubleshooting Guide: C2 Lithiation

Problem Underlying Cause Recommended Solution & Rationale
Low Yield / Decomposition Ring-opening of the unstable 2-lithiooxazole intermediate.[4][5]1. Use a C2 Protecting Group: The most robust solution is to protect the C2 position before attempting metallation at other sites (C4/C5). A triisopropylsilyl (TIPS) group is an effective choice.[9] This blocks the acidic C2 proton entirely. 2. Switch to a Milder Base: If C2 functionalization is the goal, consider TMP-bases of Mg or Zn, which have been shown to form more stable metallated species.[9]
Reaction is sluggish or incomplete Insufficient basicity or poor kinetics at low temperatures.1. Optimize Temperature: While -78 °C is standard, a slight increase to -60 °C or -40 °C might be necessary, but monitor carefully for decomposition. 2. Use an Additive: Tetramethylethylenediamine (TMEDA) can chelate to the lithium cation, breaking up alkyllithium aggregates and increasing the effective basicity.

Experimental Protocol: C2-TIPS Protection for C5-Functionalization

  • Protection: Dissolve the starting oxazole in anhydrous THF under an argon atmosphere and cool to 0 °C. Add a solution of n-BuLi (1.1 eq) dropwise. After stirring for 30 minutes, add triisopropylsilyl chloride (TIPSCl, 1.2 eq). Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with saturated NH4Cl solution and extract the product. Purify by column chromatography.

  • C5-Lithiation: Dissolve the 2-TIPS-oxazole in anhydrous THF under argon and cool to -78 °C. Add n-BuLi (1.1 eq) dropwise. The absence of the C2 proton directs lithiation to the C5 position.

  • Electrophilic Quench: After stirring for 1 hour at -78 °C, add your desired electrophile (e.g., an aldehyde, alkyl halide).

  • Deprotection: The TIPS group can be removed under mild conditions, such as with tetrabutylammonium fluoride (TBAF) in THF, to yield the C5-substituted oxazole.

Q3: My reaction involves a reduction step (e.g., with LiAlH₄ or NaBH₄) and I'm seeing ring cleavage. Which reducing agent should I use?

A3: Choosing the Right Hydride Source

Reduction reactions can be harsh on the oxazole ring, often resulting in cleavage to open-chain products.[3][5] The choice of reducing agent is critical and depends on the specific functional group you are targeting.

  • Lithium Aluminum Hydride (LiAlH₄): This is a very powerful reducing agent capable of reducing esters, amides, and carboxylic acids.[10] Its high reactivity also makes it more likely to attack and cleave the oxazole ring. Use with extreme caution.

  • Sodium Borohydride (NaBH₄): This is a much milder reducing agent.[10] It is typically used for reducing aldehydes and ketones and is generally much safer for the oxazole core.[11]

  • Other Mild Reagents: For sensitive substrates, consider even milder reagents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB), especially for reductive aminations.

Decision Workflow: Selecting a Reducing Agent

G start What functional group needs reduction? ketone_aldehyde Aldehyde or Ketone? start->ketone_aldehyde Carbonyl ester_acid Ester, Amide, or Carboxylic Acid? start->ester_acid Carboxylic Acid Derivative use_nabh4 Use NaBH₄ in MeOH or EtOH at 0 °C to RT. ketone_aldehyde->use_nabh4 caution_lialh4 LiAlH₄ is high risk. Consider alternative synthetic route. ester_acid->caution_lialh4 test_conditions If unavoidable, use LiAlH₄ at very low temp (-78 °C) and monitor carefully. caution_lialh4->test_conditions Proceed with caution

References

Technical Support Center: Scale-Up Synthesis of Oxazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Oxazole-4-carbohydrazide. This guide is designed for researchers, chemists, and process development professionals navigating the challenges of transitioning this synthesis from the laboratory bench to a larger scale. We will move beyond simple procedural outlines to address the complex causality behind common issues, ensuring a robust and safe scale-up process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable route for the scale-up synthesis of this compound?

The most prevalent and scalable method is the hydrazinolysis of an alkyl oxazole-4-carboxylate, typically the ethyl or methyl ester. This reaction involves treating the ester with hydrazine hydrate in a suitable alcoholic solvent. The starting ester, Ethyl 4-oxazolecarboxylate, is commercially available and the reaction is generally high-yielding and proceeds under moderate conditions, making it favorable for scale-up.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yield in this synthesis can typically be attributed to three main factors:

  • Incomplete Reaction: The conversion of the starting ester may be sluggish. This can be due to insufficient reaction time, suboptimal temperature, or an inadequate amount of hydrazine hydrate.

  • Side Reaction Products: The formation of byproducts, most notably the N,N'-bis(oxazol-4-ylcarbonyl)hydrazine, can significantly consume the starting material and complicate purification.

  • Product Loss During Work-up: this compound has some solubility in common alcoholic solvents. Significant product can be lost in the mother liquor during filtration if the crystallization and isolation are not optimized.

Q3: What are the critical safety hazards I must consider when scaling up the use of hydrazine hydrate?

Hydrazine is a high-energy molecule with significant occupational and process safety hazards.[1] Key considerations for scale-up include:

  • Toxicity and Carcinogenicity: Hydrazine is toxic and a suspected carcinogen. All handling must be performed in a well-ventilated area (e.g., a fume hood or a closed system for large quantities) with appropriate personal protective equipment (PPE), including chemical-resistant gloves and eye protection.[1]

  • Thermal Instability: Hydrazine can decompose exothermically and violently, especially at elevated temperatures, under pressure, or in the presence of catalytic metals (like copper, iron, or rust).[2] This decomposition generates large volumes of gas (N₂, H₂, NH₃), which can lead to a dangerous pressure buildup and potential vessel rupture. A thorough thermal hazard analysis, using techniques like Differential Scanning Calorimetry (DSC), is essential before scale-up.[3]

  • Flammability and Explosivity: Hydrazine is flammable and can self-ignite on contact with porous materials.[1] All equipment must be properly grounded and bonded to prevent static discharge.

Q4: How can I monitor the reaction's progress and determine its endpoint effectively?

High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring this reaction. It allows for the simultaneous quantification of the starting ester, the desired hydrazide product, and key impurities. A typical method would use a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution (e.g., ammonium acetate) and an organic modifier like acetonitrile or methanol. Thin-Layer Chromatography (TLC) can also be used for quick qualitative checks.

In-Depth Troubleshooting Guide

This section addresses specific, complex problems that can arise during the scale-up synthesis.

Problem 1: The reaction is sluggish, stalls, or remains incomplete after the standard reaction time.

Causality: The nucleophilic attack of hydrazine on the ester carbonyl is the rate-determining step. The reaction rate is highly dependent on temperature, concentration, and the choice of solvent. At a larger scale, issues with mixing and heat transfer can create cold spots within the reactor, slowing the reaction in those zones.

Troubleshooting Steps & Solutions:

  • Verify Reagent Stoichiometry: Ensure at least 1.2 to 1.5 molar equivalents of hydrazine hydrate are used. While a larger excess can speed up the reaction, it may complicate downstream processing.

  • Optimize Reaction Temperature: The reaction is typically run at a moderately elevated temperature. The optimal temperature depends on the solvent used. See the table below for starting recommendations. Gradually increasing the temperature by 10-15 °C can significantly increase the reaction rate. However, this must be done with extreme caution due to the thermal hazards of hydrazine.[3]

  • Improve Mixing: Inadequate agitation is a common scale-up problem. Ensure the reactor's impeller design and speed are sufficient to maintain a homogenous mixture and uniform temperature profile.

  • Solvent Selection: The solvent must fully dissolve the starting ester while allowing the product to crystallize upon cooling.

Table 1: Recommended Starting Conditions for Hydrazinolysis
ParameterRecommendationRationale
Solvent Ethanol (EtOH) or Methanol (MeOH)Good solubility for ethyl oxazole-4-carboxylate; product has lower solubility at ambient temperatures, aiding isolation.
Hydrazine Hydrate 1.2 - 1.5 molar equivalentsEnsures a sufficient excess to drive the reaction to completion without being overly wasteful or hazardous.
Temperature 50 - 65 °CProvides a reasonable reaction rate without approaching the decomposition temperature of hydrazine.[2]
Concentration 0.5 - 1.0 M (relative to ester)A balance between reaction rate and ensuring the product remains soluble at reaction temperature to prevent fouling.
Problem 2: Significant formation of an insoluble white byproduct is observed.

Causality: This is almost certainly the N,N'-bis(oxazol-4-ylcarbonyl)hydrazine impurity. It forms when a molecule of the desired product, this compound, acts as a nucleophile and reacts with another molecule of the starting ester. This is more likely to occur if there are localized areas of low hydrazine concentration.

Troubleshooting Steps & Solutions:

  • Reverse Addition Protocol: Instead of adding hydrazine to the ester, add the ester solution slowly to the pre-heated solution of hydrazine hydrate. This ensures that the ester is always in the presence of a large excess of hydrazine, kinetically favoring the formation of the desired monohydrazide.

  • Maintain Homogenous Mixing: Vigorous agitation is crucial to prevent localized "hot spots" of high ester concentration where the side reaction can occur.

  • Control Addition Rate: The rate of ester addition should be carefully controlled to match the reaction rate, preventing accumulation of unreacted ester. The addition rate should be linked to the reactor's ability to dissipate the heat of reaction.

Workflow: Minimizing Di-Acyl Hydrazine Formation

G cluster_0 Preparation Stage cluster_1 Controlled Addition Stage cluster_2 Result A Charge Reactor with Solvent (e.g., EtOH) and Hydrazine Hydrate (1.5 eq) B Heat to 50-60 °C A->B C Prepare Solution of Ethyl Oxazole-4-carboxylate in Solvent D Add Ester Solution Sub-surface to Hydrazine Mixture over 2-4 hours C->D E Maintain Temperature & Monitor Reaction by HPLC D->E F High Conversion to This compound E->F G Minimal Di-acyl Byproduct Formation E->G

Caption: Controlled addition workflow to minimize byproduct formation.

Problem 3: Product "oils out" or forms a fine, difficult-to-filter solid during crystallization.

Causality: "Oiling out" occurs when the product's solubility drops so rapidly upon cooling that it separates as a liquid phase before it has time to form an ordered crystal lattice. This is common when cooling is too fast or if impurities are present that inhibit crystallization. Fine powders result from rapid, uncontrolled nucleation.

Troubleshooting Steps & Solutions:

  • Controlled Cooling Protocol: Implement a slow, linear cooling ramp (e.g., 10-20 °C per hour) to allow for proper crystal growth. A hold period at a temperature just below the saturation point can be beneficial for seeding.

  • Solvent System Optimization: If the product is too soluble in the reaction solvent even at low temperatures, an anti-solvent may be required. Isopropanol (IPA) or water can sometimes be used as anti-solvents for alcoholic solutions, but this must be carefully screened to avoid oiling out.

  • Seeding: Introduce a small quantity of pure, crystalline this compound during the cooling phase to promote controlled crystal growth.

  • Agitation Control: Reduce the agitation speed during crystallization to prevent crystal breakage, which can lead to fine particles.

Experimental Protocols

Protocol 1: Scale-Up Synthesis of this compound (Illustrative 10 L Scale)

Safety Warning: This procedure involves hazardous materials and a potentially energetic reaction. A full process safety review must be conducted by qualified personnel before execution.

  • Reactor Preparation: Ensure a 20 L glass-lined reactor is clean, dry, and inerted with nitrogen. Equip the reactor with a mechanical stirrer, temperature probe, condenser, and a controlled addition line.

  • Reagent Charge: Charge the reactor with Ethanol (5.0 L). Begin agitation. Carefully charge 64% Hydrazine Hydrate solution (approx. 275 mL, ~5.6 mol, 1.5 eq.).

  • Heating: Heat the reactor contents to 60 °C under a gentle nitrogen flow.

  • Ester Solution Preparation: In a separate vessel, dissolve Ethyl 4-oxazolecarboxylate (500 g, 3.54 mol, 1.0 eq.) in Ethanol (2.5 L).

  • Controlled Addition: Once the reactor contents are at 60 °C, begin the slow, sub-surface addition of the ester solution via a dosing pump over a period of 3 hours. Carefully monitor the internal temperature and ensure it does not rise more than 2-3 °C during the addition.

  • Reaction Hold: After the addition is complete, maintain the batch at 60 °C for an additional 2-4 hours.

  • Reaction Monitoring: Take a sample for HPLC analysis to confirm the consumption of the starting ester (<1% remaining).

  • Cooling & Crystallization: Once complete, turn off the heat and allow the mixture to cool slowly to 20 °C over 4-6 hours. Further cool the slurry to 0-5 °C and hold for at least 2 hours.

  • Isolation: Filter the solid product using a suitable filter press or centrifuge. Wash the cake with cold (0 °C) Ethanol (2 x 500 mL).

  • Drying: Dry the product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Recrystallization for Purity Enhancement
  • Solvent Selection: Determine the optimal solvent. A mixture of Isopropanol (IPA) and water is often effective.

  • Dissolution: Suspend the crude this compound in a minimal amount of hot IPA (e.g., 10-15 volumes at 70-80 °C) until fully dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a filter aid to obtain a clear solution.

  • Crystallization: Slowly add water (as an anti-solvent) to the hot solution until the first signs of turbidity appear. Add a small amount of IPA to redissolve the solids, then cool the solution slowly as described in the synthesis protocol.

  • Isolation & Drying: Isolate and dry the purified product as previously described.

Troubleshooting Decision Tree: Managing a Thermal Event

G Start Monitor Internal Temperature (T_i) and Pressure During Addition CheckTemp Is T_i rising unexpectedly? Start->CheckTemp StopAddition IMMEDIATELY STOP ESTER ADDITION CheckTemp->StopAddition Yes Normal Continue Process CheckTemp->Normal No IncreaseCooling Increase Cooling Jacket Flow to Maximum StopAddition->IncreaseCooling CheckPressure Is Pressure Rising? IncreaseCooling->CheckPressure EmergencyQuench Prepare for Emergency Quench (e.g., cold solvent) CheckPressure->EmergencyQuench Yes Stable Continue Monitoring. Investigate Cause Before Restarting. CheckPressure->Stable No Unstable EMERGENCY SHUTDOWN. Evacuate Area. EmergencyQuench->Unstable

Caption: Decision-making flowchart for a potential thermal runaway event.

References

Technical Support Center: Degradation Pathways and Stability of Oxazole-4-carbohydrazide and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxazole-4-carbohydrazide and its derivatives. This guide is designed to provide in-depth insights into the potential degradation pathways of these molecules, offering field-proven troubleshooting advice and robust experimental protocols to ensure the integrity of your research. Understanding the inherent stability of your compound is a critical step in drug development, influencing formulation, storage, and regulatory success.[1][2]

The this compound scaffold contains two key functionalities with distinct chemical liabilities: the five-membered aromatic oxazole ring and the nucleophilic carbohydrazide side chain. This guide will deconstruct the degradation mechanisms for each and provide a practical framework for their investigation.

Part 1: Principal Degradation Pathways

The stability of this compound derivatives is primarily influenced by four key environmental factors: pH, oxidative stress, light, and temperature. Each of these can trigger distinct degradation pathways.

Hydrolytic Degradation

Hydrolysis is a major concern, particularly under acidic or basic conditions. Both the oxazole ring and the carbohydrazide linkage are susceptible.

  • Oxazole Ring: The oxazole ring can undergo acid-catalyzed hydrolysis, leading to a ring-opening event.[3] This process is initiated by the protonation of the ring nitrogen, making the C2 position susceptible to nucleophilic attack by water.[4] The resulting intermediate is often unstable and can lead to further breakdown products. Some derivatives, such as those with a 5-hydroxy substituent, are exceptionally unstable towards hydrolytic ring-opening.[5]

  • Carbohydrazide Moiety: The amide bond within the carbohydrazide group is prone to hydrolysis. This reaction, which can occur under both acidic and basic conditions, cleaves the C-N bond to yield an oxazole-4-carboxylic acid and hydrazine. The stability of hydrazide-based conjugates is highly pH-dependent, with stability generally increasing as the pH approaches neutral.[6][7]

G cluster_0 Hydrolytic Degradation Pathways Parent This compound Deg_Product_A Oxazole-4-Carboxylic Acid + Hydrazine Parent->Deg_Product_A Carbohydrazide Hydrolysis (Acid/Base) Deg_Product_B Ring-Opened Products (e.g., α-acylamino ketone) Parent->Deg_Product_B Oxazole Ring Opening (Acid-Catalyzed)

Caption: Key hydrolytic degradation routes for the parent compound.

Oxidative Degradation

Oxidative conditions can aggressively degrade both core moieties.

  • Oxazole Ring: The electron-rich oxazole ring is susceptible to attack by oxidizing agents, which can lead to ring cleavage.[4][8] A common mechanism in the presence of light and oxygen is photo-oxidation, which proceeds via the [4+2]-cycloaddition of singlet oxygen.[9] This forms an unstable bicyclic endoperoxide that can rearrange to a triamide intermediate, effectively destroying the heterocyclic core.[9][10]

  • Carbohydrazide Moiety: The hydrazine portion of the carbohydrazide is readily oxidized. This process can lead to the formation of C-centered radicals with the extrusion of nitrogen gas (N₂), a thermodynamically favorable process.[11] This reactivity can lead to a complex mixture of degradation products.

Photolytic Degradation

Direct exposure to light, particularly UV radiation, can induce degradation.

  • Oxazole Ring: The aromatic oxazole ring can absorb UV light, leading to photochemical transformations.[8] This can result in isomerization, rearrangement, or photo-oxidation if oxygen is present.[8][12] To distinguish between direct photolysis and photo-oxidation, it is crucial to conduct experiments in both the presence and absence of oxygen.[12]

  • Carbohydrazide Moiety: While the oxazole ring is the primary chromophore, the hydrazide group can also be involved in photochemical reactions, especially those involving radical formation.

G cluster_1 Photo-Oxidative Pathway Oxazole Oxazole Ring + ¹O₂ Endoperoxide Bicyclic Endoperoxide (Unstable Intermediate) Oxazole->Endoperoxide [4+2] Cycloaddition Triamide Triamide Product (Ring Cleavage) Endoperoxide->Triamide Rearrangement

Caption: Photo-oxidation of the oxazole ring via singlet oxygen.

Thermal Degradation

Elevated temperatures can cause decomposition, primarily targeting the hydrazide group.

  • Carbohydrazide Moiety: Hydrazine and its derivatives are known to be thermally sensitive.[13] The decomposition can be complex, but often involves the cleavage of the N-N bond, which can lead to the evolution of gaseous products like ammonia (NH₃) at lower temperatures or nitrogen (N₂) and hydrogen (H₂) at higher temperatures.[13][14][15] This degradation pathway is highly dependent on temperature, pressure, and the presence of any catalytic species.[13]

Part 2: Troubleshooting Guide for Degradation Studies

This section addresses common issues encountered during stability and forced degradation experiments in a practical Q&A format.

Question Potential Cause & Explanation Recommended Action & Troubleshooting Steps
Q1: My compound shows >20% degradation in less than 24 hours in a pH 5.0 aqueous buffer. What is the most likely cause? Acid-Catalyzed Hydrolysis. Both the oxazole ring and the carbohydrazide are susceptible to acid-catalyzed hydrolysis. Even weakly acidic conditions can be sufficient to promote degradation over time.[6] The rate of hydrolysis for hydrazide conjugates often increases as the pH moves away from neutral.[7]1. pH Profiling: Conduct a stability study across a pH range (e.g., pH 3, 5, 7.4, 9) to determine the pH of maximum stability. 2. Product Identification: Use LC-MS to identify the major degradant. An increase in mass corresponding to the replacement of -NHNH₂ with -OH suggests carbohydrazide hydrolysis. The appearance of more complex, smaller fragments may indicate ring opening. 3. Formulation Adjustment: If possible, adjust the formulation buffer to the pH of maximum stability identified in your profiling study.
Q2: After a photostability study (ICH Q1B), I see multiple new peaks in my HPLC, and my mass balance is low. How do I determine the cause? Concurrent Photolysis and Photo-oxidation. The complex product profile suggests multiple reactions are occurring. The oxazole ring can undergo direct photochemical rearrangement, while also being highly susceptible to oxidation by singlet oxygen generated during irradiation.[9][12] Poor mass balance often indicates the formation of volatile or non-UV active products.1. Exclude Oxygen: Repeat the photostability experiment, but this time, continuously purge the sample with an inert gas (e.g., nitrogen or argon) to minimize photo-oxidation. If the product profile simplifies, it confirms a significant oxidative pathway.[12] 2. Use a Broader Detector: Employ a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV to improve mass balance by detecting non-chromophoric degradants. 3. Mechanistic Probes: Consider adding a singlet oxygen quencher (e.g., sodium azide) to see if it inhibits degradation.
Q3: My thermal stress study at 80°C resulted in a pressure buildup in the vial and a rapid loss of the parent compound. What is happening? Thermal Decomposition of the Carbohydrazide. This is a classic sign of the thermal decomposition of the hydrazide moiety, which often releases gaseous N₂.[13][14] This degradation can be autocatalytic and highly temperature-dependent.1. Thermal Analysis: Use Differential Scanning Calorimetry (DSC) to identify the onset temperature of decomposition. Thermogravimetric Analysis (TGA) can confirm mass loss associated with gas evolution. 2. Lower Temperature Study: Conduct the thermal stress study at a lower temperature (e.g., 60°C) to slow the reaction and allow for the identification of initial, non-gaseous degradation products by HPLC or LC-MS.
Q4: My oxidative stress study with 3% H₂O₂ produced a chromatogram with no discernible major peaks and a broad, unresolved hump. How can I get cleaner data? Overly Aggressive Oxidation. Both the oxazole ring and the hydrazide are sensitive to oxidation.[8][11] High concentrations of a strong oxidant like H₂O₂ can cause rapid, non-specific degradation into a multitude of small, polar fragments, leading to a poor chromatographic result.1. Reduce Oxidant Concentration: Repeat the study with decreasing concentrations of H₂O₂ (e.g., 1%, 0.3%, 0.1%) to find a level that produces a target degradation of 10-20%. 2. Use a Milder Oxidant: Consider using a milder or more specific oxidizing agent, such as AIBN for radical initiation or subjecting the sample to atmospheric oxygen under high-intensity light. 3. Time Course Analysis: Sample the reaction at multiple early time points (e.g., 1, 2, 4, 8 hours) to capture the formation of primary degradants before they are further degraded.

Part 3: Experimental Protocol: Forced Degradation Study

This protocol provides a standardized workflow for investigating the degradation pathways of an this compound derivative, consistent with ICH guidelines.[1]

Workflow Overview

Caption: Standard workflow for a forced degradation study.

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the this compound derivative in a suitable organic solvent (e.g., acetonitrile or methanol) to prepare a 1.0 mg/mL stock solution.

  • Acid Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M HCl.

    • Incubate the vial in a water bath at 60 °C.

    • Withdraw aliquots at predetermined intervals (e.g., 2, 8, 24 hours).

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 0.1 M NaOH.

    • Incubate at 60 °C and sample as described for acid hydrolysis.

    • Immediately neutralize the aliquot with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Add 1 mL of the stock solution to a vial containing 9 mL of 3% (w/v) hydrogen peroxide.

    • Keep the vial at room temperature, protected from light.

    • Sample at appropriate intervals (e.g., 1, 4, 8 hours), as oxidation can be rapid. Dilute with mobile phase before analysis.

  • Thermal Degradation:

    • Place a known quantity of the solid compound in a vial.

    • Heat in an oven at 80 °C for 48 hours.

    • After incubation, dissolve the solid in the stock solution solvent to the target concentration (0.1 mg/mL) for analysis.

  • Photolytic Degradation:

    • Expose both the solid compound and a 0.1 mg/mL solution (in a quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

    • A parallel control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze both the light-exposed and control samples.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method, preferably with both DAD/UV and MS detectors.

    • Calculate the percentage degradation and assess the peak purity of the parent compound. Identify degradants where possible by comparing their mass spectra to the parent compound.

Part 4: Frequently Asked Questions (FAQs)

  • Q: Between the oxazole ring and the carbohydrazide group, which is the primary point of failure?

    • A: This is highly condition-dependent. The carbohydrazide moiety is often more susceptible to thermal stress and certain types of oxidation.[13][15] The oxazole ring is particularly vulnerable to acid-catalyzed hydrolysis and photo-oxidation.[3][9] A comprehensive forced degradation study is the only way to determine the "weakest link" for your specific derivative and conditions.

  • Q: What are the best analytical methods to monitor these degradation studies?

    • A: A validated, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the industry standard for quantifying the parent compound and known impurities.[16] Coupling this with mass spectrometry (LC-MS) is essential for the structural elucidation of unknown degradation products.[17]

  • Q: Can I improve the stability of my this compound derivative?

    • A: Yes, through two main approaches. 1. Medicinal Chemistry: Structural modifications, such as adding electron-withdrawing groups to the oxazole ring, can alter its electronic properties and reactivity, but this can also impact biological activity. 2. Formulation Science: This is often more practical. Strategies include buffering the formulation to the pH of maximum stability, adding antioxidants (e.g., BHT, ascorbic acid) to prevent oxidative degradation, and using light-protective primary packaging (e.g., amber vials) to prevent photolysis.

References

Validation & Comparative

A Comparative Analysis of Oxazole-4-Carbohydrazide and Other Heterocyclic Hydrazides in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of oxazole-4-carbohydrazide and other prominent heterocyclic hydrazides, offering a technical resource for researchers, medicinal chemists, and drug development professionals. We will dissect the synthetic strategies, compare biological performance with supporting data, and elucidate the underlying structure-activity relationships that govern their efficacy.

Introduction: The Hydrazide Moiety as a Privileged Scaffold

The carbohydrazide moiety (-CONHNH₂) is a cornerstone in medicinal chemistry, prized for its versatile chemical reactivity and its ability to act as a potent hydrogen bond donor and acceptor. When incorporated into a heterocyclic ring system, the resulting hydrazide derivative often exhibits a broad spectrum of biological activities. This is because the heterocycle provides a rigid scaffold that can be tailored for specific biological targets, while the hydrazide group serves as a critical pharmacophore for receptor interaction.

Among the myriad of heterocyclic hydrazides, those derived from five-membered rings like oxazole, pyrazole, triazole, and thiadiazole have garnered significant attention. This guide will focus on a comparative analysis, with a special emphasis on this compound, to understand its relative advantages and liabilities in the context of drug design.

Synthetic Strategies: A Comparative Overview

The general and most reliable method for synthesizing heterocyclic hydrazides involves a two-step process. This process is broadly applicable across different heterocyclic cores, with minor variations in reaction conditions.

General Synthetic Workflow

The synthesis begins with the esterification of a corresponding heterocyclic carboxylic acid, followed by hydrazinolysis of the resulting ester.

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis start Heterocyclic Carboxylic Acid ester Heterocyclic Ethyl Ester start->ester Reflux hydrazide Heterocyclic Carbohydrazide ester->hydrazide Reflux reagent1 Ethanol (Solvent) Conc. H₂SO₄ (Catalyst) reagent1->start reagent2 Hydrazine Hydrate Ethanol (Solvent) reagent2->ester SAR Core Heterocyclic Core (Oxazole, Pyrazole, Thiadiazole) Activity Biological Activity (Potency & Selectivity) Core->Activity Determines primary pharmacophore geometry and electronic properties Hydrazide Carbohydrazide Moiety (-CONHNH₂) Hydrazide->Activity Key H-bonding interactions with target Substituents Substituents (R₁, R₂) - Halogens - Alkoxy - Aryl groups Substituents->Activity Modulates lipophilicity, steric interactions, and electronic effects

A Senior Application Scientist's Guide to Purity Validation of Oxazole-4-carbohydrazide: An HPLC and NMR Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the purity of a chemical entity is not merely a quality metric; it is the bedrock upon which reliable biological and toxicological data are built. For novel heterocyclic compounds like Oxazole-4-carbohydrazide, a versatile building block in medicinal chemistry, rigorous purity assessment is paramount. An erroneous purity value can lead to inaccurate concentration calculations, misleading structure-activity relationships (SAR), and potentially catastrophic downstream consequences in preclinical and clinical development.

This guide provides an in-depth comparison of two powerful, yet fundamentally different, analytical techniques for the purity validation of this compound: High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. As a Senior Application Scientist, my objective is not just to present protocols, but to illuminate the causality behind the methodological choices, empowering researchers to design a robust, self-validating system for purity assessment that aligns with the highest standards of scientific integrity and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3]

The Imperative of Orthogonal Validation

A core principle in analytical chemistry is that of orthogonality—the use of two or more methods that measure the same attribute through different physicochemical principles.[4] For purity determination, relying on a single method is a risk. An impurity might, for instance, co-elute with the main peak in HPLC or be "invisible" to a UV detector. By employing a second, mechanistically distinct technique, we create a system of checks and balances.

  • HPLC , a separative technique, excels at resolving structurally similar impurities from the main analyte.[5]

  • NMR , a spectroscopic technique, provides an absolute measure of purity against a certified standard and simultaneously confirms the molecular structure of the analyte and any visible impurities.[6][7][8]

When both orthogonal methods yield a consistent purity value, the confidence in that result is magnified exponentially. Discrepancies, on the other hand, provide critical insights into the impurity profile, such as the presence of non-chromophoric or volatile impurities that one method may overlook.[8][9]

Part 1: High-Performance Liquid Chromatography (HPLC) - The Power of Separation

HPLC is the gold standard for purity analysis in the pharmaceutical industry, prized for its high resolving power and sensitivity.[5] The technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For a molecule like this compound, a Reverse-Phase HPLC (RP-HPLC) method is the logical starting point.

Causality Behind the Method:

  • Technique: RP-HPLC is chosen because this compound is a moderately polar organic molecule, making it well-suited for retention on a nonpolar stationary phase (like C18) and elution with a polar mobile phase (like water/acetonitrile).

  • Detector: A Diode Array Detector (DAD) or UV detector is ideal. The oxazole ring system contains conjugated double bonds, which act as a chromophore, allowing for sensitive detection via UV absorbance.[10][11] A DAD provides the added advantage of acquiring a full UV spectrum for each peak, which can help in peak identification and purity assessment.

  • Stability-Indicating Method: The true power of an HPLC method is realized when it is "stability-indicating." This means the method can definitively separate the intact active pharmaceutical ingredient (API) from its potential degradation products.[12][13] To achieve this, forced degradation studies are an essential part of method development.[10][14] The sample is intentionally stressed under harsh conditions (acid, base, oxidation, heat, light) to generate degradation products, ensuring the analytical method can resolve them.[12][13][15]

Experimental Protocol: Stability-Indicating RP-HPLC Method

This protocol outlines a typical starting point for developing a validated HPLC method for this compound.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (v/v) to create a 1 mg/mL stock solution.

    • Further dilute this stock solution to a working concentration of approximately 0.1 mg/mL for analysis.

  • Instrumentation & Conditions:

    • HPLC System: A standard HPLC or UHPLC system with a DAD or UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile modifier compatible with mass spectrometry (LC-MS) and helps to protonate silanols on the column packing, improving peak shape.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Rationale: A controlled temperature ensures reproducible retention times.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 254 nm, or the lambda max (λmax) determined from a DAD scan.

  • Data Analysis:

    • The purity is typically calculated based on the principle of area percent.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • This calculation assumes that all impurities have a similar UV response factor to the main compound. While a reasonable assumption for initial assessment, it is a key limitation of the technique for absolute quantification.

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Weigh Weigh Sample Dissolve Dissolve & Dilute Weigh->Dissolve Injector Injector Dissolve->Injector Column C18 Column Injector->Column Detector DAD/UV Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Area Purity Integration->Calculation

Caption: A generalized workflow for HPLC-based purity analysis.

Part 2: Quantitative ¹H-NMR (qNMR) - The Principle of Direct Measurement

Unlike chromatographic methods which provide a relative purity, qNMR is a primary analytical method.[6][16] The signal area in a ¹H-NMR spectrum is directly proportional to the number of protons giving rise to that signal. By co-dissolving a known mass of the analyte with a known mass of a certified, high-purity internal standard, one can directly and accurately calculate the analyte's purity without needing a reference standard of the analyte itself.[7][17]

Causality Behind the Method:

  • Principle: qNMR leverages the fundamental property of NMR spectroscopy where signal intensity is directly proportional to molar concentration. This makes it an absolute quantification technique.[8][16]

  • Internal Standard Selection: The chosen internal standard must be stable, non-reactive with the analyte, have high purity, and possess sharp proton signals that do not overlap with any analyte signals.[17] Maleic acid is a common choice as its olefinic protons are in a clean region of the spectrum.

  • Solvent: DMSO-d₆ is an excellent choice for this compound as it will solubilize the compound and, being aprotic, will allow for the observation of exchangeable N-H protons of the hydrazide group, providing more data for structural confirmation.

  • Acquisition Parameters: For accurate quantification, complete relaxation of the nuclei between pulses is critical. This requires a long relaxation delay (d1), typically at least 5 times the longest T₁ (spin-lattice relaxation time) of any proton being integrated.[6] Failure to use a sufficiently long delay is a common source of error in qNMR, leading to an underestimation of signal intensity and inaccurate results.

Experimental Protocol: ¹H-qNMR Purity Assay

This protocol describes the determination of purity using ¹H-qNMR with an internal standard.

  • Sample Preparation (The Critical Step):

    • Use an analytical balance with high precision.

    • Accurately weigh ~15 mg of this compound (m_analyte) into a clean NMR tube. Record the mass precisely.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., Maleic Acid, purity P_std) into the same NMR tube. Record the mass precisely (m_std).

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Cap the tube and vortex thoroughly until both the analyte and standard are fully dissolved.

  • Instrumentation & Conditions:

    • NMR Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).

    • Key Parameters:

      • Relaxation Delay (d1): ≥ 30 seconds. Rationale: Ensures full relaxation of all protons for accurate integration.

      • Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio >250:1 for the signals being integrated.

      • Acquisition Time (aq): ≥ 3 seconds.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired spectrum.

    • Carefully integrate a well-resolved, characteristic signal for the analyte (I_analyte) and a signal for the internal standard (I_std).

    • Select signals from protons that are representative of the entire molecule and are not exchangeable (unless conditions are strictly controlled). For this compound, the oxazole ring protons are excellent choices. For Maleic Acid, the two equivalent olefinic protons are used.

    • Calculate the purity (P_analyte) using the following formula:

      P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      Where:

      • I: Integral value of the signal

      • N: Number of protons for the integrated signal (e.g., N_std = 2 for the two olefinic protons of maleic acid)

      • MW: Molecular Weight (this compound = 127.10 g/mol )[18]

      • m: Mass

      • P: Purity of the standard

Visualizing the qNMR Workflow

QNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Analysis Weigh_A Accurately Weigh Analyte Dissolve Dissolve in Deuterated Solvent Weigh_A->Dissolve Weigh_S Accurately Weigh Internal Standard Weigh_S->Dissolve Spectrometer NMR Spectrometer Dissolve->Spectrometer Acquire Acquire FID (Long d1 delay) Spectrometer->Acquire Process Process Spectrum (FT, Phase, Baseline) Acquire->Process Integrate Integrate Peaks Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

Caption: A workflow for absolute purity determination by qNMR.

Comparative Guide: HPLC vs. qNMR at a Glance

The choice between HPLC and qNMR is not about which is "better," but which is "fitter for purpose," and ideally, how they can be used in concert.

FeatureHPLC (with UV/DAD)¹H-qNMR
Principle Comparative, based on separation and relative peak area.Absolute, based on the direct proportionality of signal to the number of nuclei.[6][16]
Reference Standard Requires a well-characterized standard of the same compound for accurate quantification.Requires a certified internal standard of a different compound.[7][19]
Specificity High resolving power for separating structurally similar impurities and isomers.Provides structural confirmation. Purity of the target signal is absolute, but may not resolve signals from very similar impurities.
Sensitivity Generally higher sensitivity (can detect impurities at <0.1% levels).Lower sensitivity (typically requires impurities to be >0.5-1% to be accurately quantified).
Information Provided Retention time and UV spectrum. Purity based on % area.Chemical structure, identification of impurities, and absolute purity.[6]
Sample Analysis Destructive (sample cannot be recovered).Non-destructive (sample can be fully recovered).[7]
Key Strength Excellent for impurity profiling and detecting trace-level, structurally related impurities.Unrivaled for providing an accurate, absolute purity value without analyte-specific standards.
Key Limitation % Area purity can be inaccurate if impurities have different response factors. Blind to non-chromophoric impurities.Lower sensitivity for trace impurities. Potential for signal overlap in complex molecules.

Conclusion: A Synergistic and Self-Validating Approach

For the robust validation of this compound purity, neither HPLC nor qNMR alone tells the complete story. A truly trustworthy and scientifically sound approach leverages the orthogonal nature of these two techniques to create a self-validating system.

  • Develop a stability-indicating HPLC method to serve as the primary tool for quality control, capable of resolving all potential process-related impurities and degradation products to very low levels. This demonstrates specificity and provides the impurity profile.

  • Employ ¹H-qNMR to assign an absolute purity value to a reference lot of the material. This value is highly accurate and serves as the benchmark. It simultaneously confirms the identity of the material, a requirement for any reference standard.

When the HPLC % area purity closely matches the absolute purity determined by qNMR, it validates the assumption that the impurities have similar response factors and provides supreme confidence in the quality of the material. This synergistic workflow ensures that researchers and drug developers are working with a compound of known identity and purity, a non-negotiable prerequisite for generating meaningful and reproducible scientific data.

References

A Comparative Analysis of the Antifungal Potential of Oxazole-4-carbohydrazide Derivatives Against Commercial Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Antimicrobial Drug Development

In the persistent search for novel antifungal agents to combat the dual threats of emerging resistance and a limited therapeutic arsenal, heterocyclic compounds have emerged as a promising frontier. Among these, molecules featuring an oxazole scaffold are gaining significant attention. This guide provides a comprehensive comparative analysis of the potential antifungal activity of Oxazole-4-carbohydrazide, a representative of this class, against established commercial fungicides. As a Senior Application Scientist, my objective is to offer an in-depth, technically grounded perspective, moving beyond mere data presentation to elucidate the scientific rationale behind the proposed activity and the experimental pathways to its validation.

This document is structured to first introduce the chemical foundation and proposed mechanism of action of oxazole-carbohydrazide derivatives, drawing logical inferences from structurally similar compounds. It then outlines a rigorous, self-validating experimental framework for a head-to-head comparison with leading commercial agents. Finally, it presents a discussion on the potential advantages and future research directions for this intriguing class of molecules.

The Chemical Rationale: Why this compound?

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This structure is a key feature in various pharmacologically active compounds and natural products, valued for its metabolic stability and ability to participate in hydrogen bonding. The addition of a carbohydrazide moiety at the 4-position introduces a critical functional group known to be a versatile building block in medicinal chemistry, often contributing to the molecule's ability to chelate metal ions or form key interactions with biological targets.

While direct studies on this compound are limited, substantial research on the closely related 1,3,4-oxadiazole-2-carbohydrazide scaffold has revealed potent antifungal activity, particularly against agricultural pathogens.[1] This provides a strong rationale for investigating the oxazole isomer. It is hypothesized that the specific arrangement of heteroatoms in the oxazole ring, compared to the oxadiazole ring, could modulate the electronic properties and three-dimensional shape of the molecule, potentially leading to a differentiated spectrum of activity or an improved safety profile.

Proposed Synthesis Pathway

The synthesis of this compound can be approached through a straightforward and well-established chemical sequence. The process begins with the synthesis of an ester precursor, ethyl oxazole-4-carboxylate, which is then converted to the final carbohydrazide via hydrazinolysis.

Proposed_Mechanism_of_Action Oxazole This compound SDH Succinate Dehydrogenase (SDH) (Complex II) Oxazole->SDH Inhibition ETC Electron Transport Chain SDH->ETC Electron Transfer TCA Citric Acid Cycle SDH->TCA Succinate -> Fumarate ATP_Production ATP Production SDH->ATP_Production Inhibition blocks ETC->ATP_Production Drives Cell_Death Fungal Cell Death ATP_Production->Cell_Death Depletion leads to Experimental_Workflow Synthesis Synthesis & Purification of this compound In_Vitro In-Vitro Susceptibility Testing (CLSI/EUCAST Broth Microdilution) Synthesis->In_Vitro Mechanism Mechanism of Action Studies (e.g., SDH activity assay) Synthesis->Mechanism Toxicity Preliminary Toxicity (e.g., Cell Viability Assay) Synthesis->Toxicity MIC Determine MIC Values (Candida spp., Aspergillus spp.) In_Vitro->MIC In_Vivo In-Vivo Efficacy Models (e.g., Murine Candidiasis Model) MIC->In_Vivo Based on promising results Results Comparative Data Analysis Mechanism->Results In_Vivo->Results Toxicity->In_Vivo

References

Comparative Guide to the Structure-Activity Relationship (SAR) of Oxazole-4-Carbohydrazide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Oxazole-4-Carbohydrazide Scaffold as a Privileged Motif in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide array of biological targets, yielding diverse pharmacological activities. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, is one such scaffold.[1][2] When coupled with a carbohydrazide moiety at the 4-position, it forms the this compound core, a versatile template that has given rise to compounds with potent antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]

The inherent chemical features of this scaffold—including its hydrogen bonding capabilities, rigid structure, and potential for diverse substitutions—make it an ideal starting point for drug design. The carbohydrazide group (-CONHNH₂) is a key pharmacophore that can form crucial interactions with biological receptors and can also serve as a synthetic handle for creating more complex derivatives, such as hydrazones.[6][7] This guide offers an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, comparing their performance across different therapeutic areas and providing the experimental context necessary for researchers in drug development.

Antimicrobial Activity: Deciphering the Structural Code for Potency

This compound derivatives have shown significant promise as antimicrobial agents, particularly against mycobacterial strains.[6][8] The SAR in this class is often nuanced, with small structural changes leading to substantial differences in potency and spectrum of activity.

A pivotal synthetic strategy involves the reaction of an this compound intermediate with various aromatic or heteroaromatic aldehydes to form a series of N'-substituted hydrazone derivatives.[9] The nature of the substituent on the resulting arylidene moiety is a critical determinant of activity.

Key SAR Insights for Antimicrobial Activity:

  • Influence of the Arylidene Moiety: Studies have shown that substituting the hydrazide with different aromatic rings can dramatically modulate antimycobacterial efficacy. For instance, in a series of 1,3,4-oxadiazole-hydrazone hybrids (a related scaffold), analogs with a 5-phenyl substituted oxadiazole core were significantly more active than those with a 5-(pyridin-4-yl) core.[9]

  • Substitution on the Phenyl Ring: Within the more active phenyl series, the presence of specific substituents on the aromatic ring linked through the hydrazone is crucial. Compounds bearing an unsubstituted phenyl ring or certain heterocyclic moieties demonstrated potent activity, with Minimum Inhibitory Concentration (MIC) values as low as 8 µg/mL against M. tuberculosis H37Ra.[9] This suggests that steric bulk and electronic properties at this position must be carefully optimized.

  • Lipophilicity: The introduction of lipophilic groups can enhance the cell wall penetration of the compounds, which is particularly important for targeting bacteria like Mycobacterium tuberculosis with its lipid-rich cell wall. The hydrazone linkage itself contributes to the lipophilicity of the final compounds.[7]

Comparative Data: Antimicrobial Potency of Oxadiazole-Hydrazone Analogs
Compound IDCore ScaffoldR Group (at Hydrazone)Target StrainMIC (µg/mL)Reference
1h 5-phenyl-1,3,4-oxadiazolePhenylM. tuberculosis H37Ra8[6][9]
1k 5-phenyl-1,3,4-oxadiazole4-PyridylM. tuberculosis H37Ra8[6][9]
1l 5-phenyl-1,3,4-oxadiazole2-ThienylM. tuberculosis H37Ra8[6][9]
1m 5-phenyl-1,3,4-oxadiazole2-FurylM. tuberculosis H37Ra8[6][9]
1n 5-phenyl-1,3,4-oxadiazole5-Nitro-2-furylM. tuberculosis H37Ra8[6][9]
1a-g 5-(pyridin-4-yl)-1,3,4-oxadiazoleVarious ArylsM. tuberculosis H37Ra>32[9]

Note: The table references 1,3,4-oxadiazole analogs, which are structurally related to oxazoles and provide valuable SAR insights applicable to the core topic.

Anticancer Activity: Targeting Cellular Proliferation

The oxazole scaffold is a well-established pharmacophore in oncology, with derivatives targeting a multitude of cancer-related pathways, including tubulin polymerization, protein kinases, and DNA topoisomerases.[2][10][11] The carbohydrazide extension provides an avenue to introduce additional functionalities that can enhance potency and selectivity against various cancer cell lines.

Key SAR Insights for Anticancer Activity:

  • Substitution at Position 2 and 5 of the Oxazole Ring: The groups attached at the C2 and C5 positions of the oxazole ring are critical. Often, one position is substituted with a (substituted) phenyl ring, while the other position can be varied to modulate activity.

  • Role of the Hydrazide/Hydrazone Moiety: Similar to antimicrobial agents, converting the carbohydrazide to a hydrazone with different aromatic aldehydes allows for a systematic exploration of the SAR. The electronic nature of the substituents on the aromatic ring plays a key role. Electron-withdrawing groups (EWGs) like chloro (Cl) or nitro (NO₂) on the phenyl ring have been shown to be beneficial for cytotoxic activity in some series.[1]

  • Target Interaction: The specific substitutions dictate the mechanism of action. For example, certain oxazole derivatives are designed to inhibit tubulin protein, leading to apoptosis in cancer cells.[2] Molecular modeling studies can help elucidate how these analogs fit into the active sites of their targets, such as the colchicine binding site of tubulin or the ATP-binding pocket of kinases.

Comparative Data: Anticancer Activity of Representative Oxazole Analogs
Compound SeriesKey Structural FeatureCancer Cell LineIC₅₀ (µmol/L)Reference
Amido-sulfomido methane-associated bis-oxazole4-Cl-phenyl substitutionMCF-70.06[1]
Amido-sulfomido methane-associated bis-oxazoleUnsubstituted phenylMCF-7> Etoposide (2.19)[1]
Oxazolo[5,4-d]pyrimidinesVaried substitutionsHepG2, U25110-100[12]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response, and oxazole derivatives have been developed as potent anti-inflammatory agents.[4] The well-known NSAID, Oxaprozin, features a diaryl-substituted oxazole core, highlighting the potential of this heterocycle in modulating inflammatory pathways, potentially through cyclooxygenase (COX) inhibition.[13]

Key SAR Insights for Anti-inflammatory Activity:

  • Aromatic Substituents: The nature and position of substituents on aromatic rings attached to the oxazole core are paramount. In one study of 2,5-disubstituted-1,3,4-oxadiazoles, an o-phenol substitution at the 2-position of the ring resulted in superior in vivo anti-inflammatory activity compared to a p-phenol substitution.[14] This highlights the importance of positional isomerism.

  • Hydrazone Derivatives: A series of 1,3,4-oxadiazole derivatives were synthesized and tested for their ability to inhibit protein denaturation, an in vitro marker of inflammation. Compounds with electron-withdrawing groups like 4-chloro (3f) and 2,4-dichloro (3i) on the phenyl ring showed moderate anti-inflammatory activity compared to the standard drug, diclofenac sodium.[15]

Comparative Data: Anti-inflammatory Activity of Oxazole/Oxadiazole Analogs
Compound IDKey Structural FeatureAssay% Inhibition (at dose/conc)Reference
OSD o-phenol at C2 of oxadiazoleCarrageenan-induced paw edema60% (at 100 mg/kg)[14]
OPD p-phenol at C2 of oxadiazoleCarrageenan-induced paw edema32.5% (at 100 mg/kg)[14]
3f 4-Cl-phenyl hydrazoneProtein DenaturationModerate (vs. Diclofenac)[15]
3i 2,4-di-Cl-phenyl hydrazoneProtein DenaturationModerate (vs. Diclofenac)[15]

Experimental Protocols: A Practical Guide

To ensure scientific integrity and reproducibility, detailed methodologies are essential. Here, we provide validated, step-by-step protocols for the synthesis of a core intermediate and a primary biological screening assay.

Protocol 1: Synthesis of a Representative this compound Intermediate

This protocol describes the conversion of an ethyl oxazole-4-carboxylate to its corresponding carbohydrazide, a key building block for creating diverse analog libraries. The choice of an ester as the starting material is strategic, as it readily undergoes nucleophilic acyl substitution with hydrazine.

Objective: To synthesize an this compound from its corresponding ethyl ester.

Materials:

  • Ethyl oxazole-4-carboxylate (1 equivalent)

  • Hydrazine hydrate (N₂H₄·H₂O) (4-10 equivalents)

  • Ethanol (as solvent)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the ethyl oxazole-4-carboxylate (1 eq.) in ethanol. The volume should be sufficient to ensure complete dissolution upon gentle warming.

  • Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate (4-10 eq.).

    • Causality: A significant excess of hydrazine is used to drive the reaction to completion, maximizing the yield of the desired hydrazide and minimizing side reactions. Hydrazine acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the ester.

  • Reflux: Heat the reaction mixture to reflux (the boiling point of ethanol, approx. 78°C) and maintain this temperature for 6-8 hours.

    • Causality: Heating provides the necessary activation energy for the reaction. Refluxing ensures that the reaction can be maintained at a constant, elevated temperature without loss of solvent.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and then in an ice bath. The product, being a solid, will often precipitate out of the solution upon cooling.

    • Self-Validation: The formation of a precipitate upon cooling is a strong indicator that the product has formed and is less soluble in the cold solvent than the starting materials.

  • Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine and other soluble impurities.

  • Drying: Dry the purified solid product under vacuum to obtain the final this compound. The purity can be confirmed by melting point determination and spectroscopic methods (¹H-NMR, IR).[9]

Protocol 2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol outlines the resazurin microtiter assay, a common method to determine the MIC of compounds against bacterial strains like M. tuberculosis.[9]

Objective: To determine the lowest concentration of an oxazole analog that inhibits visible bacterial growth.

Materials:

  • Synthesized oxazole analogs

  • Bacterial strain (e.g., M. tuberculosis H37Ra)

  • Appropriate liquid culture medium (e.g., Middlebrook 7H9)

  • Sterile 96-well microtiter plates

  • Resazurin dye solution

  • Positive control (e.g., Isoniazid) and negative control (medium only) wells

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the culture medium directly in the 96-well plate to achieve a range of final concentrations.

  • Inoculum Preparation: Prepare a suspension of the test bacteria and adjust its turbidity to a McFarland standard (e.g., 0.5), which corresponds to a known cell density. Dilute this suspension in the culture medium.

  • Inoculation: Add the diluted bacterial suspension to each well containing the test compound, as well as to the positive and negative control wells. The final volume in each well should be uniform (e.g., 200 µL).

  • Incubation: Seal the plate and incubate under appropriate conditions (e.g., 37°C for several days for M. tuberculosis).

    • Trustworthiness: The inclusion of a known active drug (positive control) and a no-drug control (negative control) validates the assay. The positive control ensures the bacteria are susceptible, while the negative control confirms the medium is not contaminated and supports growth.

  • Addition of Indicator: After the incubation period, add a small volume of resazurin solution to each well and re-incubate for 24 hours.

  • Reading Results: Observe the color change. Resazurin (blue) is reduced by metabolically active (living) cells to resorufin (pink).

    • Interpretation: Wells that remain blue contain bacteria whose growth has been inhibited by the compound. Wells that turn pink indicate bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[9]

Visualizing Workflows and Relationships

Diagrams are indispensable for conceptualizing complex scientific information. The following are presented in Graphviz DOT language.

General SAR Summary for this compound Analogs

Caption: Key modification sites on the this compound scaffold and their general influence on activity.

Experimental Workflow: Synthesis of Analogs

Synthesis_Workflow start Ethyl Oxazole-4-Carboxylate step1 React with Hydrazine Hydrate in EtOH under Reflux start->step1 intermediate This compound (Key Intermediate) step1->intermediate step2 Condensation Reaction with various R-CHO (Aldehydes) intermediate->step2 product Final Oxazole-4-Carbohydrazone Analogs step2->product

Caption: A typical synthetic workflow for generating a library of oxazole-4-carbohydrazone analogs.

Logical Flow: Biological Screening Cascade

Screening_Cascade A Synthesized Compound Library B Primary Screening (e.g., MIC Assay @ single high conc.) A->B C Dose-Response Assay (Determine MIC / IC₅₀) B->C Active 'Hits' D Cytotoxicity Assay (e.g., against human cell lines) C->D E Secondary / Mechanistic Assays (e.g., Enzyme Inhibition, Target Engagement) D->E Selective Compounds F Lead Compound Identification E->F

Caption: A standard workflow for screening newly synthesized compounds to identify promising lead candidates.

Conclusion and Future Outlook

The this compound scaffold is a testament to the power of privileged structures in medicinal chemistry. The extensive research into its analogs has revealed clear, albeit complex, structure-activity relationships that guide the rational design of new therapeutic agents. The conversion of the carbohydrazide to various hydrazones is a particularly fruitful strategy, allowing for fine-tuning of steric and electronic properties to optimize potency and selectivity for antimicrobial, anticancer, and anti-inflammatory targets.

Future efforts will likely focus on integrating computational methods, such as molecular docking and in silico ADME/Tox prediction, earlier in the design phase.[6][8] This will help prioritize the synthesis of compounds with the highest probability of success. As our understanding of the biological targets deepens, the development of highly specific and potent oxazole-based drugs is not just a possibility, but an inevitability.

References

A Senior Application Scientist's Guide to In Silico ADMET Prediction for Oxazole-4-Carbohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the ADMET Minefield in Early-Stage Drug Discovery

In modern drug discovery, the mantra "fail early, fail cheap" has become a guiding principle. The journey from a promising hit compound to a marketable drug is fraught with challenges, with a significant number of candidates failing in late-stage clinical trials due to poor pharmacokinetic properties or unforeseen toxicity.[1] These late-stage failures are not only financially catastrophic but also represent a substantial loss of time and resources. To mitigate this risk, the assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties has been shifted to the earliest stages of the discovery pipeline.[2][3] In silico computational methods have emerged as indispensable tools in this paradigm, offering a rapid, cost-effective means to evaluate and prioritize compounds long before they are synthesized.[4][5]

The oxazole ring is a privileged five-membered heterocycle frequently incorporated into medicinal chemistry scaffolds due to its ability to engage in hydrogen bonding and its metabolic stability.[6] When combined with a carbohydrazide moiety, which is also a common pharmacophore, the resulting Oxazole-4-carbohydrazide derivatives present a unique chemical space with potential therapeutic activities, including antifungal and anticancer properties.[7][8][9] However, the specific arrangement of nitrogen and oxygen atoms in these structures necessitates a thorough evaluation of their ADMET profile. This guide provides a comparative overview of common in silico tools and a detailed workflow for predicting the ADMET properties of this chemical class, empowering researchers to make more informed decisions in their drug design efforts.

Part 1: A Comparative Analysis of Freely Accessible In Silico ADMET Prediction Tools

The landscape of in silico ADMET prediction is diverse, ranging from complex commercial software to user-friendly web servers. These tools primarily rely on Quantitative Structure-Activity Relationship (QSAR) models, machine learning algorithms, and expert systems built from vast datasets of experimental results.[10][11][12][13] For this guide, we will focus on several widely used and freely accessible web-based platforms. The rationale for using multiple tools is rooted in the principle of consensus modeling; if different algorithms trained on different datasets arrive at a similar prediction, confidence in that result is significantly increased.[14]

Table 1: Comparison of Popular Web-Based ADMET Prediction Servers

Tool/ServerPrimary URLKey Prediction CapabilitiesUnderlying MethodologyStrengthsLimitations
SwissADME --INVALID-LINK--Physicochemical properties, Lipinski's Rule of Five, solubility, pharmacokinetics (GI absorption, BBB permeation), drug-likeness, CYP inhibition.[15][16]Combination of predictive models including boiled-egg model, fragmental methods, and topological data.User-friendly interface, excellent data visualization (e.g., Boiled-Egg plot), provides medicinal chemistry "friendliness" assessment.Does not provide quantitative toxicity predictions (e.g., LD50) or specific metabolite identification.
pkCSM --INVALID-LINK--Comprehensive ADMET predictions including absorption (Caco-2, intestinal), distribution (VDss, BBB), metabolism (CYP substrate/inhibitor), excretion (Total Clearance), and toxicity (AMES, hERG, Hepatotoxicity, LD50).[15]Graph-based signatures and machine learning models.Broad range of endpoints, provides quantitative predictions for many parameters, simple input/output.Interface is less interactive than others; model applicability domain is not always clear.
admetSAR 2.0 --INVALID-LINK--ADMET profiling including BBB penetration, HIA, Caco-2 permeability, CYP inhibition, hERG inhibition, AMES toxicity, and carcinogenicity.[15]QSAR models built on a large, curated database of over 210,000 compounds.Provides probability maps highlighting which fragments contribute to the predicted activity, transparent about the training data.Predictions are primarily classification-based (e.g., Yes/No) rather than quantitative for some endpoints.
ProTox-II --INVALID-LINK--Focuses on toxicity prediction: LD50, hepatotoxicity, carcinogenicity, mutagenicity, and cytotoxicity. Also predicts organ toxicity (e.g., heart, kidney) and toxicological pathways.Machine learning models based on chemical similarity and fragment propensities.Excellent for detailed toxicity profiling, provides toxicity class predictions (GHS), highlights toxic fragments.[14]Limited pharmacokinetic predictions compared to other servers.
ADMETLab 2.0 --INVALID-LINK--Comprehensive and systematic evaluation of ADMET properties, including physicochemical properties, medicinal chemistry properties, absorption, distribution, metabolism, excretion and toxicity.[15]A hybrid model that combines graph neural networks and traditional molecular fingerprints.Provides a large number of ADMET endpoints, user-friendly interface.Some models may have a limited applicability domain.

Part 2: A Step-by-Step Experimental Workflow for In Silico ADMET Profiling

To illustrate the practical application of these tools, we will use a hypothetical molecule, N'-(4-chlorobenzylidene)-5-phenylthis compound, as our test compound.

Step 1: Obtain the Molecular Structure

The first step is to generate a machine-readable representation of the molecule. The most common format is the Simplified Molecular Input Line Entry System (SMILES).

  • Molecule: N'-(4-chlorobenzylidene)-5-phenylthis compound

  • SMILES String: Clc1ccc(C=NNC(=O)c2c(ocn2)c3ccccc3)cc1

This string can be easily generated using chemical drawing software like ChemDraw or free online tools.

Step 2: Initial Druglikeness and Physicochemical Analysis with SwissADME

The initial assessment of a compound's potential as an orally available drug often begins with evaluating its physicochemical properties against established guidelines like Lipinski's Rule of Five.[17][18][19] These rules correlate poor oral absorption and/or permeation with specific molecular properties.[20]

  • Protocol:

    • Navigate to the SwissADME web server.[15]

    • Paste the SMILES string into the input box.

    • Click "Run" and analyze the results.

  • Causality: We perform this step first because it provides a rapid, high-level filter. A compound that violates multiple Lipinski rules is less likely to be a successful oral drug, and significant medicinal chemistry efforts would be needed to rectify these issues.[18][21]

Step 3: Comprehensive ADMET Profiling with pkCSM and admetSAR

Next, we obtain a broader profile of the compound's pharmacokinetic and toxicological properties.

  • Protocol:

    • Navigate to the pkCSM and admetSAR 2.0 servers.

    • Input the SMILES string into each platform.

    • Execute the predictions and collate the output data for each ADMET parameter.

  • Causality: Using both pkCSM and admetSAR provides a more robust prediction. pkCSM offers quantitative estimates (e.g., a specific value for Caco-2 permeability), while admetSAR provides classification probabilities and structural alerts. Comparing the outputs allows for a more nuanced interpretation.

Step 4: In-Depth Toxicity Assessment with ProTox-II

Given the critical importance of safety, a dedicated toxicity prediction is warranted.

  • Protocol:

    • Navigate to the ProTox-II web server.

    • Submit the SMILES string for analysis.

    • Review the predicted LD50, toxicity class, and specific toxicological endpoints like hepatotoxicity and mutagenicity.

  • Causality: Unacceptable toxicity is a primary reason for drug candidate failure. ProTox-II's focus on toxicological endpoints, including prediction of toxicity targets and pathways, provides crucial information for early-stage hazard identification.[14]

Workflow Visualization

The following diagram illustrates the logical flow of the in silico ADMET prediction process.

ADMET_Workflow cluster_input Step 1: Molecule Input cluster_output Step 5: Data Interpretation Molecule This compound Derivative SMILES Generate SMILES String Molecule->SMILES SwissADME SwissADME (Physicochemical & Druglikeness) SMILES->SwissADME Initial Screen pkCSM pkCSM (Comprehensive ADMET) SMILES->pkCSM Broad Profile admetSAR admetSAR (ADMET & SAR) SMILES->admetSAR Confirmatory Profile ProTox ProTox-II (Toxicity Focus) SMILES->ProTox Safety Screen DataTable Consolidated ADMET Profile Table SwissADME->DataTable pkCSM->DataTable admetSAR->DataTable ProTox->DataTable Decision Prioritize / Deprioritize or Redesign Compound DataTable->Decision

Caption: A workflow for comprehensive in silico ADMET prediction.

Part 3: Interpreting the Data - A Comparative Case Study

Following the workflow for our hypothetical molecule, N'-(4-chlorobenzylidene)-5-phenylthis compound, we can summarize the predicted data in a structured table. This allows for easy comparison and a holistic assessment of the compound's potential.

Table 2: Predicted ADMET Profile for the Exemplar this compound Derivative

Parameter Category SwissADME pkCSM admetSAR 2.0 ProTox-II Interpretation & Causality
Molecular Weight Physicochemical341.76 g/mol ---Pass. Below the 500 Da threshold of Lipinski's rule, favoring good absorption.[18]
logP (Lipophilicity) Physicochemical3.88---Pass. Within the desirable range (<5), suggesting a good balance between solubility and membrane permeability.[21]
H-Bond Donors Physicochemical2---Pass. Less than 5, which is favorable for membrane permeation.
H-Bond Acceptors Physicochemical5---Pass. Less than 10, favorable for oral bioavailability.
Lipinski's Rule Druglikeness0 Violations---Excellent. High probability of being an orally active drug.
GI Absorption AbsorptionHigh93.5%High-Favorable. Strong consensus for good absorption from the gastrointestinal tract.
BBB Permeant DistributionNoNoNo-Favorable (for peripheral targets). The compound is unlikely to cross the blood-brain barrier, reducing the risk of CNS side effects.[22][23]
CYP2D6 Inhibitor MetabolismYesNoYes-Potential Liability. Conflicting results require caution. Inhibition of major CYP enzymes can lead to drug-drug interactions.[24]
CYP3A4 Inhibitor MetabolismYesNoYes-Potential Liability. Similar to CYP2D6, inhibition of this key metabolic enzyme is a significant concern.
hERG Inhibition Toxicity-Yes (I)Yes (I)-Significant Risk. Strong consensus that the compound may be a hERG I blocker, which is linked to cardiotoxicity (long QT syndrome).[25][26][27][28]
AMES Mutagenicity Toxicity-NoNoNoFavorable. The compound is predicted to be non-mutagenic.
Hepatotoxicity Toxicity-Yes-YesSignificant Risk. The compound is predicted to be toxic to the liver.
LD50 (rat, oral) Toxicity-2.58 mol/kg-300 mg/kg (Class 4)Moderate Acute Toxicity. The predicted LD50 places it in GHS toxicity category 4, requiring careful dose consideration.
Interpreting Metabolic and Toxicity Predictions

The prediction of potential interactions with Cytochrome P450 (CYP) enzymes is a critical component of ADMET analysis.[24] CYPs are the primary enzymes responsible for drug metabolism, and inhibition can lead to altered drug exposure and potential toxicity.[29] Our hypothetical compound shows conflicting results for CYP2D6 and CYP3A4 inhibition. This discrepancy underscores the importance of using multiple models. The "Yes" prediction from SwissADME and admetSAR should be treated as a serious flag, warranting experimental validation (e.g., an in vitro CYP inhibition assay).

The most alarming predictions for this compound are related to toxicity. The consensus prediction for hERG channel inhibition is a major red flag. Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias.[25][27][30] Similarly, the prediction of hepatotoxicity from two independent servers is a significant concern. At this stage, a medicinal chemist would likely deprioritize this specific compound and aim to design new analogues that mitigate these predicted risks, for example, by altering the substitution pattern on the phenyl rings to reduce lipophilicity or block potential sites of toxic metabolism.

Visualizing a Key Metabolic Pathway

Understanding the context of metabolism is crucial. The diagram below shows a simplified overview of the central role of CYP450 enzymes in Phase I drug metabolism within a liver cell (hepatocyte).

CYP450_Metabolism cluster_liver Hepatocyte (Liver Cell) cluster_excretion Excretion Pathway Drug_in Drug (Lipophilic) (e.g., Oxazole derivative) CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4) Drug_in->CYP450 Enters ER ER Endoplasmic Reticulum Metabolite Metabolite (More Polar) CYP450->Metabolite Phase I Oxidation (e.g., Hydroxylation) Excretion Phase II Conjugation & Excretion (Urine/Bile) Metabolite->Excretion Increased Water Solubility

Caption: Role of Cytochrome P450 in Phase I drug metabolism.

Conclusion and Future Outlook

In silico ADMET prediction is a powerful and indispensable component of modern drug discovery.[1][11] By employing a consensus approach using multiple web-based servers, researchers can build a comprehensive risk profile for novel chemical series like this compound derivatives. This process allows for the early identification of potential liabilities such as poor oral bioavailability, undesirable drug-drug interactions via CYP inhibition, cardiotoxicity via hERG blockade, or organ-specific toxicity.

The case study of our hypothetical molecule demonstrates how this workflow can guide decision-making, flagging the compound for significant toxicity risks that likely outweigh its potential benefits. This early insight enables chemists to focus their synthetic efforts on more promising analogues, intelligently designing molecules that retain therapeutic activity while minimizing ADMET liabilities.

It is imperative to remember that in silico tools are predictive, not definitive.[2] Their predictions are based on models trained on existing data and are subject to limitations in their applicability domain.[12] Therefore, all promising in silico results must be validated through subsequent in vitro and in vivo experimental assays. Nevertheless, by integrating these computational workflows, the drug discovery process becomes more efficient, data-driven, and ultimately, more likely to succeed in delivering safe and effective medicines.

References

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the strategic use of computational tools is paramount to accelerating the identification and optimization of novel therapeutic agents. Among the myriad of heterocyclic scaffolds employed in medicinal chemistry, the oxazole-4-carbohydrazide core and its bioisosteres, such as 1,3,4-oxadiazoles, represent a privileged structure. Their synthetic tractability and ability to engage in diverse non-covalent interactions have established them as versatile templates for designing potent enzyme inhibitors.

This guide provides a comparative analysis of the molecular docking performance of this compound and related inhibitors against several key enzymatic targets. By juxtaposing in-silico binding affinities with in-vitro experimental data, we aim to furnish researchers, scientists, and drug development professionals with a deeper understanding of the structure-activity relationships (SAR) that govern the inhibitory potential of this chemical class. Our narrative is grounded in established scientific principles, emphasizing the causality behind experimental choices and the necessity of self-validating protocols.

The Rationale: Why Comparative Docking?

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1][2] Its primary objective is to forecast the binding mode and affinity of a small molecule ligand within the active site of a target protein.[3] A comparative docking study extends this principle by systematically evaluating a series of structurally related compounds against the same target. This approach is invaluable for:

  • Elucidating Structure-Activity Relationships (SAR): By comparing the docking scores and binding interactions of various analogs, researchers can deduce how specific functional groups and substitutions influence binding affinity.

  • Prioritizing Compounds for Synthesis: Computational screening allows for the high-throughput evaluation of virtual libraries, enabling the selection of the most promising candidates for chemical synthesis and biological testing, thereby saving time and resources.[4]

  • Guiding Lead Optimization: Understanding how a ligand interacts with the active site at an atomic level provides a rational basis for designing modifications to improve potency and selectivity.

The trustworthiness of a docking study hinges on a robust and consistent methodology. The process, from target preparation to results analysis, must be meticulously executed to ensure the generated poses and scores are both reproducible and predictive of real-world biological activity.

Visualizing the Comparative Docking Workflow

The following diagram outlines the logical flow of a typical comparative docking study, integrating computational analysis with experimental validation.

cluster_in_silico In-Silico Analysis cluster_validation Experimental Validation A Target Protein Selection & Preparation (e.g., PDB download, optimization) C Molecular Docking Simulation (e.g., AutoDock, GOLD) A->C B Ligand Library Design (this compound derivatives) B->C D Scoring & Ranking (Binding Energy, Glide Score) C->D E Binding Mode Analysis (H-bonds, hydrophobic interactions) D->E F Synthesis of Prioritized Compounds E->F Prioritize Candidates I SAR & Lead Optimization E->I G In-Vitro Bioassay (e.g., Enzyme Inhibition Assay) F->G H Determination of IC50/Ki values G->H H->E H->I

Caption: Workflow for a comparative molecular docking study.

Case Study 1: Inhibition of Carbonic Anhydrase II

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. The isoform CA-II is implicated in various pathologies, including glaucoma and certain cancers, making it a well-established drug target.[5] Several studies have explored 1,3,4-oxadiazole derivatives, which are structurally related to oxazoles, as potent CA-II inhibitors.[5][6]

A comparative analysis of a series of 3-phenyl-β-alanine 1,3,4-oxadiazole hybrids reveals a clear SAR.[5] The docking results indicate that these compounds fit snugly at the entrance of the CA-II active site, primarily interacting with key residues like Gln92, Thr199, and Thr200.[5]

Compound IDSubstituent (R) on Phenyl RingDocking Score (kcal/mol)Experimental IC50 (µM)[5]
4a 4-F-8.5112.1
4b 4-Cl-8.7619.1
4c 4-Br-8.8913.8
4h 2-Cl, 4-Cl-9.1820.7
4d 4-NO2-8.54> 100
Acetazolamide (Standard)-7.2525.0

Data synthesized from a study on 3-phenyl-β-alanine-based oxadiazole analogues.[5]

The data shows a strong correlation between the docking scores and the experimentally determined IC50 values. Halogen substitutions at the para-position of the phenyl ring (compounds 4a, 4b, 4c) confer potent inhibitory activity. The di-chloro substituted compound (4h) also demonstrates significant potency. Interestingly, the nitro-substituted derivative (4d) showed poor activity, despite a reasonable docking score, highlighting that scoring functions do not always perfectly predict biological activity and experimental validation is crucial.[5]

Case Study 2: Tyrosinase Inhibition for Dermatological Applications

Tyrosinase is a key copper-containing enzyme in melanin biosynthesis. Its inhibition is a major strategy for treating hyperpigmentation disorders and is of great interest in the cosmetics industry.[7][8] Kojic acid is a widely used benchmark inhibitor, but the search for more potent and safer alternatives is ongoing.[8][9] Phenolic compounds featuring a 2-phenylbenzo[d]oxazole scaffold have emerged as promising candidates.[10]

In a comparative study, a series of these oxazole derivatives were synthesized and evaluated. The presence and position of hydroxyl groups on the 2-phenyl ring were found to be critical for activity.[10]

Compound IDSubstitution on 2-Phenyl RingDocking Binding Energy (kcal/mol)Experimental IC50 (µM)[10]
1 4-hydroxyphenyl-6.9145.7
3 2,4-dihydroxyphenyl-7.80.51
5 3,4-dihydroxyphenyl-7.1144.1
8 2,4-dihydroxyphenyl (on 6-chloro scaffold)-8.10.89
13 2,4-dihydroxyphenyl (on 5-methyl scaffold)-7.90.68
Kojic Acid (Standard)-5.616.7

Data synthesized from a study on 2-phenylbenzo[d]oxazole derivatives.[10]

The results are striking. The presence of a resorcinol (2,4-dihydroxy) moiety on the phenyl ring (compounds 3, 8, and 13) dramatically increases the inhibitory potency by several orders of magnitude compared to the standard, Kojic acid.[10] Docking simulations revealed that these potent inhibitors bind effectively to the tyrosinase active site. Specifically, the 2,4-dihydroxy groups are crucial for chelating the copper ions in the active site and forming key hydrogen bonds with surrounding amino acid residues, explaining their superior activity.[10][11]

Experimental Protocols

To ensure scientific integrity, the computational and biological evaluations must follow validated protocols.

Protocol 1: General Molecular Docking Workflow

This protocol describes a typical workflow using widely accepted software like AutoDock.[12]

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

    • Remove water molecules, co-factors, and existing ligands from the PDB file.

    • Add polar hydrogens and assign Kollman charges to the protein atoms.

    • Define the binding site by creating a grid box that encompasses the active site residues. The grid parameters are crucial and should be kept constant for all comparative simulations.

  • Ligand Preparation:

    • Draw the 2D structures of the this compound inhibitors and convert them to 3D structures.

    • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges and define the rotatable bonds.

  • Docking Simulation:

    • Execute the docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) to search for the best ligand poses within the defined grid box.[3]

    • Generate a set number of docking poses (e.g., 10-100) for each ligand.

  • Results Analysis:

    • Cluster the resulting poses based on root-mean-square deviation (RMSD).

    • Select the pose with the lowest binding energy from the most populated cluster as the most probable binding mode.

    • Visualize the ligand-protein interactions (e.g., hydrogen bonds, hydrophobic contacts) using software like PyMOL or Discovery Studio.

    • Tabulate the binding energies for all compounds for comparative analysis.

Protocol 2: In-Vitro Mushroom Tyrosinase Inhibition Assay

This bioassay is a standard method to validate the in-silico predictions for tyrosinase inhibitors.[8]

  • Reagent Preparation:

    • Prepare a phosphate buffer solution (e.g., 50 mM, pH 6.8).

    • Prepare a stock solution of mushroom tyrosinase in the phosphate buffer.

    • Prepare a stock solution of the substrate, L-DOPA, in the phosphate buffer.

    • Prepare stock solutions of the test inhibitors (oxazole derivatives) and the standard (Kojic acid) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add phosphate buffer, the tyrosinase enzyme solution, and various concentrations of the test inhibitor or standard.

    • Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for 10 minutes.

    • Initiate the enzymatic reaction by adding the L-DOPA substrate to each well.

    • Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of enzyme inhibition for each inhibitor concentration compared to a control well (containing no inhibitor).

    • Plot the percentage inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) from the resulting dose-response curve.

Visualizing a Relevant Biological Pathway

The following diagram illustrates a simplified pathway involving STAT3, a target for which oxadiazole derivatives have shown inhibitory potential.[13]

Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT3_inactive STAT3 JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer dimerizes Nucleus Nucleus Dimer->Nucleus translocates to Transcription Gene Transcription (Proliferation, Angiogenesis) Nucleus->Transcription initiates Inhibitor Oxadiazole Inhibitor Inhibitor->Dimer blocks dimerization

Caption: Inhibition of the STAT3 signaling pathway.

Conclusion and Future Directions

This guide demonstrates the power of comparative molecular docking as a predictive tool in drug discovery. The analysis of oxazole-based inhibitors against targets like carbonic anhydrase and tyrosinase clearly shows that in-silico methods, when coupled with experimental validation, can effectively elucidate structure-activity relationships and guide the design of more potent compounds. The modular nature and favorable physicochemical properties of the this compound scaffold confirm its status as a highly valuable starting point for inhibitor design.

Future efforts should focus on synthesizing novel derivatives based on the insights gained from these comparative studies. Expanding the range of targets to include other enzyme classes, such as kinases and proteases, will further unlock the therapeutic potential of this versatile heterocyclic core. Ultimately, the integration of computational and experimental approaches will continue to be the cornerstone of efficient and rational drug design.

References

A Researcher's Guide to Assessing the Selectivity of Oxazole-4-Carbohydrazide-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of potent enzyme inhibitors is paralleled by the critical need for selectivity. An ideal inhibitor should exhibit high affinity for its intended target while displaying minimal interaction with other enzymes, particularly those within the same family or in crucial off-target pathways. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to systematically assess the selectivity of a promising class of compounds: Oxazole-4-carbohydrazide-based enzyme inhibitors. By integrating established biochemical assays with insightful structure-activity relationship (SAR) analysis, this document serves as a practical manual for generating a robust selectivity profile, a cornerstone of any successful drug development program.

The this compound scaffold is a versatile heterocyclic structure that has garnered significant attention in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets.[1][2] This versatility, however, necessitates a thorough evaluation of selectivity to mitigate potential off-target effects and associated toxicities.

The Imperative of Selectivity Profiling

A high degree of selectivity is a hallmark of a promising drug candidate. It minimizes the risk of adverse drug reactions, enhances the therapeutic window, and provides a clearer understanding of the compound's mechanism of action. The process of selectivity profiling involves a tiered approach, beginning with primary assays against the target of interest and progressively expanding to include a broader panel of related and unrelated enzymes.

Foundational Experimental Workflows for Assessing Selectivity

A systematic assessment of inhibitor selectivity follows a logical progression from initial hit identification to comprehensive profiling. The following sections detail the key experimental stages and the rationale behind them.

Step 1: Primary Assay and Potency Determination (IC50)

The initial step is to quantify the inhibitory potency of the this compound derivative against its primary enzyme target. This is typically achieved by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

A Generic Protocol for Determining IC50 of an Enzyme Inhibitor:

  • Preparation of Reagents:

    • Prepare a stock solution of the purified target enzyme in a suitable buffer that ensures its stability and activity.

    • Prepare a stock solution of the specific substrate for the enzyme.

    • Prepare a stock solution of the this compound-based inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare the assay buffer, including any necessary cofactors (e.g., Mg²⁺, ATP, NADH).[3]

  • Serial Dilution of the Inhibitor:

    • Perform serial dilutions of the inhibitor stock solution to create a range of concentrations to be tested. A 10-point concentration-response curve is standard.[4]

  • Enzyme-Inhibitor Pre-incubation:

    • In the wells of a microplate, add the assay buffer, the enzyme solution, and the various concentrations of the inhibitor.

    • Incubate this mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.[4]

  • Initiation of the Enzymatic Reaction:

    • Start the reaction by adding the substrate to each well.

  • Monitoring the Reaction:

    • Measure the rate of the enzymatic reaction over time using a suitable detection method. This could be a change in absorbance, fluorescence, or luminescence, depending on the assay format.[4][5] A spectrophotometer or microplate reader is commonly used for this purpose.[3]

  • Data Analysis:

    • Plot the enzyme activity (or percentage of inhibition) against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Diagram of the Inhibitor Selectivity Assessment Workflow:

G cluster_0 Initial Screening & Potency cluster_1 Selectivity Profiling cluster_2 Mechanism of Action & In-Cell Validation A Primary Assay vs. Target Enzyme B Determine IC50 Value A->B C Screen against Related Enzymes (e.g., Isoforms, Family Members) B->C Hit Compound D Screen against a Broad Panel of Unrelated Enzymes B->D High Potency & Selectivity E Determine IC50/Ki for Off-Targets C->E D->E F Kinetic Studies (e.g., Competitive, Non-competitive) E->F G Cell-Based Assays F->G

Caption: A typical workflow for assessing enzyme inhibitor selectivity.

Step 2: Secondary Assays and Selectivity Panel Screening

Once a compound shows promising potency against the primary target, the next critical step is to evaluate its selectivity. This involves testing the inhibitor against a panel of other enzymes.

  • Related Enzymes: This panel should include enzymes that are structurally similar to the primary target, such as other members of the same enzyme family or different isoforms. For instance, if the target is a specific protein kinase, the inhibitor should be tested against a panel of other kinases.[4] Kinases often share a highly conserved ATP-binding pocket, making the achievement of selectivity a significant challenge.[4]

  • Unrelated Enzymes: A broader panel of unrelated enzymes from different classes (e.g., proteases, phosphatases, oxidoreductases) should also be used to identify any unexpected off-target interactions. This is crucial for predicting potential side effects.

The same IC50 determination protocol as described above can be used for each enzyme in the panel. The ratio of the IC50 for an off-target enzyme to the IC50 for the primary target is known as the selectivity index . A higher selectivity index indicates greater selectivity.

Comparative Data for Oxazole-Based Inhibitors Across Different Enzyme Classes

Case Study 1: 1,3,4-Oxadiazole-2-carbohydrazide Derivatives as Hydrolase Inhibitors

A study on 1,3,4-oxadiazole derivatives investigated their inhibitory potential against key enzymes associated with diabetes and Alzheimer's disease, namely α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[6]

Compoundα-Glucosidase IC50 (µM)α-Amylase IC50 (µM)AChE IC50 (µM)BChE IC50 (µM)
3f 18.52 ± 0.0920.25 ± 1.05> 50> 50
Acarbose (Standard) 12.29 ± 0.2615.98 ± 0.14N/AN/A
Donepezil (Standard) N/AN/A2.01 ± 0.123.12 ± 0.06

Data synthesized from a study on 1,3,4-oxadiazole-2-thiol derivatives.[6]

This table demonstrates that while compound 3f shows potent inhibition of α-glucosidase and α-amylase, it is significantly less active against the cholinesterases, indicating a degree of selectivity for the glycosidases.

Case Study 2: Isoxazole Derivatives as Carbonic Anhydrase Inhibitors

In a separate study, a series of isoxazole derivatives were evaluated for their inhibitory activity against carbonic anhydrase (CA), a metalloenzyme.[7]

CompoundCarbonic Anhydrase IC50 (µM)
AC2 112.3 ± 1.6
AC3 228.4 ± 2.3
Acetazolamide (Standard) 18.6 ± 0.5

Data from a study on isoxazole derivatives.[7]

To establish the selectivity of these compounds, they would need to be tested against a panel of different CA isoforms (e.g., CA I, II, IX, XII) and other unrelated metalloenzymes.[8]

Case Study 3: Thiazole Carboxamides as Protein Kinase Inhibitors

Research on thiazole carboxamides, which share a similar five-membered heterocyclic core, identified potent inhibitors of Akt kinases.[9]

CompoundAkt1 IC50 (nM)Akt2 IC50 (nM)Akt3 IC50 (nM)
5m 2519624

Data from a study on 2-substituted thiazole carboxamides.[9]

This data illustrates isoform selectivity, where compound 5m is significantly more potent against Akt1 and Akt3 than Akt2. A comprehensive selectivity profile would involve testing this compound against a broad panel of other protein kinases.

Advanced Selectivity Assessment: Beyond IC50

While IC50 values provide a valuable snapshot of potency, a more in-depth understanding of inhibitor selectivity can be gained through additional studies.

Mechanism of Action (MoA) Studies

Determining the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) through kinetic studies can provide insights into how the inhibitor interacts with the enzyme and its substrate.[10] This is crucial as a competitive inhibitor's efficacy can be overcome by high substrate concentrations, which may occur in a cellular environment.

Diagram illustrating a decision tree for selectivity profiling:

G A Potent Hit from Primary Screen (IC50 < 1µM) B Screen against Related Enzymes (e.g., Isoforms) A->B C Selectivity Index > 100-fold? B->C D Broad Panel Screen (e.g., 50+ unrelated enzymes) C->D Yes G SAR Optimization to Improve Selectivity C->G No E No Significant Off-Target Hits? D->E F Proceed to Cell-Based Assays & In Vivo Studies E->F Yes E->G No G->B H Deprioritize or Redesign G->H

Caption: A decision tree for advancing a hit compound based on its selectivity profile.

In-Cell and In-Vivo Assays

Biochemical assays using purified enzymes provide a controlled environment for assessing selectivity. However, it is essential to validate these findings in a more physiologically relevant context.

  • Cell-Based Assays: These assays measure the effect of the inhibitor on a specific cellular pathway or phenotype. They can confirm that the inhibitor is cell-permeable and engages with its target in a cellular environment.[10]

  • In-Vivo Models: Ultimately, assessing the inhibitor's efficacy and potential side effects in animal models provides the most comprehensive evaluation of its selectivity and therapeutic potential.[11][12]

Conclusion

The assessment of selectivity is a non-negotiable aspect of developing safe and effective enzyme inhibitors. For researchers working with this compound-based compounds, a multi-pronged approach that combines robust biochemical assays, comprehensive panel screening, and insightful mechanism of action studies is paramount. By systematically generating and interpreting selectivity data, the scientific community can confidently identify and advance inhibitor candidates with the highest potential for therapeutic success. This guide provides a foundational framework for these critical investigations, empowering researchers to make data-driven decisions in the complex yet rewarding journey of drug discovery.

References

comparing the efficacy of different catalysts for Oxazole-4-carbohydrazide synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Catalytic Syntheses of Oxazole-4-Carbohydrazide Precursors

The oxazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and pharmacologically active compounds.[1][2] Among its derivatives, this compound serves as a critical building block for the synthesis of more complex molecules with potential therapeutic applications. The efficient construction of this heterocyclic system is therefore of paramount importance to researchers in drug discovery and development.

This guide provides an in-depth comparison of different catalytic and classical strategies for the synthesis of key precursors to this compound, primarily focusing on ethyl oxazole-4-carboxylate. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols to enable researchers to make informed decisions for their synthetic campaigns. The comparison will center on a regioselective rhodium-catalyzed approach and the widely utilized Van Leusen oxazole synthesis, offering a contrast between a sophisticated organometallic method and a robust, classical approach.

Comparative Analysis of Synthetic Strategies

The synthesis of the target precursor, ethyl oxazole-4-carboxylate, can be approached through several catalytic routes. Here, we compare the efficacy of rhodium-catalyzed carbene chemistry with the base-mediated Van Leusen reaction.

Rhodium-Catalyzed Synthesis from α-Diazo-β-ketoesters

Rhodium(II) complexes are powerful catalysts for the decomposition of diazocarbonyl compounds, generating rhodium carbenes that can undergo a variety of transformations.[3][4] In the context of oxazole synthesis, the reaction of an α-diazo-β-ketoester with a carboxamide provides a direct route to substituted oxazole carboxylates. A remarkable feature of this methodology is the catalyst-controlled regioselectivity, allowing access to either oxazole-4-carboxylates or oxazole-5-carboxylates by simply changing the rhodium catalyst's ligand sphere.[5][6]

Mechanism Insight: The reaction is initiated by the formation of a rhodium carbene from the diazo compound. When dirhodium tetraacetate [Rh₂(OAc)₄] is used as the catalyst, the carbene preferentially undergoes N-H insertion with the amide.[3][4] The resulting intermediate then undergoes cyclodehydration to furnish the 2-aryl-oxazole-4-carboxylate. In contrast, employing a more electrophilic catalyst like dirhodium tetrakis(heptafluorobutyramide) [Rh₂(hfba)₄] favors a [3+2] cycloaddition pathway, leading to the isomeric oxazole-5-carboxylate.[3][5] For the purpose of synthesizing our target precursor, [Rh₂(OAc)₄] is the catalyst of choice.

Causality of Catalyst Choice: The acetate ligands in [Rh₂(OAc)₄] create a less electrophilic rhodium center compared to the electron-withdrawing heptafluorobutyramide ligands in [Rh₂(hfba)₄]. This subtle electronic difference dictates the reaction pathway. The less electrophilic carbene formed with [Rh₂(OAc)₄] is more prone to the nucleophilic attack of the amide nitrogen (N-H insertion), while the more electrophilic carbene from [Rh₂(hfba)₄] favors a concerted or stepwise cycloaddition with the amide's carbonyl group.

The Van Leusen Oxazole Synthesis

The Van Leusen reaction is a classic and highly reliable method for constructing the oxazole ring from an aldehyde and tosylmethylisocyanide (TosMIC).[1][7][8][9] This reaction is typically base-mediated, with potassium carbonate being a common choice. While not strictly a catalytic cycle in the metallic sense, the base acts as a promoter for the key cycloaddition steps. The Van Leusen reaction is prized for its operational simplicity and the ready availability of starting materials.[10]

Mechanism Insight: The reaction begins with the deprotonation of TosMIC by a base (e.g., K₂CO₃).[7][9] The resulting anion then acts as a nucleophile, attacking the aldehyde carbonyl. The subsequent steps involve an intramolecular 5-endo-dig cyclization to form an oxazoline intermediate, followed by the elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring.[1][9] To obtain the desired oxazole-4-carboxylate, one would start with a glyoxylate derivative as the aldehyde component.

Quantitative Data Comparison

The following table summarizes typical experimental parameters and outcomes for the synthesis of an oxazole-4-carboxylate precursor via the compared methods.

ParameterRhodium-Catalyzed (Rh₂(OAc)₄)Van Leusen Reaction
Key Reactants Ethyl 2-diazo-3-oxobutanoate, BenzamideEthyl glyoxylate, TosMIC
Catalyst/Promoter Dirhodium tetraacetate (1 mol%)Potassium carbonate (K₂CO₃)
Solvent Dichloromethane (DCM)Methanol (MeOH) or THF
Temperature Reflux (approx. 40 °C)Room Temperature to Reflux
Reaction Time 2-6 hours8-24 hours
Typical Yield 75-90%60-85%
Key Advantages High efficiency, mild conditions, high yieldOperational simplicity, readily available reagents
Key Limitations Requires synthesis of diazo compoundLonger reaction times, potential side reactions

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Synthesis of Ethyl 2-phenyl-oxazole-4-carboxylate

This protocol is adapted from the general procedures described by Moody et al. for rhodium carbene routes to oxazoles.[3][4]

  • Reaction Setup: To a solution of benzamide (1.2 mmol) in dry dichloromethane (10 mL) in a round-bottom flask equipped with a reflux condenser is added dirhodium tetraacetate (0.01 mmol).

  • Addition of Diazo Compound: A solution of ethyl 2-diazo-3-oxobutanoate (1.0 mmol) in dry dichloromethane (5 mL) is added dropwise to the stirred reaction mixture at room temperature.

  • Reaction: The mixture is heated to reflux (approx. 40 °C) and stirred for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • Purification: The crude residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure ethyl 2-phenyl-oxazole-4-carboxylate.

Protocol 2: Van Leusen Synthesis of Ethyl Oxazole-4-carboxylate

This protocol is a representative procedure based on the principles of the Van Leusen oxazole synthesis.[1][10]

  • Reaction Setup: In a round-bottom flask, tosylmethylisocyanide (TosMIC, 1.0 mmol) and ethyl glyoxylate (1.1 mmol, typically as a 50% solution in toluene) are dissolved in methanol (15 mL).

  • Base Addition: Anhydrous potassium carbonate (1.5 mmol) is added to the solution portion-wise with stirring.

  • Reaction: The reaction mixture is stirred at room temperature for 12-18 hours. The progress of the reaction is monitored by TLC.

  • Workup: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is partitioned between water (20 mL) and ethyl acetate (20 mL). The aqueous layer is extracted with ethyl acetate (2 x 10 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield ethyl oxazole-4-carboxylate.

Protocol 3: Conversion to this compound

This final step is a standard procedure for converting an ester to a hydrazide.

  • Reaction Setup: Ethyl oxazole-4-carboxylate (1.0 mmol) is dissolved in ethanol (10 mL) in a round-bottom flask.

  • Hydrazine Addition: Hydrazine hydrate (5.0 mmol) is added to the solution.

  • Reaction: The mixture is heated to reflux for 4-6 hours. The formation of a precipitate often indicates product formation.

  • Workup: The reaction mixture is cooled to room temperature, and the precipitate is collected by filtration.

  • Purification: The collected solid is washed with cold ethanol and dried under vacuum to yield the desired this compound.

Visualizing the Workflows

The following diagrams illustrate the synthetic pathways described.

G cluster_rhodium Rhodium-Catalyzed Route cluster_vanleusen Van Leusen Synthesis cluster_final Final Conversion Diazo Ethyl 2-diazo-3-oxobutanoate Intermediate N-H Insertion Product Diazo->Intermediate + Amide Amide Benzamide Rh_Cat Rh₂(OAc)₄ Rh_Cat->Intermediate Catalyst Product_Rh Ethyl 2-phenyl-oxazole-4-carboxylate Intermediate->Product_Rh Cyclodehydration Precursor Ethyl Oxazole-4-carboxylate Aldehyde Ethyl Glyoxylate Oxazoline Oxazoline Intermediate Aldehyde->Oxazoline + TosMIC TosMIC TosMIC Base K₂CO₃ Base->Oxazoline Base Product_VL Ethyl Oxazole-4-carboxylate Oxazoline->Product_VL Elimination of TosH Final_Product This compound Precursor->Final_Product + Hydrazine Hydrazine Hydrazine Hydrate

Caption: Overall workflow for the synthesis of this compound.

G Rh_Carbene Rh(II) Carbene NH_Insertion N-H Insertion Adduct Rh_Carbene->NH_Insertion N-H Insertion Amide R-CONH₂ Amide->NH_Insertion Oxazole4 Oxazole-4-carboxylate NH_Insertion->Oxazole4 - H₂O

Caption: Simplified mechanism of the Rh₂(OAc)₄-catalyzed pathway.

Conclusion

Both the rhodium-catalyzed and the Van Leusen synthesis routes offer effective means to produce oxazole-4-carboxylate precursors. The choice of method will depend on the specific needs of the researcher. The rhodium-catalyzed approach offers higher efficiency and milder conditions but requires access to a specialized catalyst and the preparation of a diazo compound. The Van Leusen reaction, while potentially lower-yielding and slower, is operationally simple and uses readily available, less hazardous reagents. For laboratories focused on rapid analog synthesis and high-throughput chemistry, the rhodium-catalyzed method may be preferable. Conversely, for larger-scale synthesis or in labs where simplicity and cost are primary drivers, the Van Leusen reaction remains a highly valuable tool. Ultimately, both pathways reliably lead to the versatile oxazole-4-carboxylate intermediate, which can be readily converted to the target this compound.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Oxazole-4-carbohydrazide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential procedural and safety information for the proper disposal of oxazole-4-carbohydrazide (CAS No. 885274-12-4). As a specialized heterocyclic compound frequently utilized in medicinal chemistry and drug development, its handling and disposal demand a rigorous, science-first approach. This document moves beyond mere compliance, offering a framework grounded in chemical principles to ensure the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are designed to integrate seamlessly with an organization's overarching Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[1][2]

Foundational Knowledge: Hazard Profile & Regulatory Context

A robust disposal plan begins with a complete understanding of the substance's intrinsic hazards and the regulations that govern its waste stream.

GHS Hazard Profile

This compound is classified as a hazardous substance.[3] Its primary risks are associated with acute toxicity and irritation. Understanding these hazards is the causal basis for the stringent handling and PPE requirements that follow.

Hazard ClassGHS CodeHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332Harmful if swallowed, in contact with skin or if inhaled.[3]
Skin Corrosion/IrritationH315Causes skin irritation.[3]
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.[3]
The Chemistry of Concern: The Hydrazide Functional Group

The hydrazide moiety (-CONHNH₂) is the compound's most reactive center. Hydrazides are well-known for their nucleophilic nature and reactivity towards carbonyls (aldehydes and ketones) to form hydrazones.[4][5][6] This reactivity is the scientific rationale for mandating strict waste segregation. Inadvertent mixing with carbonyl-containing solvents or other reactive waste could initiate an uncontrolled reaction, potentially leading to heat generation, pressure buildup, or the formation of new, uncharacterized hazardous compounds. Furthermore, under certain oxidative conditions, hydrazide derivatives can be precursors to highly reactive carbon-centered radicals.[7]

Regulatory Imperative

In the United States, the disposal of chemical waste like this compound is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8] Your institution's Environmental Health & Safety (EHS) office is responsible for translating these federal and state regulations into actionable protocols. All laboratory waste must be managed from "cradle-to-grave," meaning the generating researcher is responsible for ensuring the waste is properly identified, managed, and treated prior to its final disposal.[9]

Operational Protocol: From Benchtop to Final Disposal

This section provides a step-by-step methodology for the safe handling and disposal of this compound waste.

Personal Protective Equipment (PPE) - The First Line of Defense

Given the compound's hazard profile, the following PPE is mandatory when handling either the pure substance or its waste:

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's eye and face protection standard (29 CFR 1910.133).

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of as contaminated waste after handling.

  • Skin/Body Protection: A standard laboratory coat is required. For tasks with a higher risk of spillage, a chemically resistant apron should be worn.

  • Respiratory Protection: All handling of the solid material or solutions should occur within a certified chemical fume hood to minimize inhalation risk.[10]

Step-by-Step Disposal Workflow

This protocol ensures that waste is handled in a manner that is safe, compliant, and scientifically sound.

Step 1: Waste Characterization & Segregation

  • Identify the Waste Stream: Determine if the waste is unused pure this compound, a dilute solution, or contaminated materials (e.g., gloves, weighing paper, spill cleanup debris).

  • Segregate at the Source: This is the most critical step. Maintain a dedicated, closed waste container specifically for this compound and related contaminated materials.

    • DO NOT mix with strong oxidizing agents.

    • DO NOT mix with waste solvents containing aldehydes or ketones.[4]

    • DO NOT mix with acidic or basic waste streams without first consulting your EHS office.

Step 2: Container Selection and Labeling

  • Container: Use a robust, leak-proof container with a secure screw-top lid that is chemically compatible with the waste.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started.

    • The name of the principal investigator or research group.

Step 3: Accumulation and Storage

  • Keep the hazardous waste container sealed at all times, except when adding waste.

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the direct control of the laboratory personnel, clearly marked, and situated away from drains or sources of ignition.[11]

Step 4: Arranging for Professional Disposal

  • Once the container is full or the project is complete, contact your institution's EHS department to arrange for a waste pickup.

  • Never attempt to dispose of this compound down the drain or in the regular trash.[12] This is a direct violation of environmental regulations and poses a significant risk.

  • EHS professionals will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF) for final disposition, typically via high-temperature incineration.[13]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing this compound waste from the point of generation.

G cluster_0 Waste Characterization cluster_1 Containment & Labeling cluster_2 Storage & Disposal start Waste Generation (this compound) pure_solid Pure Solid or Concentrated Residue start->pure_solid solution Aqueous/Organic Solution start->solution contaminated Contaminated Materials (PPE, Glassware, etc.) start->contaminated container Place in Designated Hazardous Waste Container pure_solid->container solution->container contaminated->container labeling Label with Chemical Name, Hazards, and Date container->labeling storage Store in Secondary Containment in Satellite Accumulation Area labeling->storage ehs Contact EHS for Waste Pickup storage->ehs end Documented Disposal by Licensed TSDF ehs->end

References

Navigating the Safe Handling of Oxazole-4-carbohydrazide: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical compounds is paramount to both personal safety and experimental integrity. Oxazole-4-carbohydrazide, a heterocyclic compound with potential applications in medicinal chemistry, requires a comprehensive understanding of its hazard profile to establish robust safety protocols. This guide provides essential, in-depth information on the personal protective equipment (PPE) necessary for handling this compound, ensuring a secure laboratory environment.

Understanding the Risks: Hazard Identification

This compound is classified with several hazard statements that underscore the necessity for stringent safety measures. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is considered:

  • Harmful if swallowed, in contact with skin, or if inhaled.[1]

  • A cause of skin irritation.[1]

  • A cause of serious eye irritation.[1]

  • Potentially a cause of respiratory irritation.[1][2]

These hazards are typical for carbohydrazide derivatives, which are known to be irritants and can be toxic.[3][4][5] The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, the selection of appropriate PPE must focus on creating effective barriers against these routes.

Core Principles of Protection: A Multi-layered Approach

A risk-based approach is crucial when selecting PPE for handling this compound. The level of protection should be commensurate with the scale of the operation and the potential for exposure.

Engineering and Administrative Controls: The First Line of Defense

Before relying solely on PPE, it is imperative to implement engineering and administrative controls.

  • Engineering Controls: All work with this compound powder should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6] The fume hood provides a physical barrier and ventilation to capture and remove airborne particles.

  • Administrative Controls: Access to areas where this compound is handled should be restricted to trained personnel. Clear standard operating procedures (SOPs) for handling, storage, and waste disposal must be established and strictly followed.

Personal Protective Equipment (PPE): Your Last Line of Defense

The following table outlines the recommended PPE for various laboratory operations involving this compound.

Operation Eye and Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical splash goggles and a face shieldChemical-resistant gloves (Nitrile or Neoprene recommended)Fully buttoned lab coatNIOSH-approved respirator with a particulate filter (N95 or higher)
Conducting reactions and transfers Chemical splash gogglesChemical-resistant gloves (Nitrile or Neoprene recommended)Fully buttoned lab coatWork in a certified chemical fume hood. Respirator may be required based on risk assessment.
Cleaning spills Chemical splash goggles and a face shieldHeavy-duty, chemical-resistant glovesChemical-resistant apron or coveralls over a lab coatNIOSH-approved respirator with a particulate filter (N95 or higher)
Detailed PPE Specifications and Procedures

Eye and Face Protection:

  • Rationale: To prevent contact with airborne particles or splashes that can cause serious eye irritation.[1][2]

  • Procedure:

    • Select well-fitting chemical splash goggles that provide a complete seal around the eyes.

    • For operations with a higher risk of splashing, such as transferring solutions or cleaning spills, a face shield should be worn in addition to goggles.[6]

    • Ensure eye protection is properly cleaned and stored after each use.

Hand Protection:

  • Rationale: To prevent skin contact, which can cause irritation and potential systemic toxicity.[1]

  • Procedure:

    • Use chemical-resistant gloves, such as nitrile or neoprene.[6] Always inspect gloves for any signs of damage before use.

    • When working with larger quantities or for prolonged periods, consider double-gloving.

    • Remove gloves using the proper technique to avoid contaminating your hands.

    • Wash hands thoroughly with soap and water after removing gloves.

Body Protection:

  • Rationale: To protect the skin from accidental spills and contamination.

  • Procedure:

    • A clean, fully buttoned lab coat should be worn at all times in the laboratory.

    • For tasks with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn over the lab coat.[6]

    • Lab coats should be laundered regularly and separately from personal clothing.

Respiratory Protection:

  • Rationale: To prevent the inhalation of harmful dust particles, especially when handling the solid compound.[1]

  • Procedure:

    • All handling of this compound powder must be performed in a certified chemical fume hood.

    • If a fume hood is not available or if there is a risk of generating significant dust, a NIOSH-approved respirator with a particulate filter (N95 or higher) is mandatory.

    • Users of respirators must be properly fit-tested and trained in their use and maintenance.

Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with this compound.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Final Check Start Start: Handling this compound AssessOperation Assess Operation: - Weighing/Solution Prep? - Reaction/Transfer? - Spill Cleanup? Start->AssessOperation Weighing Weighing/Solution Prep: - Goggles & Face Shield - Nitrile/Neoprene Gloves - Lab Coat - N95 Respirator AssessOperation->Weighing Weighing Reaction Reaction/Transfer (in Fume Hood): - Goggles - Nitrile/Neoprene Gloves - Lab Coat AssessOperation->Reaction Reaction Spill Spill Cleanup: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Apron - N95 Respirator AssessOperation->Spill Spill Proceed Proceed with Caution Weighing->Proceed Reaction->Proceed Spill->Proceed

Caption: PPE Selection Workflow for this compound.

Spill and Disposal Management

In the event of a spill, evacuate the area and prevent others from entering. Wearing the appropriate PPE as outlined for spill cleanup, absorb the spilled material with an inert absorbent and place it in a sealed container for disposal.

All waste materials contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be disposed of as hazardous waste in accordance with local, state, and federal regulations.[7][8] Do not dispose of this chemical down the drain.

Conclusion

The safe handling of this compound is achievable through a combination of robust engineering controls, well-defined administrative procedures, and the consistent and correct use of personal protective equipment. By understanding the hazards and implementing the multi-layered safety approach detailed in this guide, researchers can minimize their risk of exposure and maintain a secure laboratory environment.

References

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Retrosynthesis Analysis

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Oxazole-4-carbohydrazide
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